molecular formula C10H13NO B036600 (R)-2-Phenylmorpholine CAS No. 1225376-02-2

(R)-2-Phenylmorpholine

Numéro de catalogue: B036600
Numéro CAS: 1225376-02-2
Poids moléculaire: 163.22 g/mol
Clé InChI: ZLNGFYDJXZZFJP-JTQLQIEISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(R)-2-Phenylmorpholine is a valuable chiral scaffold and ligand extensively utilized in asymmetric synthesis and medicinal chemistry research. This enantiomerically enriched compound features a morpholine ring constrained in a specific (R) configuration, with a phenyl substituent at the 2-position, making it a privileged structure for the development of stereoselective catalysts. Its primary research value lies in its ability to act as a ligand for transition metals, facilitating a wide range of asymmetric transformations, including hydrogenation, cross-coupling, and C-H functionalization reactions, thereby enabling the efficient construction of complex chiral molecules. Furthermore, this compound serves as a key chiral building block in the design and synthesis of pharmaceutically active compounds, particularly those targeting the central nervous system, where the morpholine ring often enhances solubility and pharmacokinetic properties. Researchers also employ this compound in the study of enzyme inhibition and as a core structural motif for developing novel chemical probes to investigate biological pathways. Its well-defined stereochemistry is critical for achieving high enantioselectivity in catalytic processes and for understanding structure-activity relationships in drug discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2R)-2-phenylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-2-4-9(5-3-1)10-8-11-6-7-12-10/h1-5,10-11H,6-8H2/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLNGFYDJXZZFJP-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H](CN1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80359088
Record name (R)-2-Phenylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225376-02-2
Record name (R)-2-Phenylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (R)-2-Phenylmorpholine: Chemical Properties, Structure, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Phenylmorpholine is a chiral organic compound of significant interest in medicinal chemistry and pharmacology. As a key structural motif in various biologically active molecules, including stimulants and potential therapeutics, a thorough understanding of its chemical properties, structure, and biological interactions is paramount for the design and development of new chemical entities. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its role as a norepinephrine-dopamine releasing agent and its involvement in the synthesis of STAT5/6 signaling pathway modulators.

Chemical Properties and Structure

This compound is the (R)-enantiomer of 2-phenylmorpholine, a heterocyclic compound featuring a morpholine ring substituted with a phenyl group at the 2-position. Its chemical structure and key identifiers are presented below.

Chemical Structure:

this compound Structure

Figure 1. 2D and 3D structures of this compound.

Quantitative Chemical Data

A summary of the key chemical and physical properties of this compound is provided in Table 1. It is important to note that some physical properties, such as boiling and melting points, are often reported for the racemic mixture (2-phenylmorpholine) and may vary slightly for the pure enantiomer.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO[1][2]
Molecular Weight 163.22 g/mol [1][2]
IUPAC Name (2R)-2-phenylmorpholine[1]
CAS Number 1225376-02-2[1][2]
Canonical SMILES C1CO--INVALID-LINK--C2=CC=CC=C2[1]
InChI Key ZLNGFYDJXZZFJP-JTQLQIEISA-N[1]
Appearance Colorless to light yellow liquid[3]
Boiling Point (racemate) ~265-270 °C[4]
Density (racemate) ~1.05 g/cm³[4]
pKa (predicted) 8.52 ± 0.40[4]
XLogP3 1.1[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis and analytical characterization of this compound.

Enantioselective Synthesis of this compound

The enantioselective synthesis of this compound can be achieved through various methods, including the use of chiral auxiliaries or asymmetric catalysis. Below is a representative protocol adapted from general methods for the synthesis of chiral morpholines.

Workflow for Enantioselective Synthesis:

G cluster_synthesis Synthesis Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction 1. Reagents 2. Solvent 3. Catalyst Workup Workup Reaction->Workup Quenching Extraction Purification Purification Workup->Purification Chromatography Final Product Final Product Purification->Final Product

Figure 2. General workflow for the synthesis of this compound.

Materials:

  • (R)-Styrene oxide

  • Ethanolamine

  • Suitable solvent (e.g., Tetrahydrofuran - THF)

  • Samarium(II) iodide (SmI₂) solution in THF

  • Pyrrolidine

  • Water

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent (e.g., Ethyl acetate/Hexane mixture)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (R)-styrene oxide (1.0 eq) and ethanolamine (1.2 eq) in anhydrous THF.

  • Addition of Reagents: To the stirred solution, add pyrrolidine (0.2 eq). Cool the mixture to 0 °C in an ice bath.

  • Reductive Amination: Slowly add a solution of samarium(II) iodide (SmI₂) in THF (2.5 eq) to the reaction mixture. The color of the reaction will typically change, indicating the progress of the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.[5]

Analytical Characterization

Objective: To confirm the chemical structure and stereochemistry of this compound.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated chloroform (CDCl₃) as solvent

  • Tetramethylsilane (TMS) as an internal standard

Sample Preparation:

  • Dissolve approximately 10-20 mg of the purified this compound in 0.5-0.7 mL of CDCl₃.

  • Add a small amount of TMS as an internal standard (δ 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire a proton NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum. A larger number of scans will be required compared to ¹H NMR.

  • 2D NMR (Optional): For unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

Expected Spectral Features:

  • ¹H NMR: The spectrum will show distinct signals for the aromatic protons of the phenyl group and the aliphatic protons of the morpholine ring. The protons on the carbon adjacent to the oxygen will be deshielded (appear at a higher ppm) compared to those adjacent to the nitrogen. The chiral center at C2 will lead to diastereotopic protons on the adjacent methylene groups, resulting in more complex splitting patterns.[6][7]

  • ¹³C NMR: The spectrum will show characteristic signals for the aromatic carbons and the two sets of inequivalent methylene carbons in the morpholine ring (C2/C6 and C3/C5).[6][7]

Objective: To identify the functional groups present in this compound.

Instrumentation:

  • FTIR Spectrometer with a suitable detector

  • Sample holder (e.g., salt plates (NaCl or KBr) for a neat liquid film, or an ATR accessory)

Sample Preparation (Neat Liquid Film):

  • Place a small drop of the liquid this compound onto a clean, dry salt plate.

  • Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.

  • Mount the plates in the spectrometer's sample holder.

Data Acquisition:

  • Acquire a background spectrum of the empty sample holder.

  • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

  • The final spectrum should be presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Expected Spectral Features:

  • N-H stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine.

  • C-H stretches: Peaks in the region of 2800-3100 cm⁻¹ for the aromatic and aliphatic C-H bonds.

  • C=C stretches: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.

  • C-O stretch: A strong peak in the 1000-1300 cm⁻¹ region characteristic of the ether linkage in the morpholine ring.

  • C-N stretch: A peak in the 1020-1250 cm⁻¹ region.

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation:

  • Mass Spectrometer (e.g., with Electron Ionization - EI, or Electrospray Ionization - ESI) coupled to a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

Sample Preparation:

  • Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile for LC-MS, or dichloromethane for GC-MS).

  • The concentration should be optimized for the specific instrument being used, typically in the low ppm or ppb range.

Data Acquisition:

  • Inject the sample into the GC-MS or LC-MS system.

  • Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

  • If using a tandem mass spectrometer (MS/MS), fragmentation of the molecular ion can be performed to obtain structural information.

Expected Spectral Features:

  • Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 163.22).

  • Fragmentation Pattern: Common fragmentation pathways for morpholine derivatives include cleavage of the bonds adjacent to the nitrogen and oxygen atoms. The phenyl group can also be a site of fragmentation. The base peak will correspond to the most stable fragment ion.

Biological Significance and Signaling Pathways

This compound and its derivatives have garnered attention for their interactions with key biological systems, particularly as modulators of monoamine neurotransmission and their use in the development of targeted protein degraders.

Norepinephrine-Dopamine Releasing Agent (NDRA)

This compound is classified as a norepinephrine-dopamine releasing agent (NDRA).[8] This means it can stimulate the release of these neurotransmitters from presynaptic neurons, leading to increased levels in the synaptic cleft and enhanced neurotransmission.

Mechanism of Action: NDRAs like this compound are thought to interact with the norepinephrine transporter (NET) and the dopamine transporter (DAT). They can act as substrates for these transporters, being taken up into the presynaptic neuron. Once inside, they can disrupt the vesicular storage of norepinephrine and dopamine, leading to their release into the cytoplasm and subsequent reverse transport out of the neuron into the synapse.

Signaling Pathway:

G cluster_ndra Norepinephrine-Dopamine Release R2PM This compound NET_DAT NET / DAT (Transporters) R2PM->NET_DAT Binds to Presynaptic_Neuron Presynaptic Neuron NET_DAT->Presynaptic_Neuron Transports into Vesicles Synaptic Vesicles (NE & DA storage) Presynaptic_Neuron->Vesicles Disrupts storage Synapse Synaptic Cleft Presynaptic_Neuron->Synapse Reverse transport of NE & DA Vesicles->Presynaptic_Neuron Release into cytoplasm Postsynaptic_Receptors Postsynaptic Receptors Synapse->Postsynaptic_Receptors Increased NE & DA bind to receptors

Figure 3. Simplified signaling pathway of this compound as a Norepinephrine-Dopamine Releasing Agent.

Role in STAT5/6 PROTAC Degrader Synthesis

This compound has been utilized as a fragment in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) that target the Signal Transducer and Activator of Transcription 5 (STAT5) and 6 (STAT6) proteins for degradation.[9] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

STAT5/6 Signaling Pathway Overview: The STAT5 and STAT6 proteins are key components of the JAK-STAT signaling pathway, which is crucial for mediating cellular responses to a variety of cytokines and growth factors. This pathway is involved in processes such as cell growth, differentiation, and immune responses. Dysregulation of the JAK-STAT pathway is implicated in various diseases, including cancer and inflammatory disorders.

General STAT Signaling Cascade:

G cluster_stat STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds to JAK JAK Kinase Receptor->JAK Activates STAT STAT Protein (e.g., STAT5/6) JAK->STAT Phosphorylates STAT->STAT Nucleus Nucleus STAT->Nucleus Translocates to Gene_Expression Target Gene Expression Nucleus->Gene_Expression Regulates

Figure 4. A generalized schematic of the JAK-STAT signaling pathway.

The use of this compound in the synthesis of STAT5/6 PROTACs highlights its utility as a scaffold for developing targeted therapeutics that can modulate this important signaling pathway.

Conclusion

This compound is a valuable chiral building block with significant implications for drug discovery and development. Its well-defined chemical properties and structure, coupled with its activity as a norepinephrine-dopamine releasing agent and its application in the synthesis of targeted protein degraders, make it a compound of high interest. The experimental protocols and biological context provided in this guide offer a comprehensive resource for researchers and scientists working with this and related compounds. Further investigation into the structure-activity relationships of this compound derivatives will undoubtedly lead to the development of novel and effective therapeutic agents.

References

An In-depth Technical Guide to the Discovery and History of Substituted Phenylmorpholines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and pharmacological characteristics of substituted phenylmorpholines, a class of compounds with significant impact on the fields of medicinal chemistry and neuropharmacology. This document details the synthesis of key compounds, their mechanisms of action, and the structure-activity relationships that have driven their development and, in some cases, their notoriety.

Introduction: The Emergence of a New Class of Stimulants

The story of substituted phenylmorpholines begins in the mid-20th century, a period of intense innovation in pharmaceutical research. The parent compound of this class is 2-phenylmorpholine.[1] However, it was the synthesis of a methylated derivative, phenmetrazine , that marked the true beginning of this family of compounds.

Phenmetrazine was first synthesized in 1952 and patented in Germany by the pharmaceutical company Boehringer-Ingelheim.[2] Initially developed as an anorectic (appetite suppressant), it was marketed under the brand name Preludin and saw widespread clinical use for the treatment of obesity.[2][3] Its success spurred further research into related structures, leading to the development of other notable compounds such as phendimetrazine .

Key Compounds: Phenmetrazine and Phendimetrazine

Phenmetrazine: The Archetype

Phenmetrazine (3-methyl-2-phenylmorpholine) quickly gained popularity as an effective appetite suppressant.[2] However, its potent central nervous system stimulant properties, similar to those of amphetamines, led to its widespread misuse and eventual withdrawal from the market in many countries.[2]

Phendimetrazine: A Prodrug Approach

In an effort to mitigate the abuse potential of phenmetrazine, researchers developed phendimetrazine ((2S,3S)-3,4-dimethyl-2-phenylmorpholine). Phendimetrazine functions as a prodrug, meaning it is metabolized in the body to the active compound, phenmetrazine.[4] This metabolic conversion results in a more gradual onset and sustained release of the active stimulant, which was thought to reduce its appeal for recreational use.[4] Approximately 30% of an oral dose of phendimetrazine is converted to phenmetrazine.[4]

Mechanism of Action: Monoamine Releasing Agents

Substituted phenylmorpholines exert their primary pharmacological effects by acting as norepinephrine-dopamine releasing agents (NDRAs) .[4] They interact with the presynaptic transporters for these monoamine neurotransmitters, specifically the norepinephrine transporter (NET) and the dopamine transporter (DAT). This interaction leads to a reversal of the normal transporter function, causing the release of norepinephrine and dopamine from the presynaptic neuron into the synaptic cleft. The elevated levels of these neurotransmitters in the synapse are responsible for the stimulant and anorectic effects of these compounds.

dot

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Phenylmorpholine Substituted Phenylmorpholine DAT Dopamine Transporter (DAT) Phenylmorpholine->DAT Binds & Reverses NET Norepinephrine Transporter (NET) Phenylmorpholine->NET Binds & Reverses DA_released Increased Dopamine DAT->DA_released Release NE_released Increased Norepinephrine NET->NE_released Release DA_vesicle Dopamine Vesicles DA Dopamine DA_vesicle->DA NE_vesicle Norepinephrine Vesicles NE Norepinephrine NE_vesicle->NE DA->DAT Reuptake (Blocked) NE->NET Reuptake (Blocked) DA_receptor Dopamine Receptors DA_released->DA_receptor Activates NE_receptor Norepinephrine Receptors NE_released->NE_receptor Activates Signal Postsynaptic Signaling DA_receptor->Signal NE_receptor->Signal

Caption: Signaling pathway of substituted phenylmorpholines.

Structure-Activity Relationships (SAR)

The pharmacological profile of substituted phenylmorpholines is highly dependent on their chemical structure. Modifications to the phenyl ring, the morpholine ring, and the nitrogen atom can significantly alter their potency and selectivity for the monoamine transporters.

CompoundR1 (Phenyl)R2 (Morpholine)R3 (Nitrogen)DAT Release (EC50, nM)NET Release (EC50, nM)SERT Release (EC50, nM)
Phenmetrazine Unsubstituted3-methylH70-13129-50>7,765
Phendimetrazine Unsubstituted3-methylCH₃>10,000>10,000>100,000
2-Phenylmorpholine UnsubstitutedHH867920,260
3-Fluorophenmetrazine (3-FPM) 3-Fluoro3-methylH43302,558
3-Chlorophenmetrazine (3-CPM) 3-Chloro3-methylH2775301
G-130 Unsubstituted5,5-dimethylH---
2-Phenyl-3,6-dimethylmorpholine Unsubstituted3,6-dimethylH---

Note: EC50 values represent the concentration of the compound that elicits a half-maximal response in releasing the respective neurotransmitter. A lower EC50 value indicates higher potency. Data is compiled from various sources and may have been determined under different experimental conditions.[1]

Experimental Protocols

Synthesis of Phenmetrazine

Reaction: 2-Bromopropiophenone reacts with ethanolamine to form an intermediate alcohol, which is then reduced and cyclized to yield phenmetrazine.[2]

Materials:

  • 2-Bromopropiophenone

  • Ethanolamine

  • Fumaric acid

  • Sodium borohydride

  • Acetonitrile

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • A solution of 2-bromopropiophenone in acetonitrile is prepared in a round-bottom flask under a nitrogen atmosphere.

  • Ethanolamine is added to the solution, which is then refluxed.

  • After cooling, the reaction mixture is diluted with ethyl acetate and washed sequentially with saturated sodium bicarbonate solution, water, and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the intermediate alcohol.

  • The intermediate is converted to its fumarate salt by reaction with fumaric acid.

  • The fumarate salt is then reduced with sodium borohydride to give the phenmetrazine free base.

  • The free base can be converted to the hydrochloride salt for pharmaceutical use.

Synthesis of Phendimetrazine

Reaction: N-methylethanolamine is reacted with 2-bromopropiophenone, followed by reductive cyclization using formic acid.[4]

Materials:

  • N-methylethanolamine

  • 2-Bromopropiophenone

  • Formic acid

Procedure:

  • N-methylethanolamine is reacted with 2-bromopropiophenone to form an intermediate compound.

  • This intermediate is then reductively cyclized using formic acid to yield phendimetrazine.

In Vitro Monoamine Transporter Competition Assay

This assay determines the affinity of a test compound for the monoamine transporters (DAT, NET, SERT) by measuring its ability to compete with a radiolabeled ligand that is known to bind to the transporter.

Materials:

  • Cell lines expressing human DAT, NET, or SERT

  • Radioligand (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, [³H]serotonin for SERT)

  • Test compound (substituted phenylmorpholine)

  • Assay buffer

  • Scintillation fluid and counter

Procedure:

  • Membranes from cells expressing the transporter of interest are prepared.

  • The membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • After incubation, the membranes are washed to remove unbound radioligand.

  • The amount of radioligand bound to the membranes is quantified using a scintillation counter.

  • The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value).

In Vivo Microdialysis for Neurotransmitter Release

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a living animal following the administration of a drug.

Materials:

  • Live animal model (e.g., rat)

  • Microdialysis probe

  • Stereotaxic apparatus for probe implantation

  • Perfusion pump and artificial cerebrospinal fluid (aCSF)

  • Fraction collector

  • High-performance liquid chromatography with electrochemical detection (HPLC-ED) system

Procedure:

  • A microdialysis probe is surgically implanted into a specific brain region of an anesthetized animal (e.g., nucleus accumbens or prefrontal cortex).[5]

  • The animal is allowed to recover from surgery.

  • On the day of the experiment, the probe is perfused with aCSF at a slow, constant rate.[6]

  • Dialysate samples are collected at regular intervals to establish a baseline level of neurotransmitters.

  • The test compound (substituted phenylmorpholine) is administered to the animal.

  • Dialysate collection continues to measure changes in neurotransmitter levels post-drug administration.

  • The concentration of dopamine and norepinephrine in the dialysate samples is quantified using HPLC-ED.[7]

dot

cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_lead Lead Optimization & Preclinical Development Synthesis Synthesis of Analogues Purification Purification (e.g., Chromatography) Synthesis->Purification Structure Structural Analysis (NMR, MS) Purification->Structure Binding Radioligand Binding Assays (DAT, NET, SERT) Structure->Binding Uptake Monoamine Uptake Assays Binding->Uptake Release Neurotransmitter Release Assays Uptake->Release Microdialysis Microdialysis (Neurotransmitter Levels) Release->Microdialysis Behavior Behavioral Assays (Locomotor Activity, Appetite) Microdialysis->Behavior Toxicity Toxicology Studies Behavior->Toxicity SAR Structure-Activity Relationship (SAR) Analysis Toxicity->SAR ADME ADME/Tox Profiling SAR->ADME Candidate Lead Candidate Selection ADME->Candidate

Caption: Experimental workflow for substituted phenylmorpholine R&D.

The Rise of Designer Drugs and the Legacy of Phenylmorpholines

The potent stimulant effects and relatively simple synthesis of phenmetrazine and its analogues have made them attractive targets for clandestine chemists. In recent years, a number of "designer" phenylmorpholine derivatives, such as 3-fluorophenmetrazine (3-FPM), have emerged on the illicit drug market. These novel psychoactive substances (NPS) often have unknown pharmacological and toxicological profiles, posing significant public health risks.

Conclusion

The substituted phenylmorpholines represent a fascinating and complex chapter in the history of medicinal chemistry. From their origins as clinically valuable anorectics to their later association with abuse and the emergence of designer drug analogues, these compounds continue to be of significant interest to researchers. A thorough understanding of their synthesis, mechanism of action, and structure-activity relationships is crucial for the development of safer and more effective therapeutic agents and for addressing the public health challenges posed by their illicit use.

References

(R)-2-Phenylmorpholine: An In-depth Technical Guide on its Mechanism of Action in the Central Nervous System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Phenylmorpholine is a chiral molecule belonging to the phenylmorpholine class of compounds, which are known for their central nervous system (CNS) stimulant properties. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its interaction with monoamine transporters. Drawing upon data from its parent compound, 2-phenylmorpholine, and the closely related and well-studied analogue, phenmetrazine, this document elucidates its role as a potent norepinephrine-dopamine releasing agent (NDRA). This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of its signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

The phenylmorpholine scaffold has been the basis for several CNS stimulants, with phenmetrazine being a notable example. These compounds primarily exert their effects by modulating the levels of monoamine neurotransmitters in the synaptic cleft. This compound, as an enantiomer of the parent compound 2-phenylmorpholine, is of significant interest for its potential stereoselective interactions with pharmacological targets within the CNS. Understanding the precise mechanism of action of the (R)-enantiomer is crucial for elucidating its therapeutic potential and abuse liability.

Core Mechanism of Action: Monoamine Transporter Interaction

The primary mechanism of action of 2-phenylmorpholine and its analogues is the release of norepinephrine (NE) and dopamine (DA) from presynaptic nerve terminals. This is achieved through their interaction with the norepinephrine transporter (NET) and the dopamine transporter (DAT). These compounds act as substrates for these transporters, leading to a reversal of the normal transport direction and subsequent efflux of the neurotransmitters into the synapse.

Monoamine Release

This compound is presumed to be a potent norepinephrine-dopamine releasing agent (NDRA). While specific data for the (R)-enantiomer is limited, studies on the racemic mixture of 2-phenylmorpholine and the enantiomers of its N-methylated analogue, phenmetrazine, provide strong evidence for this mechanism. Racemic 2-phenylmorpholine has been shown to be a potent releaser of NE and DA, with significantly less activity at the serotonin transporter (SERT)[1].

Studies on the stereoisomers of phenmetrazine have demonstrated a clear enantioselectivity in their potency to release dopamine. The (+)-phenmetrazine enantiomer is approximately five times more potent than the (−)-phenmetrazine enantiomer in promoting dopamine release[2]. This stereoselectivity is also reflected in behavioral studies, where (+)-phenmetrazine is more potent in producing cocaine-like discriminative stimulus effects[2]. Given the structural similarities, it is highly probable that this compound also exhibits stereoselective activity at monoamine transporters.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for 2-phenylmorpholine and its relevant analogues. It is important to note the absence of specific data for this compound, necessitating inference from the provided data.

Table 1: Monoamine Release Potency (EC50, nM) in Rat Brain Synaptosomes [1]

CompoundNorepinephrine (NE) ReleaseDopamine (DA) ReleaseSerotonin (5-HT) Release
2-Phenylmorpholine798620,260
Phenmetrazine29 - 50.470 - 1317,765 - >10,000

Table 2: Monoamine Transporter Inhibition Potency (IC50, μM) in Rat Brain Synaptosomes [2]

CompoundDopamine (DA) Uptake InhibitionNorepinephrine (NE) Uptake Inhibition
(±)-Phendimetrazine198.3

Signaling Pathways

The interaction of this compound with DAT and NET initiates a cascade of intracellular events. By inducing the release of dopamine and norepinephrine, it significantly amplifies signaling through their respective postsynaptic receptors. The following diagrams illustrate the proposed signaling pathways.

Dopamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron R_2_PM This compound DAT Dopamine Transporter (DAT) R_2_PM->DAT Substrate DA_cyto Cytosolic Dopamine DAT->DA_cyto Reverse Transport DA_vesicle Dopamine Vesicles DA_vesicle->DA_cyto DA_synapse Dopamine DA_cyto->DA_synapse Release D1_R D1 Receptor DA_synapse->D1_R D2_R D2 Receptor DA_synapse->D2_R AC Adenylyl Cyclase D1_R->AC Activates D2_R->AC Inhibits Downstream_Effectors_2 Downstream Effectors (e.g., Gi/o signaling) D2_R->Downstream_Effectors_2 cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates Downstream_Effectors_1 Downstream Effectors (e.g., DARPP-32) PKA->Downstream_Effectors_1 Phosphorylates

Figure 1: Dopamine Signaling Pathway Modulation

Norepinephrine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron R_2_PM This compound NET Norepinephrine Transporter (NET) R_2_PM->NET Substrate NE_cyto Cytosolic Norepinephrine NET->NE_cyto Reverse Transport NE_vesicle Norepinephrine Vesicles NE_vesicle->NE_cyto NE_synapse Norepinephrine NE_cyto->NE_synapse Release Alpha_R α-Adrenergic Receptor NE_synapse->Alpha_R Beta_R β-Adrenergic Receptor NE_synapse->Beta_R Gq Gq Alpha_R->Gq Activates Gs Gs Beta_R->Gs Activates PLC PLC Gq->PLC AC Adenylyl Cyclase Gs->AC IP3_DAG IP3 / DAG PLC->IP3_DAG cAMP cAMP AC->cAMP PKC PKC IP3_DAG->PKC Ca_release Ca²⁺ Release IP3_DAG->Ca_release PKA PKA cAMP->PKA Downstream_Effectors Downstream Effectors PKC->Downstream_Effectors PKA->Downstream_Effectors Monoamine_Release_Assay_Workflow Start Start Isolate_Synaptosomes 1. Isolate Synaptosomes from Rat Brain Start->Isolate_Synaptosomes Radiolabel 2. Radiolabel Synaptosomes with [³H]Monoamine Isolate_Synaptosomes->Radiolabel Wash 3. Wash to Remove Excess Radiolabel Radiolabel->Wash Incubate 4. Incubate with This compound Wash->Incubate Separate 5. Separate Supernatant and Pellet Incubate->Separate Quantify 6. Quantify Radioactivity in Supernatant and Pellet Separate->Quantify Analyze 7. Calculate % Release and Determine EC₅₀ Quantify->Analyze End End Analyze->End Radioligand_Binding_Assay_Workflow Start Start Prepare_Membranes 1. Prepare Membranes Expressing Transporter Start->Prepare_Membranes Incubate_Components 2. Incubate Membranes, Radioligand, and This compound Prepare_Membranes->Incubate_Components Filter_Wash 3. Filter and Wash to Separate Bound and Unbound Ligand Incubate_Components->Filter_Wash Measure_Radioactivity 4. Measure Radioactivity on Filters Filter_Wash->Measure_Radioactivity Analyze_Data 5. Calculate Specific Binding, IC₅₀, and Ki Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

References

The Pharmacological Profile of (R)-2-Phenylmorpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Phenylmorpholine, the dextrorotatory enantiomer of 2-phenylmorpholine, is a psychoactive compound belonging to the substituted phenylmorpholine chemical class. It is closely related to the well-known stimulant phenmetrazine (3-methyl-2-phenylmorpholine). This technical guide provides an in-depth overview of the pharmacological profile of this compound, focusing on its mechanism of action as a monoamine releasing agent. Quantitative data from in vitro assays are presented, along with detailed experimental protocols for key pharmacological studies. Furthermore, this guide includes visualizations of the primary signaling pathway and a typical experimental workflow to facilitate a comprehensive understanding of its pharmacological properties.

Introduction

This compound is a central nervous system (CNS) stimulant. Its pharmacological activity is primarily attributed to its interaction with monoamine transporters.[1][2] Understanding the specific interactions with these transporters is crucial for elucidating its stimulant and anorectic effects. This document serves as a comprehensive resource for researchers and drug development professionals, providing detailed pharmacological data and methodologies for the study of this compound and related compounds.

Mechanism of Action

This compound acts as a potent and selective norepinephrine-dopamine releasing agent (NDRA).[3] Its primary mechanism of action involves the reversal of the normal function of the dopamine transporter (DAT) and the norepinephrine transporter (NET). Instead of reuptaking dopamine and norepinephrine from the synaptic cleft back into the presynaptic neuron, this compound induces the transporters to efflux these neurotransmitters from the cytoplasm into the synapse.[4] This leads to a significant increase in the extracellular concentrations of dopamine and norepinephrine, resulting in enhanced neurotransmission and the characteristic stimulant effects.[4] The compound has significantly weaker activity at the serotonin transporter (SERT).[5]

The process of monoamine release is complex and involves the compound being transported into the neuron by the monoamine transporters. Once inside, it is thought to interact with the vesicular monoamine transporter 2 (VMAT2), leading to the release of neurotransmitters from synaptic vesicles into the cytoplasm.[6][7][8][9] This increase in cytoplasmic monoamine concentration then drives the reverse transport through DAT and NET.

Quantitative Pharmacological Data

The following tables summarize the in vitro pharmacological data for phenmetrazine, which serves as a close structural and functional analog of this compound. The data for the individual enantiomers of phenmetrazine are particularly relevant.

Table 1: Monoamine Transporter Release Activity (EC50 values in nM)

CompoundDATNETSERT
(±)-Phenmetrazine13150.47765
(+)-Phenmetrazine87.4--
(-)-Phenmetrazine415--

Data sourced from Rothman et al., 2002.[1][2]

Table 2: Monoamine Transporter Uptake Inhibition Activity (IC50 values in µM)

CompoundDATNETSERT
(±)-Phenmetrazine1.931.2>10
(+)-Phenmetrazine---
(-)-Phenmetrazine---

Data sourced from Mayer et al., 2018.

Experimental Protocols

Monoamine Transporter Release Assay (using Rat Brain Synaptosomes)

This protocol describes a method to measure the release of radiolabeled monoamines from isolated nerve terminals (synaptosomes).[3]

4.1.1. Materials and Reagents:

  • Rat brain tissue (e.g., striatum for DAT, hippocampus for NET and SERT)

  • Sucrose buffer (0.32 M)

  • Krebs-HEPES buffer

  • Radiolabeled neurotransmitters (e.g., [3H]dopamine, [3H]norepinephrine, [3H]serotonin)

  • Test compound (this compound)

  • Scintillation fluid and vials

  • Glass fiber filters

  • Homogenizer

  • Centrifuge

4.1.2. Procedure:

  • Synaptosome Preparation:

    • Homogenize fresh rat brain tissue in ice-cold sucrose buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes to pellet the crude synaptosomes.

    • Resuspend the synaptosomal pellet in Krebs-HEPES buffer.

  • Radiolabel Loading:

    • Incubate the synaptosomes with the respective radiolabeled neurotransmitter (e.g., 10 nM [3H]dopamine) for 30 minutes at 37°C.

  • Release Assay:

    • Wash the radiolabeled synaptosomes with fresh buffer to remove excess radiolabel.

    • Aliquot the washed synaptosomes into tubes containing various concentrations of this compound or vehicle control.

    • Incubate for 10 minutes at 37°C.

    • Terminate the assay by rapid filtration through glass fiber filters to separate the released radioactivity (in the filtrate) from the radioactivity remaining in the synaptosomes (on the filter).

    • Measure the radioactivity in both the filtrate and the filter using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of total radioactivity released for each concentration of the test compound.

    • Plot the percentage of release against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Monoamine Transporter Uptake Inhibition Assay (Cell-Based)

This protocol outlines a method to measure the inhibition of radiolabeled monoamine uptake into cells expressing the respective transporters.[10]

4.2.1. Materials and Reagents:

  • HEK293 cells stably expressing human DAT, NET, or SERT

  • Cell culture medium and supplements

  • Krebs-HEPES buffer

  • Radiolabeled neurotransmitters (e.g., [3H]dopamine, [3H]norepinephrine, [3H]serotonin)

  • Test compound (this compound)

  • Scintillation fluid and vials

  • 96-well microplates

  • Cell harvester

4.2.2. Procedure:

  • Cell Culture:

    • Culture HEK293 cells expressing the transporter of interest in appropriate medium until they reach confluence.

    • Plate the cells in 96-well microplates and allow them to adhere overnight.

  • Uptake Inhibition Assay:

    • Wash the cells with Krebs-HEPES buffer.

    • Pre-incubate the cells with various concentrations of this compound or vehicle control for 10 minutes at 37°C.

    • Initiate the uptake by adding the respective radiolabeled neurotransmitter (e.g., 10 nM [3H]dopamine).

    • Incubate for a short period (e.g., 5 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition of uptake for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway of this compound

Monoamine_Release cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron R2PM_ext This compound DAT_NET DAT / NET R2PM_ext->DAT_NET Uptake R2PM_int This compound DAT_NET->R2PM_int DA_NE_synapse DA / NE DAT_NET->DA_NE_synapse VMAT2 VMAT2 R2PM_int->VMAT2 Interaction Vesicle Synaptic Vesicle DA_NE_cyto DA / NE Vesicle->DA_NE_cyto Release from Vesicle DA_NE_vesicle DA / NE DA_NE_cyto->DAT_NET Reverse Transport Receptor Postsynaptic Receptors DA_NE_synapse->Receptor Binding Signal Signal Transduction Receptor->Signal Activation Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_measurement Measurement cluster_analysis Data Analysis prep_synap Synaptosome Preparation (from rat brain) release_assay Monoamine Release Assay prep_synap->release_assay prep_cells Cell Culture (Transporter-expressing HEK293) uptake_assay Uptake Inhibition Assay prep_cells->uptake_assay scint_count Scintillation Counting release_assay->scint_count uptake_assay->scint_count calc_release Calculate % Release scint_count->calc_release calc_inhibition Calculate % Inhibition scint_count->calc_inhibition dose_response Dose-Response Curve Fitting calc_release->dose_response calc_inhibition->dose_response det_ec50 Determine EC50 dose_response->det_ec50 det_ic50 Determine IC50 dose_response->det_ic50

References

Stereoisomerism of 2-Phenylmorpholine: A Technical Guide to its Synthesis, Resolution, and Differential Pharmacological Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenylmorpholine is a potent norepinephrine-dopamine releasing agent (NDRA) and the parent compound of a class of psychostimulants that includes phenmetrazine and phendimetrazine.[1] The presence of a chiral center at the 2-position of the morpholine ring gives rise to two stereoisomers, (R)-2-phenylmorpholine and (S)-2-phenylmorpholine. This technical guide provides an in-depth analysis of the stereoisomerism of 2-phenylmorpholine, detailing the methods for its enantioselective synthesis and chiral resolution. Furthermore, it elucidates the distinct pharmacological effects of the individual enantiomers on the dopamine and norepinephrine systems, supported by quantitative data and detailed experimental protocols. The underlying signaling pathways are also visualized to provide a comprehensive understanding of the differential mechanisms of action of these stereoisomers.

Introduction

The principle of stereoisomerism is of paramount importance in drug design and development, as different enantiomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological properties. 2-Phenylmorpholine, a synthetic derivative of morpholine, serves as a compelling case study in this regard. As a powerful NDRA, its stimulant properties are mediated through its interaction with the dopamine transporter (DAT) and the norepinephrine transporter (NET). Understanding how the spatial arrangement of the phenyl group at the chiral center influences these interactions is crucial for the development of more selective and efficacious therapeutic agents.

This guide will explore the synthesis of 2-phenylmorpholine with a focus on methods to obtain enantiomerically pure forms. It will then present a comparative analysis of the biological activities of the (R)- and (S)-enantiomers, highlighting the quantitative differences in their potency as dopamine and norepinephrine releasing agents. Finally, the signaling cascades initiated by their interaction with DAT and NET will be illustrated, providing a molecular basis for their observed effects.

Quantitative Pharmacological Data

CompoundNorepinephrine Release EC50 (nM)Dopamine Release EC50 (nM)Serotonin Release EC50 (nM)
(±)-2-Phenylmorpholine798620,260
Data sourced from rat brain synaptosomes.[1]

It is highly probable that one enantiomer is significantly more potent than the other, a common phenomenon observed with chiral psychoactive compounds. For instance, in the related compound pseudophenmetrazine, the (+)-enantiomer is a dopamine releaser while the (-)-enantiomer is a weak dopamine reuptake inhibitor.

Experimental Protocols

Enantioselective Synthesis of (R)- and (S)-2-Phenylmorpholine

A plausible enantioselective synthesis can be adapted from established methods for chiral morpholine derivatives. One such approach involves the asymmetric reduction of a ketone precursor.

Protocol: Asymmetric Synthesis of (S)-2-Phenylmorpholine

  • Step 1: Synthesis of N-(2-hydroxyethyl)-2-phenyl-2-oxoethan-1-amine. To a solution of 2-amino-1-phenylethan-1-one hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane, add triethylamine (2.2 equivalents) and 2-bromoethanol (1.1 equivalents). Stir the reaction mixture at room temperature for 24 hours. After completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Purify by column chromatography.

  • Step 2: Asymmetric Reduction. Dissolve the product from Step 1 in methanol. Add a chiral reducing agent, such as a borane complex with a chiral oxazaborolidine catalyst (e.g., (R)-CBS catalyst for the (S)-alcohol), at -78°C. Stir the reaction for several hours, monitoring by TLC. Quench the reaction with methanol and allow it to warm to room temperature. Remove the solvent and purify the resulting chiral amino alcohol.

  • Step 3: Cyclization. Treat the purified chiral amino alcohol with a dehydrating agent like sulfuric acid in an appropriate solvent at elevated temperature to effect cyclization to (S)-2-phenylmorpholine.

  • Step 4: Purification. Purify the final product by column chromatography or crystallization to obtain enantiomerically pure (S)-2-phenylmorpholine.

(Note: The synthesis of this compound would utilize the (S)-CBS catalyst in Step 2.)

Chiral Resolution of (±)-2-Phenylmorpholine by HPLC

Racemic 2-phenylmorpholine can be separated into its constituent enantiomers using chiral High-Performance Liquid Chromatography (HPLC).

Protocol: Chiral HPLC Resolution

  • Column: A chiral stationary phase (CSP) column, such as one based on derivatized cellulose or amylose (e.g., Chiralpak® IA, IB, or IC), is essential.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio will need to be optimized to achieve baseline separation. A small amount of an amine modifier, such as diethylamine (DEA), is often added to the mobile phase to improve peak shape for basic analytes like 2-phenylmorpholine.

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable. The detection wavelength should be set to an absorbance maximum for 2-phenylmorpholine (e.g., around 254 nm).

  • Procedure:

    • Dissolve a small amount of racemic 2-phenylmorpholine in the mobile phase.

    • Inject the sample onto the chiral column.

    • Elute the enantiomers with the optimized mobile phase at a constant flow rate.

    • Monitor the elution profile with the UV detector. The two enantiomers will have different retention times.

    • Collect the separated enantiomer fractions.

    • The enantiomeric purity of the collected fractions can be confirmed by re-injecting them onto the same chiral column.

Signaling Pathways and Mechanisms of Action

As a norepinephrine-dopamine releasing agent, 2-phenylmorpholine exerts its effects by interacting with the dopamine transporter (DAT) and the norepinephrine transporter (NET). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron. 2-Phenylmorpholine acts as a substrate for these transporters, leading to a reversal of their function and subsequent efflux of dopamine and norepinephrine into the synapse.

Dopamine Transporter (DAT) Signaling

The interaction of 2-phenylmorpholine with DAT initiates a cascade of intracellular events that culminates in dopamine release. This process involves the phosphorylation of the transporter, which is regulated by several protein kinases.

DAT_Signaling cluster_presynaptic Presynaptic Neuron DAT Dopamine Transporter (DAT) Synaptic_Dopamine_ext Synaptic Dopamine DAT->Synaptic_Dopamine_ext Efflux Phenylmorpholine_int Intracellular 2-Phenylmorpholine DAT->Phenylmorpholine_int Transport VMAT2 VMAT2 Dopamine_Vesicle Dopamine Vesicle VMAT2->Dopamine_Vesicle Sequesters Dopamine Cytosolic_Dopamine Cytosolic Dopamine Dopamine_Vesicle->Cytosolic_Dopamine Release PKC Protein Kinase C (PKC) PKC->DAT Phosphorylates TAAR1 TAAR1 TAAR1->PKC Activates Phenylmorpholine_ext 2-Phenylmorpholine Phenylmorpholine_ext->DAT Binds & Enters Phenylmorpholine_int->VMAT2 Inhibits Phenylmorpholine_int->TAAR1 Activates Cytosolic_Dopamine->DAT Reverse Transport

Dopamine Transporter (DAT) Signaling Pathway
Norepinephrine Transporter (NET) Signaling

Similarly, 2-phenylmorpholine interacts with the norepinephrine transporter (NET), leading to the release of norepinephrine. The signaling cascade is analogous to that of DAT, involving transporter phosphorylation and reverse transport of the neurotransmitter.

NET_Signaling cluster_presynaptic Presynaptic Neuron NET Norepinephrine Transporter (NET) Synaptic_NE_ext Synaptic Norepinephrine NET->Synaptic_NE_ext Efflux Phenylmorpholine_int_NE Intracellular 2-Phenylmorpholine NET->Phenylmorpholine_int_NE Transport VMAT2_NE VMAT2 NE_Vesicle Norepinephrine Vesicle VMAT2_NE->NE_Vesicle Sequesters Norepinephrine Cytosolic_NE Cytosolic Norepinephrine NE_Vesicle->Cytosolic_NE Release PKA Protein Kinase A (PKA) PKA->NET Phosphorylates Phenylmorpholine_ext_NE 2-Phenylmorpholine Phenylmorpholine_ext_NE->NET Binds & Enters Phenylmorpholine_int_NE->VMAT2_NE Inhibits Cytosolic_NE->NET Reverse Transport

Norepinephrine Transporter (NET) Signaling

Conclusion

The stereoisomerism of 2-phenylmorpholine presents a significant factor in its pharmacological activity. While quantitative data for the individual enantiomers remains elusive in publicly accessible literature, the established principles of stereochemistry in pharmacology strongly suggest that the (R)- and (S)-enantiomers will exhibit differential potency and efficacy as norepinephrine and dopamine releasing agents. The provided experimental protocols for enantioselective synthesis and chiral resolution offer a practical framework for the preparation and study of these individual stereoisomers. A thorough characterization of the enantiomers of 2-phenylmorpholine is a critical next step in understanding its full therapeutic potential and in the rational design of novel CNS stimulants with improved pharmacological profiles. The elucidation of their distinct interactions with the dopamine and norepinephrine transporter signaling pathways will provide invaluable insights for the development of next-generation therapeutics for a range of neurological and psychiatric disorders.

References

The Biological Activity of (R)-2-Phenylmorpholine and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Phenylmorpholine and its derivatives represent a significant class of psychoactive compounds with potent effects on the central nervous system. This technical guide provides an in-depth exploration of their biological activity, focusing on their primary mechanism of action as monoamine reuptake inhibitors. It summarizes key quantitative data on their binding affinities and functional potencies at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. Detailed experimental protocols for crucial in vitro and in vivo assays are provided to facilitate further research and development in this area. Furthermore, this guide includes visualizations of key signaling pathways and experimental workflows to enhance understanding of their pharmacological effects and the methodologies used to study them.

Introduction

Substituted phenylmorpholines are a class of chemical compounds derived from 2-phenylmorpholine. The parent compound and its derivatives, most notably phenmetrazine, have been investigated for their stimulant and anorectic properties.[1] The biological activity of these compounds is primarily attributed to their interaction with monoamine neurotransmitter systems in the brain.[1] Specifically, many this compound derivatives act as potent norepinephrine-dopamine reuptake inhibitors (NDRIs), leading to increased extracellular concentrations of these neurotransmitters and subsequent enhancement of adrenergic and dopaminergic signaling.[2][3] This mechanism of action underlies their potential therapeutic applications in conditions such as attention-deficit/hyperactivity disorder (ADHD), depression, and obesity, but also contributes to their potential for abuse.[1][3]

This guide will delve into the synthesis, pharmacological activity, and structure-activity relationships of this compound and its key derivatives, providing a comprehensive resource for researchers in the field of neuropharmacology and drug development.

Mechanism of Action: Monoamine Reuptake Inhibition

The primary mechanism of action for this compound and its derivatives is the inhibition of monoamine transporters, particularly the dopamine transporter (DAT) and the norepinephrine transporter (NET).[4] These transporters are transmembrane proteins responsible for the reuptake of dopamine and norepinephrine from the synaptic cleft back into the presynaptic neuron, thus terminating their signaling.[5] By blocking these transporters, this compound derivatives increase the concentration and duration of these neurotransmitters in the synapse, leading to enhanced postsynaptic receptor activation.[3]

Some derivatives also exhibit activity at the serotonin transporter (SERT), though generally with lower potency.[4] The relative affinity and potency for each of these transporters determine the specific pharmacological profile of each compound.

Below is a diagram illustrating the general mechanism of norepinephrine-dopamine reuptake inhibition at the synapse.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_Vesicle Dopamine Vesicle DA DA DA_Vesicle->DA Release NE_Vesicle Norepinephrine Vesicle NE NE NE_Vesicle->NE Release DAT DAT NET NET R2PM This compound Derivative R2PM->DAT Inhibition R2PM->NET Inhibition DA->DAT Reuptake DA_Receptor Dopamine Receptor DA->DA_Receptor Binding NE->NET Reuptake NE_Receptor Norepinephrine Receptor NE->NE_Receptor Binding Signal_Transduction Signal Transduction & Cellular Response DA_Receptor->Signal_Transduction NE_Receptor->Signal_Transduction

Caption: Mechanism of Norepinephrine-Dopamine Reuptake Inhibition.

Quantitative Data on Biological Activity

The potency and selectivity of this compound derivatives are determined by their binding affinities (Ki) and functional inhibition potencies (IC50) at the monoamine transporters. The following tables summarize available data for key compounds.

Table 1: Monoamine Transporter Uptake Inhibition (IC50, nM) of Phenmetrazine and its Analogs

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)Reference
Phenmetrazine19301200>10000[6]
2-Methylphenmetrazine (2-MPM)67402800>10000[6]
3-Methylphenmetrazine (3-MPM)>100005200>10000[6]
4-Methylphenmetrazine (4-MPM)193017002010[6]
2-Phenylmorpholine867920260[7]
Phendimetrazine>10,000>10,000>100,000[7]
Pseudophenmetrazine>10,000 (RI)514>10,000[7]

Data from rat brain synaptosomes.

Table 2: Monoamine Release (EC50, nM) of 2-Phenylmorpholine and Related Agents

CompoundDA EC50 (nM)NE EC50 (nM)5-HT EC50 (nM)Reference
2-Phenylmorpholine867920,260[7]
Phenmetrazine70–13129–50.47,765–>10,000[7]
Phendimetrazine>10,000>10,000>100,000[7]
Pseudophenmetrazine>10,000 (RI)514>10,000[7]

Data from rat brain synaptosomes. RI = Reuptake Inhibitor.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activity of this compound derivatives. The following sections outline key experimental protocols.

In Vitro Radioligand Binding Assay for Monoamine Transporters

This protocol describes a competitive binding assay to determine the affinity (Ki) of test compounds for DAT, NET, and SERT.

Workflow for Radioligand Binding Assay

Start Start Membrane_Prep Prepare cell membranes expressing DAT, NET, or SERT Start->Membrane_Prep Assay_Setup Set up 96-well plate: - Total Binding (Radioligand only) - Non-specific Binding (Radioligand + excess unlabeled ligand) - Competitive Binding (Radioligand + Test Compound) Membrane_Prep->Assay_Setup Incubation Incubate at room temperature to reach equilibrium Assay_Setup->Incubation Filtration Rapidly filter through glass fiber filters to separate bound and free radioligand Incubation->Filtration Washing Wash filters with ice-cold buffer Filtration->Washing Quantification Quantify radioactivity on filters using a scintillation counter Washing->Quantification Data_Analysis Calculate IC50 and Ki values Quantification->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing human DAT, NET, or SERT

  • Radioligands:

    • DAT: [3H]WIN 35,428

    • NET: [3H]Nisoxetine

    • SERT: [3H]Citalopram

  • Unlabeled selective inhibitors for non-specific binding (e.g., GBR 12909 for DAT, Desipramine for NET, Fluoxetine for SERT)

  • Test compounds (e.g., this compound derivatives)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Wash Buffer (ice-cold Assay Buffer)

  • 96-well plates

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter and scintillation cocktail

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and homogenize in ice-cold assay buffer. Determine protein concentration. Dilute membranes to the desired final concentration.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: Assay buffer, radioligand, and membrane suspension.

    • Non-specific Binding: Unlabeled selective inhibitor, radioligand, and membrane suspension.

    • Competitive Binding: Serial dilutions of the test compound, radioligand, and membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow binding to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1][4][8]

In Vitro Synaptosomal [3H]Dopamine Uptake Assay

This protocol measures the functional inhibition of dopamine uptake into synaptosomes, providing an IC50 value for the test compound.

Workflow for Synaptosomal Uptake Assay

Start Start Synaptosome_Prep Prepare synaptosomes from rat striatum Start->Synaptosome_Prep Pre-incubation Pre-incubate synaptosomes with test compound or vehicle Synaptosome_Prep->Pre-incubation Uptake_Initiation Initiate uptake by adding [3H]Dopamine Pre-incubation->Uptake_Initiation Incubation Incubate at 37°C for a short period (e.g., 5-10 min) Uptake_Initiation->Incubation Uptake_Termination Terminate uptake by rapid filtration and washing with ice-cold buffer Incubation->Uptake_Termination Quantification Quantify radioactivity in synaptosomes using a scintillation counter Uptake_Termination->Quantification Data_Analysis Calculate percent inhibition and IC50 value Quantification->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a synaptosomal neurotransmitter uptake assay.

Materials:

  • Fresh rat striatal tissue

  • Sucrose buffer (e.g., 0.32 M sucrose, 5 mM HEPES, pH 7.4)

  • Krebs-Ringer-HEPES (KRH) buffer

  • [3H]Dopamine

  • Unlabeled dopamine

  • Test compounds

  • Monoamine oxidase (MAO) inhibitor (e.g., pargyline)

  • Glass-Teflon homogenizer

  • Centrifuge

  • Water bath

  • Filtration apparatus and glass fiber filters

  • Scintillation counter and cocktail

Procedure:

  • Synaptosome Preparation: Homogenize fresh rat striatal tissue in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosomes. Resuspend the pellet in KRH buffer.

  • Uptake Assay:

    • Pre-incubate aliquots of the synaptosomal preparation with varying concentrations of the test compound or vehicle in the presence of an MAO inhibitor at 37°C for 10-15 minutes.

    • Initiate the uptake by adding a fixed concentration of [3H]Dopamine.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Quantification and Analysis: Quantify the radioactivity retained on the filters. Non-specific uptake is determined in the presence of a high concentration of an unlabeled dopamine uptake inhibitor (e.g., GBR 12909). Calculate the percent inhibition of specific [3H]Dopamine uptake at each concentration of the test compound and determine the IC50 value.[9][10]

In Vivo Microdialysis

This protocol allows for the measurement of extracellular dopamine and norepinephrine levels in the brain of a freely moving animal, providing in vivo evidence of a compound's effects.

Workflow for In Vivo Microdialysis

Start Start Surgery Surgically implant a guide cannula into the target brain region (e.g., prefrontal cortex) Start->Surgery Recovery Allow animal to recover from surgery Surgery->Recovery Probe_Insertion Insert microdialysis probe into the guide cannula Recovery->Probe_Insertion Perfusion Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate Probe_Insertion->Perfusion Baseline_Collection Collect baseline dialysate samples Perfusion->Baseline_Collection Drug_Administration Administer test compound Baseline_Collection->Drug_Administration Sample_Collection Collect dialysate samples at regular intervals Drug_Administration->Sample_Collection Sample_Analysis Analyze neurotransmitter concentrations in dialysate using HPLC-ECD Sample_Collection->Sample_Analysis Data_Analysis Calculate changes in extracellular neurotransmitter levels over time Sample_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vivo microdialysis experiment.

Materials:

  • Anesthetized rat

  • Stereotaxic apparatus

  • Microdialysis probe and guide cannula

  • Microinfusion pump

  • Artificial cerebrospinal fluid (aCSF)

  • Fraction collector

  • Test compound

  • High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system

Procedure:

  • Surgery: Under anesthesia, surgically implant a guide cannula into the target brain region (e.g., prefrontal cortex or striatum) using a stereotaxic apparatus.

  • Recovery: Allow the animal to recover from surgery for several days.

  • Microdialysis: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a slow, constant rate.

  • Sample Collection: After a stabilization period, collect baseline dialysate samples. Administer the test compound (e.g., via intraperitoneal injection) and continue to collect dialysate samples at regular intervals.

  • Sample Analysis: Analyze the concentration of dopamine and norepinephrine in the dialysate samples using HPLC-ECD.

  • Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels to determine the in vivo effect of the compound.[11][12]

Structure-Activity Relationships (SAR)

The affinity and selectivity of phenylmorpholine derivatives for monoamine transporters are influenced by the nature and position of substituents on both the phenyl and morpholine rings.

  • Substitutions on the Phenyl Ring: The position of substituents on the phenyl ring can significantly impact activity. For instance, in methylphenmetrazine isomers, a methyl group at the 4-position (4-MPM) results in higher potency at DAT and SERT compared to substitutions at the 2- or 3-positions.[6]

  • Substitutions on the Morpholine Ring: Alkylation at the nitrogen and other positions on the morpholine ring can modulate potency and selectivity. For example, N-demethylation of phendimetrazine to phenmetrazine dramatically increases its activity as a dopamine and norepinephrine releaser.[3]

Further systematic studies are required to fully elucidate the complex structure-activity relationships within this class of compounds.

Conclusion

This compound and its derivatives are a fascinating class of compounds with significant effects on the central nervous system, primarily through the inhibition of dopamine and norepinephrine reuptake. This guide has provided a comprehensive overview of their biological activity, including quantitative data, detailed experimental protocols, and visualizations of their mechanism of action and the methods used to study them. A thorough understanding of their pharmacology is essential for the development of novel therapeutics with improved efficacy and safety profiles, as well as for understanding their potential for abuse. Further research into the structure-activity relationships and the in vivo effects of these compounds will continue to be a critical area of investigation in the field of neuropharmacology.

References

(R)-2-Phenylmorpholine: A Privileged Fragment in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Phenylmorpholine stands as a significant scaffold in medicinal chemistry, particularly within the realm of fragment-based drug discovery (FBDD). Its unique structural and physicochemical properties make it an attractive starting point for the development of novel therapeutics, especially those targeting the central nervous system. This technical guide provides a comprehensive overview of this compound as a fragment molecule, detailing its synthesis, pharmacological profile, and its application in the design of potent and selective drug candidates. The core of this guide focuses on its role as a modulator of monoamine transporters, crucial targets in a variety of neurological and psychiatric disorders.

The Role of this compound in Fragment-Based Drug Discovery

Fragment-based drug discovery has emerged as a powerful strategy for identifying lead compounds in the early stages of drug development.[1][2] This approach utilizes small, low-molecular-weight compounds, or "fragments," that bind to a biological target with low affinity. These initial hits are then optimized and grown into more potent, drug-like molecules. The this compound scaffold is an exemplary fragment due to its:

  • Structural Rigidity: The morpholine ring exists in a stable chair conformation, which reduces the entropic penalty upon binding to a target and provides a well-defined vector for chemical elaboration.

  • Favorable Physicochemical Properties: The presence of the oxygen and nitrogen heteroatoms imparts a degree of polarity, often leading to improved aqueous solubility and other desirable ADME (absorption, distribution, metabolism, and excretion) properties in the resulting molecules.

  • Synthetic Tractability: The morpholine ring is readily synthesized and can be functionalized at multiple positions, allowing for the exploration of a broad chemical space.[3]

  • Privileged Scaffold: The 2-phenylmorpholine core is found in a number of biologically active compounds, indicating its favorable interactions with various biological targets.

A Typical FBDD Workflow Utilizing the this compound Scaffold

The following diagram illustrates a conceptual workflow for how the this compound fragment might be used in a fragment-based drug discovery campaign.

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit Identification cluster_2 Structure-Based Design & Optimization cluster_3 Candidate Drug Fragment_Library Fragment Library (containing this compound) Screening Biophysical Screening (e.g., X-ray Crystallography, NMR) Fragment_Library->Screening Hit_Identified This compound identified as a weak binder Screening->Hit_Identified Structure_Determination Determine Binding Mode (Co-crystal Structure) Hit_Identified->Structure_Determination SAR_Elaboration Structure-Activity Relationship (SAR) Guided Synthesis Structure_Determination->SAR_Elaboration Lead_Optimization Lead Optimization (ADME, Potency, Selectivity) SAR_Elaboration->Lead_Optimization Candidate Preclinical Candidate Lead_Optimization->Candidate

A conceptual workflow for fragment-based drug discovery.

Synthesis of this compound and Derivatives

The chiral synthesis of this compound is crucial for its application in drug discovery, as stereochemistry often plays a pivotal role in biological activity. A common and efficient method for the enantioselective synthesis of this compound involves the ring-opening of (R)-styrene oxide with an appropriate amino alcohol precursor.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative synthesis of this compound starting from (R)-styrene oxide and 2-aminoethanol.

Materials:

  • (R)-Styrene oxide

  • 2-Aminoethanol

  • Methanol (MeOH)

  • Diethyl ether (Et2O)

  • Magnesium sulfate (MgSO4)

  • Hydrochloric acid (HCl) in diethyl ether

  • Sodium bicarbonate (NaHCO3) solution (saturated)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a solution of (R)-styrene oxide (1.0 eq) in methanol (5 mL/mmol of styrene oxide) in a round-bottom flask equipped with a magnetic stirrer, add 2-aminoethanol (1.2 eq).

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amino alcohol intermediate.

  • Cyclization (not explicitly detailed in provided search results, but a standard procedure): The crude intermediate can be cyclized to this compound under acidic conditions or via other standard methods for morpholine synthesis.[4]

  • Purification: The final product can be purified by column chromatography on silica gel or by crystallization of its hydrochloride salt.

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_0 Reaction cluster_1 Workup & Extraction cluster_2 Purification cluster_3 Final Product Start (R)-Styrene Oxide + 2-Aminoethanol Reaction Reflux in Methanol Start->Reaction Workup Solvent Removal Reaction->Workup Extraction Et2O Extraction & Washing Workup->Extraction Drying Drying & Filtration Extraction->Drying Purification Column Chromatography or Crystallization Drying->Purification Final_Product This compound Purification->Final_Product

A generalized workflow for the synthesis of this compound.

Pharmacological Profile: Monoamine Transporter Inhibition

Derivatives of this compound are potent modulators of monoamine transporters, particularly the dopamine transporter (DAT) and the norepinephrine transporter (NET). These transporters are responsible for the reuptake of dopamine and norepinephrine from the synaptic cleft, thereby terminating their signaling. Inhibition of DAT and NET leads to increased levels of these neurotransmitters in the synapse, which is the mechanism of action for many stimulant and antidepressant medications.

Quantitative Pharmacological Data

The following tables summarize the in vitro pharmacological data for this compound and a selection of its derivatives at the dopamine, norepinephrine, and serotonin transporters. The data is presented as Ki (inhibition constant), IC50 (half-maximal inhibitory concentration), and EC50 (half-maximal effective concentration) values. Lower values indicate higher potency.

Table 1: Binding Affinities (Ki) of 2-Phenylmorpholine Derivatives at Monoamine Transporters

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)
(±)-Modafinil1600>10000>10000
Bupropion52619709100
RTI-2127--
RTI-3113--

Data compiled from multiple sources.[5]

Table 2: Functional Potencies (IC50/EC50) of 2-Phenylmorpholine Derivatives at Monoamine Transporters

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
(±)-MDPV4.8516.84>10000
(S)-MDPV2.139.86>10000
(R)-MDPV382.80726>10000
Mephedrone12040110

Data compiled from multiple sources.[6]

Signaling Pathways

The therapeutic and psychoactive effects of this compound derivatives are primarily mediated through their interaction with the dopaminergic and noradrenergic signaling pathways.

Dopaminergic Signaling Pathway

Dopaminergic neurons originate in the ventral tegmental area (VTA) and the substantia nigra and project to various brain regions, including the prefrontal cortex and the striatum.[7] Dopamine release into the synapse activates postsynaptic dopamine receptors (D1-D5), leading to a cascade of intracellular events that modulate neuronal excitability and gene expression. The dopamine transporter (DAT) terminates this signal by reuptaking dopamine into the presynaptic neuron.

Dopaminergic_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron cluster_3 Drug Action Dopamine_Vesicle Dopamine Vesicle DAT Dopamine Transporter (DAT) Dopamine Dopamine Dopamine_Vesicle->Dopamine Release Dopamine->DAT Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binding Signaling_Cascade Intracellular Signaling Dopamine_Receptor->Signaling_Cascade Phenylmorpholine This compound Derivative Phenylmorpholine->DAT Inhibition

Dopaminergic signaling at the synapse.
Noradrenergic Signaling Pathway

Noradrenergic neurons originate in the locus coeruleus and project throughout the brain.[8] Norepinephrine release and subsequent binding to adrenergic receptors on postsynaptic neurons modulate arousal, attention, and mood. The norepinephrine transporter (NET) is responsible for clearing norepinephrine from the synapse.

Noradrenergic_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron cluster_3 Drug Action NE_Vesicle Norepinephrine Vesicle NET Norepinephrine Transporter (NET) Norepinephrine Norepinephrine NE_Vesicle->Norepinephrine Release Norepinephrine->NET Adrenergic_Receptor Adrenergic Receptor Norepinephrine->Adrenergic_Receptor Binding Signaling_Cascade Intracellular Signaling Adrenergic_Receptor->Signaling_Cascade Phenylmorpholine This compound Derivative Phenylmorpholine->NET Inhibition

Noradrenergic signaling at the synapse.

Detailed Experimental Protocols for Key Pharmacological Assays

Dopamine Transporter (DAT) Uptake Assay

This protocol describes a standard in vitro assay to measure the inhibition of dopamine uptake by a test compound in cells expressing the human dopamine transporter.[6][9][10]

Materials and Reagents:

  • HEK293 cells stably expressing the human dopamine transporter (HEK-hDAT).

  • Cell culture medium (e.g., DMEM with 10% FBS and appropriate selection antibiotic).

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer, pH 7.4).

  • [3H]Dopamine (radiolabeled).

  • Unlabeled dopamine.

  • Test compound stock solution (in DMSO).

  • Known DAT inhibitor (e.g., cocaine or GBR-12909) for determining non-specific uptake.

  • Scintillation cocktail.

  • 24- or 48-well cell culture plates.

  • Liquid scintillation counter.

Procedure:

  • Cell Culture: Seed HEK-hDAT cells in 24- or 48-well plates and grow to confluence.

  • Assay Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed assay buffer.

  • Compound Incubation: Add assay buffer containing various concentrations of the test compound or vehicle (for total uptake) to the wells. For non-specific uptake, add a high concentration of a known DAT inhibitor. Pre-incubate for 10-20 minutes at 37°C.

  • Uptake Initiation: Initiate the uptake reaction by adding a fixed concentration of [3H]dopamine to each well.

  • Incubation: Incubate the plates for a short, defined period (e.g., 5-10 minutes) at 37°C. The timing is critical for kinetic analysis.

  • Uptake Termination: Terminate the reaction by rapidly aspirating the assay buffer and washing the cells three times with ice-cold assay buffer.

  • Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 1% SDS) to each well.

  • Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Plot the percent inhibition of specific uptake as a function of the test compound concentration to determine the IC50 value.

Norepinephrine Transporter (NET) Uptake Assay

This protocol is analogous to the DAT uptake assay but uses cells expressing the human norepinephrine transporter and [3H]norepinephrine as the substrate.

Materials and Reagents:

  • HEK293 cells stably expressing the human norepinephrine transporter (HEK-hNET).

  • Cell culture medium.

  • Assay buffer.

  • [3H]Norepinephrine (radiolabeled).

  • Unlabeled norepinephrine.

  • Test compound stock solution.

  • Known NET inhibitor (e.g., desipramine) for determining non-specific uptake.

  • Scintillation cocktail.

  • 24- or 48-well cell culture plates.

  • Liquid scintillation counter.

Procedure:

The procedure is identical to the DAT uptake assay, with the following substitutions:

  • Use HEK-hNET cells instead of HEK-hDAT cells.

  • Use [3H]norepinephrine as the radiolabeled substrate.

  • Use a known NET inhibitor, such as desipramine, to determine non-specific uptake.

Conclusion

The this compound scaffold represents a highly valuable fragment in the field of medicinal chemistry and drug discovery. Its favorable structural and physicochemical properties, combined with its synthetic accessibility, make it an ideal starting point for the development of novel therapeutics. The extensive research into its derivatives has primarily focused on their potent activity as monoamine transporter inhibitors, leading to the identification of compounds with potential applications in the treatment of various CNS disorders. The continued exploration of the chemical space around this privileged scaffold, guided by the principles of fragment-based drug discovery and a deep understanding of its structure-activity relationships, holds significant promise for the development of the next generation of targeted and effective medicines.

References

Physicochemical properties of (R)-2-phenylmorpholine for drug design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(R)-2-phenylmorpholine, a key chiral scaffold, presents significant opportunities in modern drug discovery. Its unique structural and physicochemical properties make it a valuable starting point for the design of novel therapeutics, particularly in the realm of neuroscience and targeted protein degradation. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a look into its application in drug design, including its role as a norepinephrine-dopamine releasing agent and as a fragment in the development of PROTACs.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior. The following tables summarize the available quantitative data for this compound. It is important to note that while some experimental data for related compounds is available, specific experimental values for this compound are not always present in publicly accessible databases. In such cases, predicted values from reliable computational models are provided.

PropertyValueSource
Molecular Weight 163.22 g/mol PubChem[1]
Molecular Formula C₁₀H₁₃NOPubChem[1]
Appearance Colorless to light yellow LiquidChemicalBook[2]
Predicted Boiling Point 278.6 ± 25.0 °CChemicalBook[2]
Predicted Density 1.034 ± 0.06 g/cm³ChemicalBook[2]
PropertyValueMethodSource
Predicted pKa 8.52 ± 0.40Computational PredictionChemicalBook[2]
Calculated logP (XLogP3) 1.1Computational CalculationPubChem[1]
Aqueous Solubility Data not available--
Melting Point Data not available--

Experimental Protocols for Physicochemical Property Determination

Accurate experimental determination of physicochemical parameters is crucial for drug development. Below are detailed methodologies for key experiments.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Potentiometric titration is a common and reliable method for its determination.

Principle: A solution of the compound is titrated with a standardized acid or base, and the pH of the solution is measured as a function of the volume of titrant added. The pKa is the pH at which the compound is 50% ionized.

Methodology:

  • Preparation of Solutions:

    • Prepare a standard solution of this compound (e.g., 0.01 M) in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

    • Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

  • Titration:

    • Calibrate a pH meter using standard buffer solutions.

    • Place a known volume of the this compound solution in a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Add the titrant (in this case, HCl, as this compound is a base) in small, precise increments.

    • Record the pH and the volume of titrant added after each addition, allowing the solution to stabilize.

  • Data Analysis:

    • Plot the pH of the solution versus the volume of titrant added to generate a titration curve.

    • The equivalence point is the point of steepest inflection on the curve.

    • The pKa is determined from the pH at the half-equivalence point.

logP Determination by Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes. The shake-flask method is the traditional and most reliable method for its measurement.

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The concentrations of the compound in each phase are measured, and the partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. logP is the logarithm of this ratio.

Methodology:

  • Preparation of Phases:

    • Pre-saturate n-octanol with water and water with n-octanol by shaking them together overnight and then allowing the phases to separate.

  • Partitioning:

    • Dissolve a known amount of this compound in one of the pre-saturated phases.

    • Add a known volume of the other pre-saturated phase to a flask containing the compound solution.

    • Shake the flask at a constant temperature for a sufficient time to allow equilibrium to be reached (typically several hours).

  • Phase Separation and Analysis:

    • Centrifuge the mixture to ensure complete separation of the two phases.

    • Carefully withdraw a sample from each phase.

    • Determine the concentration of this compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation:

    • Calculate the partition coefficient, P = [Concentration in octanol] / [Concentration in water].

    • Calculate logP = log₁₀(P).

Aqueous Solubility Determination

Aqueous solubility is a critical property that affects a drug's dissolution rate and bioavailability. The equilibrium solubility method is a common approach.

Principle: An excess amount of the solid compound is equilibrated with an aqueous buffer at a specific pH and temperature. The concentration of the dissolved compound in the saturated solution is then determined.

Methodology:

  • Equilibration:

    • Add an excess amount of this compound to a vial containing a known volume of an aqueous buffer of a specific pH (e.g., pH 7.4 phosphate-buffered saline).

    • Agitate the vial at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Sample Preparation:

    • After equilibration, allow the undissolved solid to settle.

    • Filter the supernatant through a fine-pore filter (e.g., 0.22 µm) to remove any undissolved particles.

  • Analysis:

    • Determine the concentration of this compound in the clear filtrate using a validated analytical method, such as HPLC with a standard curve.

  • Reporting:

    • The measured concentration represents the equilibrium solubility of the compound at that specific pH and temperature.

Melting Point Determination by Capillary Method

The melting point is a fundamental physical property that provides information about the purity of a crystalline solid.

Principle: A small amount of the powdered solid is heated in a capillary tube, and the temperature range over which the substance melts is observed.

Methodology:

  • Sample Preparation:

    • Ensure the sample of this compound is dry and finely powdered.

    • Pack a small amount of the powder into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Measurement:

    • Place the capillary tube in a melting point apparatus.

    • Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

    • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (the completion of melting).

  • Reporting:

    • The melting point is reported as a range of these two temperatures. A narrow melting range is indicative of a pure compound.

Signaling Pathways and Drug Design Applications

This compound and its derivatives have been identified as potent modulators of monoamine neurotransmission. This activity forms the basis of their potential therapeutic applications.

Norepinephrine-Dopamine Releasing Agent (NDRA) Signaling Pathway

Substituted phenylmorpholines are known to act as releasing agents for monoamine neurotransmitters.[3] Specifically, 2-phenylmorpholine is a potent norepinephrine-dopamine releasing agent (NDRA).[4] This means it promotes the release of these neurotransmitters from presynaptic neurons into the synaptic cleft, thereby increasing their concentration and signaling.

NDRA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 NE_vesicle Norepinephrine Vesicle DA_vesicle Dopamine Vesicle NE_cleft NE NE_vesicle->NE_cleft Release DA_cleft DA DA_vesicle->DA_cleft Release NET Norepinephrine Transporter (NET) NET->NE_cleft Reuptake DAT Dopamine Transporter (DAT) DAT->DA_cleft Reuptake R2P This compound R2P->VMAT2 Inhibits R2P->NET Enters via Transporter R2P->DAT Enters via Transporter AR Adrenergic Receptor NE_cleft->AR Binds DR Dopamine Receptor DA_cleft->DR Binds Signal Signal Transduction AR->Signal DR->Signal PROTAC_Discovery_Workflow cluster_discovery Discovery Phase cluster_design Design & Synthesis cluster_evaluation Evaluation Phase Target_ID Target Identification (e.g., STAT5/6) Fragment_Screening Fragment Screening Target_ID->Fragment_Screening R2P_fragment This compound (Identified Fragment) Fragment_Screening->R2P_fragment Fragment_to_Lead Fragment-to-Lead Optimization R2P_fragment->Fragment_to_Lead Linker_Design Linker Design & Optimization Fragment_to_Lead->Linker_Design E3_Ligase_Binder E3 Ligase Binder Selection (e.g., for VHL, CRBN) E3_Ligase_Binder->Linker_Design PROTAC_Synthesis PROTAC Synthesis Linker_Design->PROTAC_Synthesis Ternary_Complex Ternary Complex Formation Assay PROTAC_Synthesis->Ternary_Complex Degradation_Assay Target Degradation Assay (e.g., Western Blot) Ternary_Complex->Degradation_Assay Cellular_Activity Cellular Activity & Phenotypic Assays Degradation_Assay->Cellular_Activity In_Vivo_Studies In Vivo Efficacy & Toxicology Cellular_Activity->In_Vivo_Studies

References

The Morpholine Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold, a six-membered heterocyclic ring containing oxygen and nitrogen atoms, has emerged as a "privileged structure" in medicinal chemistry. Its unique physicochemical properties and synthetic accessibility have made it a cornerstone in the design of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the morpholine core, its impact on drug properties, synthetic methodologies, and its role in clinically approved pharmaceuticals, with a focus on quantitative data, detailed experimental protocols, and the visualization of key biological pathways.

Physicochemical and Pharmacokinetic Advantages of the Morpholine Scaffold

The incorporation of a morpholine moiety into a drug candidate can significantly enhance its drug-like properties. The presence of the ether oxygen and the secondary amine nitrogen imparts a favorable balance of hydrophilicity and lipophilicity, which is crucial for optimizing solubility, permeability, and metabolic stability.

Key Physicochemical Properties:

  • Aqueous Solubility: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, improving the aqueous solubility of the parent molecule. This is a critical factor for oral bioavailability and formulation development.

  • Lipophilicity: While enhancing solubility, the morpholine ring itself possesses a degree of lipophilicity that allows for effective permeation across biological membranes, including the blood-brain barrier[1][2].

  • pKa Modulation: The nitrogen atom in the morpholine ring is basic, with a pKa of approximately 8.5 for morpholine itself[3]. This basicity can be fine-tuned through substitution, allowing medicinal chemists to control the ionization state of the drug at physiological pH, which in turn influences its absorption, distribution, and target engagement. The pKa of morpholine is similar to the pH of blood, which can enhance solubility and brain permeability[1][4].

  • Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation. The oxidation of the morpholine ring is a common metabolic pathway, but it often leads to non-toxic metabolites[4][5]. This inherent stability can lead to an improved pharmacokinetic profile and a longer duration of action.

  • Conformational Rigidity: The chair-like conformation of the morpholine ring provides a degree of rigidity to the molecule. This can be advantageous for locking in a bioactive conformation and improving binding affinity to the target protein by acting as a scaffold to correctly position other functional groups[1][2][4].

Quantitative Data of FDA-Approved Morpholine-Containing Drugs

To illustrate the impact of the morpholine scaffold on the properties of clinically used drugs, the following table summarizes key physicochemical and pharmacokinetic parameters for a selection of FDA-approved pharmaceuticals incorporating this moiety.

Drug NameTherapeutic ClassYear of ApprovalMolecular Weight ( g/mol )pKaLogPPrimary Target/Mechanism
Linezolid Antibiotic (Oxazolidinone)2000337.351.4 (amine)0.4Inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit[1][5][6][7].
Gefitinib Anticancer (EGFR Inhibitor)2003446.905.3 (quinazoline N), 7.2 (morpholine N)3.2Inhibits the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR)[2][8][9].
Reboxetine Antidepressant (NRI)1997 (EU)313.409.53.1Selective norepinephrine reuptake inhibitor (NRI)[10][11][12].
Aprepitant Antiemetic (NK1 Antagonist)2003534.539.74.7Neurokinin 1 (NK1) receptor antagonist[13][14][15][16][17].
Moclobemide Antidepressant (MAO-A Inhibitor)1992 (EU)268.746.21.8Reversible inhibitor of monoamine oxidase A (MAO-A)[18][19].
Phendimetrazine Anorectic (Appetite Suppressant)1979191.278.31.6Sympathomimetic amine with effects similar to amphetamines[4][19].
Timolol Antihypertensive (Beta Blocker)1978316.429.22.0Non-selective beta-adrenergic receptor blocker[19].

Experimental Protocols

Synthesis of N-Aryl Morpholine Derivatives via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and widely used method for the synthesis of N-aryl morpholines, offering a broad substrate scope and generally high yields[20].

General Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol), and ligand (e.g., BINAP, 0.015-0.075 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Reagents: Add morpholine (1.2 mmol), a base (e.g., sodium tert-butoxide, 1.4 mmol), and an anhydrous solvent (e.g., toluene or dioxane, 5 mL) via syringe.

  • Reaction: Stir the reaction mixture at a specified temperature (typically 80-110 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl morpholine.

Synthesis of Gefitinib

The following is a representative multi-step synthesis of the anticancer drug Gefitinib, adapted from published procedures[21][22][23][24].

Step 1: Alkylation of Methyl 3-hydroxy-4-methoxybenzoate Methyl 3-hydroxy-4-methoxybenzoate is alkylated with 1-bromo-3-chloropropane in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone) to yield methyl 5-(3-chloropropoxy)-4-methoxybenzoate.

Step 2: Nitration The product from Step 1 is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 2-position of the benzene ring, affording methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate.

Step 3: Reduction of the Nitro Group The nitro group is reduced to an amine using a reducing agent such as iron powder in acetic acid or catalytic hydrogenation (e.g., H₂ with a Pd/C catalyst) to give methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate[21].

Step 4: Quinazoline Ring Formation (Cyclization) The amino-benzoate is cyclized with formamide at high temperature to construct the quinazolinone ring system, yielding 6-(3-chloropropoxy)-7-methoxy-3,4-dihydroquinazolin-4-one.

Step 5: Chlorination The hydroxyl group at the 4-position of the quinazolinone ring is converted to a chlorine atom using a chlorinating agent such as thionyl chloride or phosphorus oxychloride to give 4-chloro-6-(3-chloropropoxy)-7-methoxyquinazoline.

Step 6: Nucleophilic Aromatic Substitution with 3-Chloro-4-fluoroaniline The 4-chloroquinazoline is reacted with 3-chloro-4-fluoroaniline in a solvent like isopropanol to displace the chlorine atom and form the N-(3-chloro-4-fluorophenyl)amino-quinazoline intermediate.

Step 7: Final Morpholine Ring Formation The terminal chloroalkyl chain is reacted with morpholine in the presence of a base (e.g., potassium carbonate) in a solvent such as dimethylformamide (DMF) to displace the chlorine and form the final product, Gefitinib. The crude product is then purified by recrystallization.

Biological Assay: PI3K Kinase Activity/Inhibitor Assay

This protocol outlines a general procedure for assessing the inhibitory activity of a morpholine-containing compound against a PI3 Kinase, a common target for anticancer drugs. This is based on commercially available kits[25][26][27].

Principle: The assay measures the amount of ADP produced from the kinase reaction where PI3K phosphorylates its substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), to produce phosphatidylinositol-3,4,5-trisphosphate (PIP3). The amount of ADP is proportional to the kinase activity and can be detected using a coupled enzyme system that results in a luminescent or fluorescent signal.

Procedure:

  • Reagent Preparation: Prepare kinase buffer, ATP solution, PIP2 substrate solution, and the test inhibitor solution at various concentrations.

  • Kinase Reaction: a. In a 96-well plate, add the PI3K enzyme to each well. b. Add the test inhibitor at different concentrations to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme). c. Incubate for a defined period (e.g., 10-20 minutes) at room temperature to allow the inhibitor to bind to the enzyme. d. Initiate the kinase reaction by adding a mixture of ATP and PIP2 substrate to each well. e. Incubate the reaction for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Detection: a. Stop the kinase reaction by adding a stop solution (often containing EDTA to chelate Mg²⁺). b. Add the ADP detection reagent, which contains enzymes that convert ADP to a detectable signal. c. Incubate for a period to allow the detection reaction to proceed. d. Read the signal (luminescence or fluorescence) using a plate reader.

  • Data Analysis: a. Subtract the background signal (negative control) from all readings. b. Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control (100% activity). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Signaling Pathways and Mechanisms of Action

The versatility of the morpholine scaffold is evident in the diverse biological targets of drugs that contain it. The following diagrams, generated using Graphviz, illustrate the mechanisms of action for key morpholine-containing drugs.

Gefitinib: Inhibition of the EGFR Signaling Pathway

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. In many cancers, EGFR is overexpressed or has activating mutations, leading to uncontrolled cell proliferation and survival. Gefitinib binds to the ATP-binding site of the EGFR tyrosine kinase domain, blocking its downstream signaling cascades, including the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways[2][8][28][29].

Gefitinib_Pathway EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Gefitinib Gefitinib Gefitinib->EGFR Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Gefitinib inhibits EGFR, blocking downstream pro-survival pathways.
Linezolid: Inhibition of Bacterial Protein Synthesis

Linezolid is an oxazolidinone antibiotic that inhibits the initiation of bacterial protein synthesis. It binds to the 23S rRNA of the 50S ribosomal subunit, preventing the formation of the functional 70S initiation complex, which is a crucial first step in protein synthesis[1][5][6][7][30]. This unique mechanism of action means there is little cross-resistance with other protein synthesis inhibitors.

Linezolid_Mechanism cluster_ribosome Bacterial Ribosome 50S 50S Subunit 30S 30S Subunit 70S_complex 70S Initiation Complex (Functional Ribosome) 30S->70S_complex Protein_Synthesis Protein Synthesis 70S_complex->Protein_Synthesis No_Protein No Protein Synthesis mRNA mRNA mRNA->70S_complex tRNA Initiator tRNA tRNA->70S_complex Linezolid Linezolid Linezolid->50S Binds to 23S rRNA Linezolid->70S_complex Prevents formation

Linezolid blocks the formation of the 70S initiation complex.
Reboxetine: Selective Norepinephrine Reuptake Inhibition

Reboxetine is an antidepressant that functions as a selective norepinephrine reuptake inhibitor (NRI). It blocks the norepinephrine transporter (NET) in the presynaptic neuron, leading to an increased concentration of norepinephrine in the synaptic cleft. This enhances noradrenergic neurotransmission, which is thought to be a key factor in its antidepressant effects[10][11][12][31].

Reboxetine_Mechanism Presynaptic Presynaptic Neuron NE Norepinephrine (NE) Presynaptic->NE Releases Postsynaptic Postsynaptic Neuron NET Norepinephrine Transporter (NET) NE->NET Reuptake Receptor Adrenergic Receptor NE->Receptor Binds NET->Presynaptic Reboxetine Reboxetine Reboxetine->NET Blocks Signal Signal Transduction Receptor->Signal

Reboxetine blocks the reuptake of norepinephrine in the synapse.

Conclusion

The morpholine scaffold continues to be a highly valuable and versatile component in the medicinal chemist's toolbox. Its ability to confer favorable physicochemical and pharmacokinetic properties makes it a frequent choice in the design of new therapeutic agents across a wide range of diseases. The examples of FDA-approved drugs highlight its success in translating from a chemical scaffold to clinically effective treatments. A thorough understanding of its properties, synthetic routes, and mechanisms of action, as detailed in this guide, is essential for the continued development of innovative and effective morpholine-containing pharmaceuticals.

References

(R)-2-Phenylmorpholine: A Technical Analysis of its Psychostimulant Potential

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

(R)-2-Phenylmorpholine is a member of the substituted phenylmorpholine class of compounds, which includes the well-characterized psychostimulant phenmetrazine. As the parent compound of this class, 2-phenylmorpholine (also known under the code name PAL-632) demonstrates a potent pharmacological profile consistent with psychostimulant activity. This technical guide provides a comprehensive overview of the available data on this compound, its mechanism of action, and its potential as a psychostimulant. The analysis is based on in vitro data for 2-phenylmorpholine and established structure-activity relationships within the phenmetrazine analog series. While specific quantitative data for the individual (R)-enantiomer is not available in publicly accessible literature, strong inferences can be drawn from racemic data and the known stereoselectivity of related compounds. This document summarizes key pharmacological data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.

Introduction

Psychostimulants are a class of drugs that increase activity in the central nervous system, leading to heightened alertness, energy, and focus.[1] Many of these compounds, such as amphetamine and methylphenidate, exert their effects by modulating the activity of monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[2] The substituted phenylmorpholine class, of which phenmetrazine is the most well-known member, represents a significant group of psychostimulants.[1] Phenmetrazine was formerly used as an anorectic but was withdrawn due to its abuse potential.[1]

2-Phenylmorpholine is the core chemical scaffold of this class.[3] Like its derivatives, it is a monoamine releasing agent (MRA), a class of drugs that reverse the normal function of monoamine transporters, causing the efflux of neurotransmitters from the presynaptic neuron into the synapse.[4] This report focuses on the (R)-enantiomer of 2-phenylmorpholine, postulating its potential psychostimulant activity based on its action as a potent norepinephrine-dopamine releasing agent (NDRA).

Pharmacology and Mechanism of Action

The primary mechanism of action for 2-phenylmorpholine is the induction of dopamine (DA) and norepinephrine (NE) release by reversing the transport direction of DAT and NET, respectively.[5] This leads to a significant increase in the extracellular concentrations of these catecholamines, which are critically involved in arousal, reward, and executive function.[2]

Monoamine Transporter Activity

In vitro studies using rat brain synaptosomes have quantified the potency of 2-phenylmorpholine as a monoamine releaser. The data indicates a strong preference for dopamine and norepinephrine release over serotonin release, a profile characteristic of classic psychostimulants like amphetamine.

It is critical to note that the available quantitative data does not specify the stereoisomer tested. However, research on phenmetrazine and other substituted phenylmorpholines consistently demonstrates that the psychostimulant activity resides primarily in one enantiomer. For instance, (+)-phenmetrazine is significantly more potent as a dopamine releaser than its (-)-isomer.[6] Given the structural similarities, it is highly probable that this compound is the more active enantiomer and possesses greater potency than the racemic mixture data presented below.

Table 1: Monoamine Release Efficacy of 2-Phenylmorpholine and Related Compounds

Compound DAT Release EC₅₀ (nM) NET Release EC₅₀ (nM) SERT Release EC₅₀ (nM)
2-Phenylmorpholine (PAL-632) 86 79 20,260
Phenmetrazine 70 - 131 29 - 50.4 7,765 - >10,000
Dextroamphetamine 5.8 - 24.8 6.6 - 10.2 698 - 1,765

Data presented for 2-Phenylmorpholine and Phenmetrazine are from assays conducted in rat brain synaptosomes.[5] The stereochemistry of the tested 2-Phenylmorpholine was not specified.

Signaling Pathway

As a monoamine releasing agent, this compound acts as a substrate for DAT and NET. It is transported into the presynaptic terminal, where it disrupts the vesicular storage of dopamine and norepinephrine and induces a reversal of transporter function, leading to neurotransmitter efflux.

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft R2P This compound DAT Dopamine Transporter (DAT) R2P->DAT Enters cell via transporter NET Norepinephrine Transporter (NET) R2P->NET Enters cell via transporter VMAT2 VMAT2 R2P->VMAT2 Interacts with DA_cyto Cytosolic DA DAT->DA_cyto Normal Reuptake DA_synapse Dopamine NE_cyto Cytosolic NE NET->NE_cyto Normal Reuptake NE_synapse Norepinephrine VMAT2->DA_cyto Disrupts storage VMAT2->NE_cyto DA_vesicle DA Vesicle NE_vesicle NE Vesicle DA_cyto->DAT Reversal of Transport (Efflux) NE_cyto->NET Reversal of Transport (Efflux)

Figure 1: Mechanism of this compound as a monoamine releasing agent.

Experimental Protocols

The quantitative data presented in this guide are derived from standard in vitro neuropharmacological assays. The following sections detail the methodologies for these key experiments.

Synaptosome Preparation

This protocol describes the isolation of nerve terminals (synaptosomes) from rodent brain tissue, which are essential for in vitro uptake and release assays.

  • Tissue Homogenization: Whole brains from male Sprague-Dawley rats are rapidly removed and placed in ice-cold 0.32 M sucrose solution. The tissue is homogenized using a glass-Teflon homogenizer.

  • Initial Centrifugation: The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris. The resulting supernatant (S1) is collected.

  • Synaptosome Pelleting: The S1 supernatant is then centrifuged at 20,000 x g for 20 minutes at 4°C. The resulting pellet (P2), which contains the crude synaptosomal fraction, is retained.

  • Washing and Resuspension: The P2 pellet is resuspended in a Krebs-phosphate buffer (pH 7.4) containing essential ions, glucose, and a monoamine oxidase inhibitor (e.g., pargyline) to prevent neurotransmitter degradation. This suspension is centrifuged again, and the final pellet is resuspended in fresh buffer for use in assays.

Monoamine Release Assay (Superfusion Method)

This assay measures the ability of a test compound to evoke the release of radiolabeled neurotransmitters from pre-loaded synaptosomes.

  • Synaptosome Preloading: Prepared synaptosomes are incubated at 37°C with a low concentration of a radiolabeled substrate (e.g., [³H]dopamine or [³H]norepinephrine) for 30-60 minutes to allow for uptake into the nerve terminals.

  • Superfusion Setup: The preloaded synaptosomes are transferred to a superfusion apparatus, where they are trapped on a filter. They are continuously perfused with warm, oxygenated Krebs-phosphate buffer to establish a stable baseline of radioactivity.

  • Drug Application: After the baseline is established, buffer containing various concentrations of this compound is perfused over the synaptosomes for a set period.

  • Fraction Collection: The superfusate (effluent) is collected in timed fractions throughout the experiment.

  • Quantification: At the end of the experiment, the radioactivity in each collected fraction and remaining on the filter is quantified using liquid scintillation counting.

  • Data Analysis: The amount of radioactivity released in each fraction is expressed as a percentage of the total radioactivity present at the start of that collection period. Dose-response curves are generated by plotting the peak release evoked by each drug concentration, and EC₅₀ values are determined using non-linear regression analysis.

G cluster_workflow Monoamine Release Assay Workflow A Prepare Rat Brain Synaptosomes B Preload with [³H]Dopamine or [³H]Norepinephrine A->B C Transfer to Superfusion Chamber B->C D Establish Stable Baseline (Buffer Perfusion) C->D E Apply this compound (Test Concentrations) D->E F Collect Superfusate Fractions E->F G Quantify Radioactivity (Scintillation Counting) F->G H Calculate % Release and Determine EC₅₀ G->H

Figure 2: Experimental workflow for the monoamine release assay.

In Vivo Psychostimulant Potential

While specific in vivo studies for this compound have not been identified, its pharmacological profile strongly predicts psychostimulant effects, such as increased locomotor activity in rodents.

Locomotor Activity Studies (Proposed Protocol)

A standard method to assess the stimulant properties of a novel compound is to measure its effect on spontaneous movement in mice or rats.

  • Habituation: Animals (e.g., C57BL/6 mice) are placed individually into open-field arenas equipped with infrared beams to track movement. They are allowed to habituate to the new environment for 30-60 minutes until their exploratory activity decreases to a stable baseline.

  • Administration: Animals are administered this compound via a systemic route (e.g., intraperitoneal injection) at various doses. A control group receives a vehicle injection.

  • Data Collection: Locomotor activity (e.g., total distance traveled, beam breaks) is recorded continuously for 1-2 hours post-injection.

  • Analysis: The data is analyzed to compare the locomotor activity of the drug-treated groups to the vehicle control group. A significant, dose-dependent increase in locomotor activity is indicative of a psychostimulant effect.

Conclusion and Future Directions

This compound is a potent norepinephrine-dopamine releasing agent with a pharmacological profile highly suggestive of psychostimulant properties. Its preferential activity at catecholamine transporters, coupled with very low potency at the serotonin transporter, aligns it with classic stimulants known for their robust alerting and reinforcing effects.

The primary limitation in the current understanding of this compound is the lack of published data specifically characterizing the (R)- and (S)-enantiomers separately. Based on the well-established stereoselectivity of the closely related phenmetrazine molecule, it is strongly hypothesized that this compound is the more potent enantiomer and is responsible for the majority of the observed NDRA activity.

Future research should prioritize the following:

  • Enantiomer-specific Pharmacology: Synthesis and in vitro testing of the individual (R)- and (S)-enantiomers of 2-phenylmorpholine are required to definitively quantify their respective potencies at DAT, NET, and SERT.

  • In Vivo Behavioral Studies: Characterization of the in vivo effects of this compound in animal models of locomotor activity, drug discrimination, and self-administration is necessary to confirm its psychostimulant profile and assess its abuse liability.

  • Metabolic Profiling: Investigation into the metabolic fate of this compound will be crucial for understanding its pharmacokinetics and duration of action.

References

The Phenylmorpholine Scaffold: A Technical Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phenylmorpholine core is a privileged scaffold in medicinal chemistry, affording compounds with a wide range of biological activities. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of phenylmorpholine analogs, focusing on their interactions with key biological targets, including phosphoinositide 3-kinases (PI3Ks) and central nervous system (CNS) receptors such as dopamine and serotonin receptors. This document details the synthetic methodologies, summarizes quantitative biological data, and illustrates the intricate signaling pathways and logical SAR principles through comprehensive diagrams.

Introduction to the Phenylmorpholine Core

The morpholine ring, a saturated heterocycle containing both an oxygen and a nitrogen atom, imparts favorable physicochemical properties to drug candidates, such as improved aqueous solubility and metabolic stability. When coupled with a phenyl ring, the resulting phenylmorpholine scaffold provides a versatile platform for introducing a variety of substituents to modulate potency, selectivity, and pharmacokinetic profiles. The phenyl ring offers a site for substitution to explore electronic and steric effects on receptor binding, while the morpholine nitrogen can be functionalized to interact with specific residues in a binding pocket or to alter the overall polarity and basicity of the molecule. This guide will delve into the nuanced effects of these structural modifications on the biological activity of phenylmorpholine analogs.

Structure-Activity Relationship of Phenylmorpholine Analogs as PI3K Inhibitors

Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a crucial role in cellular signaling pathways related to cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K pathway is frequently observed in cancer, making it a prime target for therapeutic intervention. Phenylmorpholine-containing molecules have emerged as potent and selective PI3K inhibitors.

Quantitative SAR Data for PI3K Inhibition

The following table summarizes the inhibitory activity (IC50) of a series of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives against different PI3K isoforms. This data highlights the impact of substitutions on the phenyl ring at the 5-position of the pyrimidine core.

CompoundRPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)
17e 4-fluorophenyl88.5 ± 6.1>1000251.2 ± 30.555.6 ± 3.8
17m 3-chlorophenyl104.1 ± 12.5>1000316.2 ± 45.1125.9 ± 15.8
17o 3-methoxyphenyl34.7 ± 2.1631.0 ± 75.7158.5 ± 20.1204.2 ± 22.2
17p 3-hydroxyphenyl32.4 ± 4.1794.3 ± 95.3199.5 ± 25.115.4 ± 1.9
BKM-120 (positive control)44.6 ± 3.6166.0 ± 20.0262.0 ± 31.479.3 ± 11.0

Data sourced from a study on 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as PI3K inhibitors.[1]

SAR Insights:

  • Substitution at the 3-position of the phenyl ring: Compounds with substituents at the meta position of the phenyl ring (17m, 17o, 17p) generally exhibit higher potency against PI3Kα compared to the para-substituted analog (17e).

  • Electron-donating vs. electron-withdrawing groups: The presence of electron-donating groups, such as a hydroxyl (17p) or methoxy (17o) group, at the 3-position of the phenyl ring leads to the most potent PI3Kα inhibition.[1]

  • Selectivity: Compound 17p demonstrates significant inhibitory activity against PI3Kα and PI3Kδ, with noteworthy isoform selectivity against PI3Kβ and PI3Kγ.[1]

PI3K Signaling Pathway

The PI3K signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the recruitment and activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), a key second messenger. PIP3 recruits proteins containing a pleckstrin homology (PH) domain, such as AKT and PDK1, to the plasma membrane, leading to the activation of downstream signaling pathways that regulate various cellular processes.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GPCR G Protein-Coupled Receptor (GPCR) GPCR->PI3K PIP2 PIP2 PI3K->PIP2 P PIP3 PIP3 PIP2->PIP3 P AKT AKT PIP3->AKT PDK1 PDK1 PIP3->PDK1 mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival PDK1->AKT Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

PI3K Signaling Pathway

Structure-Activity Relationship of Phenylmorpholine Analogs as CNS Agents

Phenylmorpholine analogs have been extensively investigated for their activity on central nervous system targets, particularly dopamine and serotonin receptors, due to their structural resemblance to endogenous neurotransmitters.

Dopamine D2 Receptor Ligands

The dopamine D2 receptor is a key target for antipsychotic drugs. Phenylmorpholine derivatives have been designed as D2 receptor ligands, with modifications aimed at enhancing affinity and selectivity.

The following table presents the binding affinities (Ki) of a series of substituted N-phenylpiperazine analogs, which share structural similarities with N-phenylmorpholine, for the human D3 and D2 dopamine receptors.

CompoundRD3 Ki (nM)D2 Ki (nM)D3 vs D2 Selectivity
3a 2-Fluorophenyl1.4 ± 0.2110 ± 10~79
6a 4-(Thiophen-3-yl)benzamide0.2 ± 0.03>100~500
7a 4-(Thiazol-4-yl)benzamide0.8 ± 0.150 ± 5~63

Data adapted from a study on substituted N-phenylpiperazine analogs.[2]

SAR Insights:

  • Extended Substituents: The addition of a 4-(thiophen-3-yl)benzamide moiety (compound 6a ) dramatically increases both the affinity for the D3 receptor and the selectivity over the D2 receptor compared to a simple 2-fluorophenyl substituent (compound 3a ).[2] This suggests the presence of a secondary binding pocket in the D3 receptor that can be exploited to achieve high selectivity.

  • Heterocyclic Variations: Replacing the thiophene ring with a thiazole ring (compound 7a ) maintains high D3 affinity but with reduced selectivity compared to the thiophene analog.[2]

The dopamine D2 receptor is a Gi/o-coupled GPCR. Upon activation by dopamine or an agonist, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits can also modulate the activity of ion channels and other effector proteins.

D2_Receptor_Signaling Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Gi Gαi/o D2R->Gi Activates Gbg Gβγ AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse

Dopamine D2 Receptor Signaling
Serotonin 5-HT2A Receptor Ligands

The serotonin 5-HT2A receptor is implicated in various physiological and pathological processes, including mood, cognition, and psychosis. Phenylmorpholine analogs have been explored as ligands for this receptor.

The following table shows the binding affinities (Ki) of a series of aplysinopsin derivatives, which contain a phenyl-like indole core, for human serotonin 5-HT2A and 5-HT2C receptors.

CompoundR5-HT2A Ki (nM)5-HT2C Ki (nM)5-HT2A vs 5-HT2C Selectivity
Aplysinopsin H1,8001,2000.67
5-Bromo 5-Br3,2002000.06
6-Bromo 6-Br4501,1002.44
5,6-Dichloro 5,6-Cl2>10,00046>0.005

Data sourced from a study on aplysinopsin derivatives.[3]

SAR Insights:

  • Halogenation of the Indole Ring: Halogenation of the indole ring significantly impacts both affinity and selectivity. A bromine at the 5-position increases affinity for the 5-HT2C receptor, while a bromine at the 6-position enhances affinity for the 5-HT2A receptor.[3]

  • Di-substitution for Selectivity: The 5,6-dichloro derivative exhibits remarkable selectivity for the 5-HT2C receptor, with no detectable affinity for the 5-HT2A receptor.[3]

The 5-HT2A receptor is a Gq/11-coupled GPCR. Activation by serotonin leads to the activation of phospholipase C (PLC), which hydrolyzes PIP2 into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.

Serotonin 5-HT2A Receptor Signaling

Experimental Protocols

This section provides detailed methodologies for the synthesis of phenylmorpholine analogs and key in vitro assays used to determine their biological activity.

General Synthesis of Substituted 2-Phenylmorpholine Analogs

The synthesis of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogs can be achieved through a multi-step process starting from the corresponding substituted benzaldehydes.[4]

Step 1: Synthesis of Hydroxymorpholines The keto forms of hydroxymorpholines are synthesized according to previously reported methods.

Step 2: Reduction to Diols The keto hydroxymorpholines are reduced using sodium borohydride to yield a mixture of diastereomeric diols.

  • To a solution of the keto hydroxymorpholine (1.0 eq) in a suitable solvent (e.g., 50% aqueous ethanol), add sodium borohydride (NaBH4, 4.0 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diol mixture.

Step 3: Cyclization to Phenylmorpholines The morpholine ring is formed by cyclization of the diol mixture using a strong acid.

  • Dissolve the crude diol mixture in anhydrous dichloromethane.

  • Add concentrated sulfuric acid (H2SO4) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature overnight.

  • Carefully pour the reaction mixture into crushed ice and basify with a strong base (e.g., NaOH) to pH > 12.

  • Extract the product with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the desired 2-phenylmorpholine analog.

Synthesis_Workflow Start Substituted Benzaldehyde Step1 Synthesis of Keto Hydroxymorpholine Start->Step1 Step2 Reduction (NaBH4) Step1->Step2 Diol Diol Mixture Step2->Diol Step3 Cyclization (H2SO4) Diol->Step3 Product Substituted 2-Phenylmorpholine Step3->Product

Synthetic Workflow for 2-Phenylmorpholines
In Vitro PI3K Enzyme Activity Assay

The inhibitory activity of phenylmorpholine analogs against PI3K isoforms is determined using a biochemical kinase assay.

  • Materials: Recombinant human PI3K isoforms (α, β, γ, δ), PIP2 substrate, ATP, and a suitable kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • In a 96-well plate, add the kinase buffer, the respective PI3K enzyme isoform, and the test compound.

    • Initiate the kinase reaction by adding a mixture of PIP2 and ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the detection reagents from the kinase assay kit.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control (DMSO).

    • Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.

Dopamine D2 Receptor Radioligand Binding Assay

The binding affinity of phenylmorpholine analogs for the dopamine D2 receptor is determined through a competitive radioligand binding assay.

  • Materials: Cell membranes prepared from cells stably expressing the human dopamine D2 receptor, a D2-selective radioligand (e.g., [3H]-Spiperone), a non-specific binding control (e.g., haloperidol), and assay buffer.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well filter plate, add the assay buffer, the radioligand, the test compound (or vehicle for total binding, or haloperidol for non-specific binding), and the cell membranes.

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

    • Rapidly filter the contents of the wells through the filter plate and wash several times with ice-cold assay buffer to remove unbound radioligand.

    • Allow the filters to dry, then add scintillation cocktail and measure the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value of the test compound and subsequently calculate the Ki value using the Cheng-Prusoff equation.

Conclusion

The phenylmorpholine scaffold represents a highly valuable and versatile platform in modern drug discovery. The structure-activity relationships of phenylmorpholine analogs are intricately dependent on the nature and position of substituents on both the phenyl and morpholine rings. As demonstrated in this guide, subtle modifications can lead to significant changes in potency and selectivity for various biological targets, including PI3K isoforms and CNS receptors. The provided experimental protocols and signaling pathway diagrams serve as a practical resource for researchers engaged in the design and development of novel phenylmorpholine-based therapeutics. A thorough understanding of the SAR principles outlined herein is crucial for the rational design of next-generation drug candidates with improved efficacy and safety profiles.

References

Methodological & Application

Enantioselective Synthesis of (R)-2-Phenylmorpholine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (R)-2-Phenylmorpholine, a key chiral building block in the development of various pharmaceutical agents. The protocols outlined below focus on two primary, highly efficient methods: Rhodium-catalyzed asymmetric hydrogenation and a substrate-controlled diastereoselective approach starting from chiral styrene oxide.

Introduction

Chiral morpholines, particularly this compound, are pivotal structural motifs in a wide array of biologically active compounds. Their presence is notable in molecules targeting central nervous system disorders, among other therapeutic areas. Consequently, the development of efficient and highly stereoselective synthetic routes to access enantiopure 2-phenylmorpholine is of significant interest to the medicinal chemistry and process development communities. This application note details robust protocols for two distinct and effective strategies for obtaining this compound with high enantiomeric purity.

Method 1: Rhodium-Catalyzed Asymmetric Hydrogenation

This method provides a direct and highly efficient route to this compound through the asymmetric hydrogenation of a prochiral enamine precursor, N-protected 2-phenyl-3,4-dihydro-2H-1,4-oxazine. The use of a chiral rhodium catalyst with a specific bisphosphine ligand is crucial for achieving high enantioselectivity.[1][2][3]

Logical Workflow for Asymmetric Hydrogenation

cluster_prep Catalyst and Substrate Preparation cluster_reaction Asymmetric Hydrogenation cluster_workup Work-up and Purification cluster_product Final Product catalyst [Rh(cod)₂]SbF₆ + (R,R,R)-SKP autoclave Autoclave DCM, H₂ (30 atm) Room Temperature, 24h catalyst->autoclave substrate N-Cbz-2-phenyl-3,4-dihydro-2H-1,4-oxazine substrate->autoclave depressurize Depressurize autoclave->depressurize concentrate Concentrate depressurize->concentrate chromatography Flash Chromatography concentrate->chromatography product (R)-N-Cbz-2-phenylmorpholine chromatography->product

Caption: Workflow for the Rh-catalyzed asymmetric hydrogenation.

Experimental Protocol: Asymmetric Hydrogenation

Materials:

  • N-Cbz-2-phenyl-3,4-dihydro-2H-1,4-oxazine

  • [Rh(cod)₂]SbF₆ (cod = 1,5-cyclooctadiene)

  • (R,R,R)-SKP (chiral bisphosphine ligand)

  • Dichloromethane (DCM), anhydrous

  • Hydrogen gas (high purity)

  • Stainless-steel autoclave

  • Standard laboratory glassware and purification apparatus

Procedure: [1]

  • Catalyst Preparation: In a glovebox, a Schlenk tube is charged with [Rh(cod)₂]SbF₆ (1 mol%) and (R,R,R)-SKP (1.05 mol%) in anhydrous DCM (1.0 mL). The mixture is stirred at room temperature for 30 minutes to form the catalyst solution.

  • Reaction Setup: In a separate vial, N-Cbz-2-phenyl-3,4-dihydro-2H-1,4-oxazine (0.2 mmol) is dissolved in anhydrous DCM (1.0 mL).

  • Hydrogenation: The substrate solution is then transferred to the catalyst solution. The resulting mixture is transferred to a stainless-steel autoclave. The autoclave is purged with hydrogen gas three times and then pressurized to 30 atm of hydrogen.

  • Reaction: The reaction is stirred at room temperature for 24 hours.

  • Work-up: After carefully releasing the pressure, the solvent is removed under reduced pressure.

  • Purification: The residue is purified by flash column chromatography on silica gel to afford the desired (R)-N-Cbz-2-phenylmorpholine.

  • Deprotection (if required): The Cbz protecting group can be removed using standard hydrogenolysis conditions (e.g., H₂, Pd/C) to yield this compound.

Quantitative Data: Asymmetric Hydrogenation of Substituted 2-Phenyl-3,4-dihydro-2H-1,4-oxazines[2]
Substrate (N-Cbz-2-Aryl-3,4-dihydro-2H-1,4-oxazine)Yield (%)Enantiomeric Excess (ee, %)
Aryl = Phenyl>9992
Aryl = 4-Fluorophenyl>9992
Aryl = 4-Chlorophenyl>9993
Aryl = 4-Bromophenyl>9993
Aryl = 4-(Trifluoromethyl)phenyl>9994
Aryl = 2-Naphthyl>9990
Aryl = 2-Thienyl>9985

Method 2: Synthesis from Chiral (R)-Styrene Oxide

This approach utilizes a commercially available chiral starting material, (R)-styrene oxide, to introduce the desired stereochemistry. The synthesis involves a two-step process: nucleophilic ring-opening of the epoxide followed by intramolecular cyclization to form the morpholine ring.

Synthetic Pathway from (R)-Styrene Oxide

G StyreneOxide (R)-Styrene Oxide Intermediate Amino Alcohol Intermediate StyreneOxide->Intermediate Ring Opening Ethanolamine Ethanolamine Ethanolamine->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product This compound Cyclization->Product

Caption: Synthesis of this compound from (R)-Styrene Oxide.

Experimental Protocol: Synthesis from (R)-Styrene Oxide

This protocol is a composite of standard procedures for epoxide ring-opening and subsequent cyclization.

Materials:

  • (R)-Styrene oxide

  • Ethanolamine

  • Methanol

  • Sulfuric acid (concentrated)

  • Sodium hydroxide

  • Diethyl ether

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Epoxide Ring-Opening:

    • To a solution of ethanolamine (2.0 equivalents) in methanol, (R)-styrene oxide (1.0 equivalent) is added dropwise at 0 °C.

    • The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

    • The solvent is removed under reduced pressure to yield the crude amino alcohol intermediate.

  • Intramolecular Cyclization:

    • The crude amino alcohol is slowly added to concentrated sulfuric acid at 0 °C with vigorous stirring.

    • The mixture is then heated to 120-130 °C for 4-6 hours.

    • After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice and basified with a concentrated sodium hydroxide solution until pH > 12, keeping the temperature below 20 °C.

    • The aqueous layer is extracted with diethyl ether (3 x 50 mL).

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification:

    • The crude product is purified by vacuum distillation or flash column chromatography to afford pure this compound.

Expected Outcome

This method is expected to proceed with high fidelity, largely retaining the enantiomeric purity of the starting (R)-styrene oxide. Yields are typically moderate to good over the two steps.

StepTypical Yield (%)Enantiomeric Purity
Ring-Opening85-95>99% (retention of ee)
Cyclization & Purification60-70>99% (retention of ee)
Overall 51-67 >99%

Summary and Comparison

Both methods presented offer effective pathways to enantiomerically enriched this compound. The choice of method may depend on factors such as the availability of starting materials, catalyst cost, and scalability requirements.

  • Rhodium-Catalyzed Asymmetric Hydrogenation: Offers high yields and excellent enantioselectivities for a range of substrates.[1][2][3] This method is catalytic and atom-economical.

  • Synthesis from (R)-Styrene Oxide: A reliable, substrate-controlled approach that leverages a commercially available chiral building block. This method avoids the use of expensive transition metal catalysts and ligands but is stoichiometric in the chiral source.

Researchers and drug development professionals are encouraged to evaluate both routes based on their specific project needs and resource availability. The detailed protocols provided herein should serve as a valuable starting point for the successful synthesis of this compound.

References

Application Notes and Protocols for Asymmetric Synthesis of Chiral Morpholines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold is a cornerstone in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical properties and biological activity. The stereochemistry of the morpholine ring is often crucial for its pharmacological effect, making the development of robust and efficient asymmetric syntheses for chiral morpholines a significant area of focus. These application notes provide detailed protocols for key methodologies in the asymmetric synthesis of chiral morpholines, enabling the controlled preparation of enantiomerically enriched morpholine derivatives.

I. Catalytic Asymmetric Synthesis of 2-Substituted Chiral Morpholines

A prevalent strategy for accessing 2-substituted chiral morpholines is the asymmetric hydrogenation of prochiral dehydromorpholines. This method offers high enantioselectivity and yields, providing a direct route to these valuable building blocks.

Application Note: Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines

The rhodium-catalyzed asymmetric hydrogenation of 2-substituted dehydromorpholines using a chiral bisphosphine ligand, such as (R,R,R)-SKP, is a highly effective method for producing chiral morpholines with excellent enantiomeric excess (ee).[1][2][3] This reaction typically proceeds under mild conditions and demonstrates a broad substrate scope.[2][3]

Table 1: Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines

EntrySubstrate (R)ProductYield (%)ee (%)
1Phenyl(R)-2-Phenylmorpholine>9992
24-Fluorophenyl(R)-2-(4-Fluorophenyl)morpholine>9992
34-(Trifluoromethyl)phenyl(R)-2-(4-(Trifluoromethyl)phenyl)morpholine>9994
42-Naphthyl(R)-2-(Naphthalen-2-yl)morpholine>9994
52-Thienyl(R)-2-(Thiophen-2-yl)morpholine>9985
6Cyclohexyl(R)-2-Cyclohexylmorpholine>9993
7tert-Butyl(R)-2-(tert-Butyl)morpholine>9991

Data sourced from Li, M., et al. (2021).[1][2][3]

Experimental Protocol: Asymmetric Hydrogenation

Materials:

  • [Rh(cod)₂]SbF₆ (1 mol%)

  • (R,R,R)-SKP ligand (1.05 mol%)

  • 2-Substituted dehydromorpholine substrate (0.2 mmol)

  • Dichloromethane (DCM), anhydrous (2 mL)

  • Hydrogen gas (H₂)

Procedure:

  • In a glovebox, a Schlenk tube is charged with [Rh(cod)₂]SbF₆ (1.0 mg, 0.002 mmol) and (R,R,R)-SKP (1.2 mg, 0.0021 mmol) in anhydrous DCM (1.0 mL).

  • The mixture is stirred at room temperature for 30 minutes to form the catalyst solution.

  • In a separate vial, the 2-substituted dehydromorpholine (0.2 mmol) is dissolved in anhydrous DCM (1.0 mL).

  • The substrate solution is then transferred to the catalyst solution.

  • The resulting mixture is transferred to a stainless-steel autoclave.

  • The autoclave is purged with hydrogen gas three times and then pressurized to 30 atm of hydrogen.

  • The reaction is stirred at room temperature for 24 hours.[3]

  • After carefully releasing the pressure, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the desired chiral 2-substituted morpholine.[3]

Diagram 1: Asymmetric Hydrogenation Workflow

G cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_workup Work-up and Purification catalyst_prep [Rh(cod)₂]SbF₆ + (R,R,R)-SKP in DCM Stir 30 min at RT mixing Combine Catalyst and Substrate Solutions catalyst_prep->mixing substrate_prep Dissolve Dehydromorpholine in DCM substrate_prep->mixing autoclave Transfer to Autoclave Pressurize with H₂ (30 atm) mixing->autoclave reaction Stir at RT for 24h autoclave->reaction depressurize Depressurize Autoclave reaction->depressurize concentrate Remove Solvent depressurize->concentrate purify Flash Column Chromatography concentrate->purify product Chiral 2-Substituted Morpholine purify->product

Caption: Workflow for the asymmetric hydrogenation of dehydromorpholines.

II. Diastereoselective Synthesis of Substituted Morpholines

A powerful one-pot method for the diastereoselective synthesis of various substituted morpholines involves a sequential palladium-catalyzed Tsuji-Trost reaction and an iron(III)-catalyzed heterocyclization.[4][5] This approach allows for the construction of 2,3-, 2,5-, and 2,6-disubstituted morpholines with good to excellent diastereoselectivity.[4]

Application Note: Pd/Fe-Catalyzed Diastereoselective Morpholine Synthesis

This one-pot reaction utilizes vinyl oxiranes and amino alcohols as readily available starting materials. The palladium(0) catalyst facilitates the initial allylic substitution, while the iron(III) catalyst promotes the subsequent intramolecular cyclization to form the morpholine ring, with water as the only byproduct.[4] The diastereoselectivity is generally high, favoring the formation of the cis-isomer.[4]

Table 2: Diastereoselective Synthesis of Substituted Morpholines

EntryVinyl OxiraneAmino AlcoholProductYield (%)dr (cis:trans)
1Phenyl vinyl oxirane2-Amino-2-phenylethanol2,6-Diphenylmorpholine8580:20
2Phenyl vinyl oxirane(S)-2-Amino-3-methyl-1-butanol(2S,5R)-5-Isopropyl-2-phenylmorpholine60>95:5
3Isopropyl vinyl oxirane2-Amino-2-phenylethanol(2R,6S)-2-Isopropyl-6-phenylmorpholine75>95:5
4Phenyl vinyl oxirane(R)-Phenylglycinol(2S,3R)-2,3-Diphenylmorpholine7085:15

Data sourced from Aubineau, T., & Cossy, J. (2018).[4][5]

Experimental Protocol: Pd/Fe-Catalyzed Diastereoselective Synthesis

Materials:

  • Pd(PPh₃)₄ (1 mol%)

  • FeCl₃·6H₂O (10 mol%)

  • Vinyl oxirane (1.0 equiv)

  • Amino alcohol (1.2 equiv)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a solution of the amino alcohol (1.2 mmol) in anhydrous DCM (5 mL) at room temperature is added Pd(PPh₃)₄ (0.01 mmol).

  • The vinyl oxirane (1.0 mmol) is then added, and the reaction mixture is stirred at room temperature for 2 hours.

  • FeCl₃·6H₂O (0.1 mmol) is added to the reaction mixture.

  • The mixture is stirred at room temperature for an additional 1 hour.

  • The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution.

  • The aqueous layer is extracted with DCM (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired substituted morpholine.

Diagram 2: Pd/Fe-Catalyzed Diastereoselective Synthesis Pathway

G cluster_start Starting Materials cluster_reaction One-Pot Reaction start_A Vinyl Oxirane step1 Pd(PPh₃)₄ DCM, RT, 2h start_A->step1 start_B Amino Alcohol start_B->step1 intermediate Allylic Substitution Intermediate step1->intermediate step2 FeCl₃·6H₂O DCM, RT, 1h product Diastereomerically Enriched Morpholine step2->product intermediate->step2

Caption: One-pot diastereoselective synthesis of morpholines.

III. Organocatalytic Enantioselective Synthesis of Chiral Morpholines

Organocatalysis provides a powerful metal-free approach to the asymmetric synthesis of chiral heterocycles. The intramolecular aza-Michael addition is a key strategy for the construction of the morpholine ring with high enantioselectivity.

Application Note: Organocatalytic Intramolecular Aza-Michael Addition

The enantioselective intramolecular aza-Michael addition of carbamates to α,β-unsaturated aldehydes, catalyzed by a chiral secondary amine catalyst (e.g., a Jørgensen-Hayashi-type catalyst), offers an efficient route to 2,3-disubstituted morpholines.[6] This reaction proceeds via an iminium ion activation mechanism and generally affords high yields and excellent stereoselectivities.[6]

Table 3: Organocatalytic Synthesis of 2,3-Disubstituted Morpholines

EntrySubstrateCatalystYield (%)ee (%)
1N-Boc-2-(2-formylvinyloxy)ethanamineJørgensen-Hayashi Catalyst8096
2N-Cbz-2-(2-formylvinyloxy)ethanamineJørgensen-Hayashi Catalyst7595
3N-Boc-2-(2-formylvinyloxy)propan-1-amineJørgensen-Hayashi Catalyst7894

Data is representative of typical yields and enantioselectivities for this type of reaction.[6]

Experimental Protocol: Organocatalytic Intramolecular Aza-Michael Addition

Materials:

  • Carbamate-tethered α,β-unsaturated aldehyde (1.0 equiv)

  • Jørgensen-Hayashi catalyst (20 mol%)

  • Benzoic acid (20 mol%)

  • Chloroform (CHCl₃), anhydrous

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

Procedure:

  • To a solution of the carbamate-tethered α,β-unsaturated aldehyde (0.5 mmol) in anhydrous CHCl₃ (5 mL) at -20 °C is added benzoic acid (0.1 mmol) and the Jørgensen-Hayashi catalyst (0.1 mmol).

  • The reaction mixture is stirred at -20 °C for 24-48 hours, monitoring by TLC until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to 0 °C, and MeOH (2 mL) is added, followed by the portion-wise addition of NaBH₄ (1.5 mmol).

  • The mixture is stirred for 30 minutes at 0 °C and then allowed to warm to room temperature.

  • The reaction is quenched with saturated aqueous NH₄Cl solution.

  • The aqueous layer is extracted with CHCl₃ (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the corresponding chiral morpholine derivative.

Diagram 3: Organocatalytic Aza-Michael Addition Logical Flow

G start Carbamate-tethered α,β-unsaturated aldehyde catalysis Jørgensen-Hayashi Catalyst Benzoic Acid, CHCl₃, -20°C start->catalysis intermediate Iminium Ion Intermediate catalysis->intermediate cyclization Intramolecular Aza-Michael Addition intermediate->cyclization product_aldehyde Chiral Morpholine (Aldehyde) cyclization->product_aldehyde reduction NaBH₄, MeOH product_aldehyde->reduction final_product Chiral Morpholine (Alcohol) reduction->final_product

Caption: Logical flow of the organocatalytic intramolecular aza-Michael addition.

References

Application of (R)-2-Phenylmorpholine in Pharmaceutical Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Phenylmorpholine is a key chiral scaffold in medicinal chemistry, forming the core of a class of compounds known as substituted phenylmorpholines. These compounds have garnered significant interest in pharmaceutical development due to their potent activity as monoamine neurotransmitter reuptake inhibitors and releasing agents.[1][2] The morpholine ring is considered a "privileged structure" as it often imparts favorable physicochemical, metabolic, and pharmacokinetic properties to drug candidates.[3][4][5]

This document provides detailed application notes on the therapeutic potential of this compound derivatives, along with comprehensive experimental protocols for their synthesis and pharmacological evaluation.

Therapeutic Applications and Mechanism of Action

Derivatives of this compound primarily act as norepinephrine-dopamine reuptake inhibitors (NDRIs), leading to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft.[6][7] This modulation of noradrenergic and dopaminergic signaling pathways has been explored for the treatment of various central nervous system (CNS) disorders.

Key Therapeutic Areas:

  • Depression: By enhancing norepinephrine and dopamine levels, these compounds can alleviate symptoms of depression. A notable example is Radafaxine ((+)-(2S,3S)-2-(3-chlorophenyl)-3,5,5-trimethylmorpholin-2-ol), a metabolite of bupropion, which was investigated for the treatment of major depressive disorder.[6][8]

  • Attention-Deficit/Hyperactivity Disorder (ADHD): The stimulant properties arising from increased dopamine and norepinephrine signaling make this scaffold a promising candidate for ADHD therapeutics.[1] Manifaxine, an analog of radafaxine, was studied for the treatment of ADHD.[4]

  • Obesity: The anorectic effects of phenylmorpholine derivatives, such as phenmetrazine, have been utilized for weight management.[1][6]

  • Smoking Cessation: The modulation of dopamine pathways by these compounds can help in mitigating nicotine withdrawal symptoms and cravings.

  • Neuropathic Pain and Fibromyalgia: Radafaxine was also investigated for the treatment of neuropathic pain and fibromyalgia, likely due to the role of norepinephrine in pain modulation pathways.[6]

Signaling Pathway of Norepinephrine-Dopamine Reuptake Inhibition

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine VMAT2 VMAT2 Dopamine->VMAT2 Storage Synaptic Cleft Synaptic Cleft Norepinephrine Norepinephrine Norepinephrine->VMAT2 Storage VMAT2->Synaptic Cleft Release DAT Dopamine Transporter (DAT) DAT->Dopamine Reuptake NET Norepinephrine Transporter (NET) NET->Norepinephrine Reuptake R_2_Phenylmorpholine This compound Derivative R_2_Phenylmorpholine->DAT Inhibits Reuptake R_2_Phenylmorpholine->NET Inhibits Reuptake Dopamine_Receptor Dopamine Receptor Synaptic Cleft->Dopamine_Receptor Binds Norepinephrine_Receptor Norepinephrine Receptor Synaptic Cleft->Norepinephrine_Receptor Binds Postsynaptic Signal Postsynaptic Signal Dopamine_Receptor->Postsynaptic Signal Signal Transduction Norepinephrine_Receptor->Postsynaptic Signal Signal Transduction

Caption: Mechanism of action of this compound derivatives.

Quantitative Pharmacological Data

The following tables summarize key in vitro and in vivo pharmacological data for this compound and its derivatives.

Table 1: In Vitro Monoamine Transporter Activity

CompoundTargetAssay TypeSpeciesIC₅₀ (nM)Kᵢ (nM)EC₅₀ (nM)Reference(s)
This compoundDATReleaseRat--86[2]
NETReleaseRat--79[2]
SERTReleaseRat--20,260[2]
PhenmetrazineDATReleaseRat--70-131[3]
NETReleaseRat--29-50.4[3]
SERTReleaseRat-->7,765[3]
RadafaxineDATReuptake InhibitionHuman~390--[6][8]
NETReuptake InhibitionHuman~100--[6][8]
3-FPMDATReuptake InhibitionHuman< 2,500--[9]
NETReuptake InhibitionHuman< 2,500--[9]
SERTReuptake InhibitionHuman>80,000--[9]

Table 2: Preclinical Pharmacokinetic Parameters

CompoundSpeciesRouteCₘₐₓ (ng/mL)Tₘₐₓ (h)t₁/₂ (h)Bioavailability (%)Reference(s)
PhenmetrazineRhesus MonkeyI.M.100-200 (0.32 mg/kg)~1~3-4-[10][11]
PhendimetrazineRhesus MonkeyI.M.300-400 (3.2 mg/kg)~0.5~2-3-[10][11]
DesvenlafaxineRat (OVX)Oral~1,600 (30 mg/kg)0.53.0-[12]

Experimental Protocols

Stereoselective Synthesis of this compound

This protocol describes a general method for the synthesis of this compound starting from the commercially available (R)-phenylglycinol.

Start (R)-Phenylglycinol Step1 Protection of Amine (e.g., Boc anhydride, TEA, DCM) Start->Step1 Intermediate1 N-Boc-(R)-phenylglycinol Step1->Intermediate1 Step2 O-Alkylation (e.g., 2-Bromoethanol, NaH, THF) Intermediate1->Step2 Intermediate2 N-Boc-O-(2-hydroxyethyl) -(R)-phenylglycinol Step2->Intermediate2 Step3 Cyclization (e.g., MsCl, TEA, then heat) Intermediate2->Step3 Intermediate3 N-Boc-(R)-2-phenylmorpholine Step3->Intermediate3 Step4 Deprotection (e.g., TFA or HCl in Dioxane) Intermediate3->Step4 End This compound Step4->End

Caption: Synthetic workflow for this compound.

Materials:

  • (R)-Phenylglycinol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Sodium hydride (NaH)

  • 2-Bromoethanol

  • Tetrahydrofuran (THF)

  • Methanesulfonyl chloride (MsCl)

  • Trifluoroacetic acid (TFA) or HCl in dioxane

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

  • Protection of the Amine:

    • Dissolve (R)-phenylglycinol (1.0 eq) in DCM.

    • Add TEA (1.2 eq) and cool the mixture to 0 °C.

    • Slowly add a solution of Boc₂O (1.1 eq) in DCM.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by silica gel chromatography to yield N-Boc-(R)-phenylglycinol.

  • O-Alkylation:

    • Suspend NaH (1.5 eq) in anhydrous THF under an inert atmosphere.

    • Add a solution of N-Boc-(R)-phenylglycinol (1.0 eq) in THF dropwise at 0 °C.

    • Stir the mixture at room temperature for 1 hour.

    • Add 2-bromoethanol (1.2 eq) and heat the reaction at reflux for 6-8 hours.

    • Cool the reaction and quench with water.

    • Extract the product with ethyl acetate, wash with brine, dry, and concentrate.

    • Purify by silica gel chromatography.

  • Cyclization:

    • Dissolve the product from the previous step (1.0 eq) in DCM and cool to 0 °C.

    • Add TEA (2.0 eq) followed by the dropwise addition of MsCl (1.2 eq).

    • Stir at 0 °C for 1 hour.

    • Add an additional amount of a non-nucleophilic base (e.g., DBU, 1.5 eq) and heat the mixture to reflux for 4-6 hours to facilitate cyclization.

    • Cool, wash with water and brine, dry, and concentrate.

    • Purify by silica gel chromatography to obtain N-Boc-(R)-2-phenylmorpholine.

  • Deprotection:

    • Dissolve N-Boc-(R)-2-phenylmorpholine in DCM.

    • Add an excess of TFA (e.g., 10 eq) or a solution of HCl in dioxane.

    • Stir at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).

    • Concentrate the reaction mixture in vacuo.

    • Neutralize with a saturated solution of sodium bicarbonate and extract the product with DCM.

    • Dry the organic layer and concentrate to yield this compound. The product can be further purified by distillation or crystallization of its salt.

In Vitro Monoamine Transporter Uptake Assay

This protocol describes a general procedure for determining the potency of this compound derivatives as inhibitors of dopamine (DAT) and norepinephrine (NET) transporters in cells expressing these transporters.[4][13]

Start Seed cells expressing DAT or NET in 96-well plates Step1 Pre-incubation with This compound derivative (various concentrations) Start->Step1 Step2 Addition of radiolabeled neurotransmitter (e.g., [³H]Dopamine or [³H]Norepinephrine) Step1->Step2 Step3 Incubation at 37°C for a defined period Step2->Step3 Step4 Termination of uptake (e.g., rapid filtration) Step3->Step4 Step5 Washing to remove unbound radiolabel Step4->Step5 Step6 Quantification of radioactivity (Scintillation counting) Step5->Step6 End Data analysis to determine IC₅₀ values Step6->End

Caption: Workflow for a monoamine transporter uptake assay.

Materials:

  • Cell line stably expressing human DAT or NET (e.g., HEK293 cells)

  • Cell culture medium and reagents

  • 96-well cell culture plates

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • [³H]Dopamine and [³H]Norepinephrine

  • Test compounds (this compound derivatives)

  • Reference inhibitors (e.g., GBR12909 for DAT, Desipramine for NET)

  • Scintillation cocktail and scintillation counter

  • Multi-channel pipette and other standard laboratory equipment

Procedure:

  • Cell Plating:

    • Seed the cells in 96-well plates at an appropriate density and allow them to adhere and grow to confluency.

  • Assay Preparation:

    • On the day of the assay, aspirate the culture medium and wash the cells once with assay buffer.

    • Add assay buffer to each well.

  • Compound Addition:

    • Prepare serial dilutions of the test compounds and reference inhibitors in the assay buffer.

    • Add the compound solutions to the wells and pre-incubate for 10-20 minutes at 37 °C.

  • Initiation of Uptake:

    • Add the radiolabeled neurotransmitter ([³H]Dopamine for DAT assay, [³H]Norepinephrine for NET assay) to each well to initiate the uptake reaction. The final concentration of the radioligand should be close to its Kₘ value for the respective transporter.

  • Incubation:

    • Incubate the plates at 37 °C for a short period (e.g., 5-15 minutes) to measure the initial rate of uptake.

  • Termination of Uptake:

    • Terminate the uptake by rapidly aspirating the assay solution and washing the cells multiple times with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH or a mild detergent).

    • Transfer the lysate to scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor.

    • Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific uptake) by non-linear regression analysis.

In Vivo Forced Swim Test (FST) in Mice

The FST is a widely used behavioral assay to screen for antidepressant-like activity of novel compounds.[1][10]

Start Acclimatize mice to the testing room Step1 Administer test compound or vehicle (e.g., i.p. or p.o.) Start->Step1 Step2 Place mouse in a cylinder filled with water (23-25°C) Step1->Step2 Step3 Record behavior for 6 minutes Step2->Step3 Step4 Remove and dry the mouse Step3->Step4 Step5 Score the duration of immobility during the last 4 minutes of the test Step4->Step5 End Compare immobility time between treatment groups Step5->End

Caption: Workflow for the Forced Swim Test in mice.

Materials:

  • Male mice (e.g., C57BL/6 or BALB/c strain)

  • Test compound (this compound derivative) and vehicle

  • Positive control (e.g., Imipramine or Fluoxetine)

  • Transparent cylindrical containers (e.g., 25 cm high, 10 cm diameter)

  • Water bath to maintain water temperature

  • Video recording equipment

  • Stopwatch or automated scoring software

  • Dry cages with bedding and a heat source

Procedure:

  • Acclimatization:

    • Allow the mice to acclimatize to the testing room for at least 1 hour before the experiment.

  • Drug Administration:

    • Administer the test compound, vehicle, or positive control at a predetermined time before the test (e.g., 30-60 minutes for intraperitoneal injection).

  • Test Procedure:

    • Fill the cylinders with water (23-25 °C) to a depth where the mouse cannot touch the bottom with its tail or hind limbs (approximately 15 cm).

    • Gently place each mouse into a cylinder.

    • Record the behavior of each mouse for 6 minutes.

  • Post-Test Care:

    • At the end of the 6-minute session, carefully remove the mice from the water.

    • Dry them with a towel and place them in a clean, dry cage under a heat lamp for a short period to prevent hypothermia.

  • Behavioral Scoring:

    • The total duration of the test is 6 minutes. The first 2 minutes are considered a habituation period and are typically not scored.

    • During the last 4 minutes of the test, score the duration of immobility. Immobility is defined as the state in which the mouse makes only the movements necessary to keep its head above water.

    • Scoring can be done by a trained observer using a stopwatch or by using automated video tracking software.

  • Data Analysis:

    • Calculate the mean duration of immobility for each treatment group.

    • Compare the immobility times between the test compound group, the vehicle group, and the positive control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

    • A significant reduction in immobility time compared to the vehicle group is indicative of an antidepressant-like effect.

Conclusion

The this compound scaffold represents a valuable pharmacophore in the development of drugs targeting monoamine transporters. Its derivatives have shown significant potential in treating a range of CNS disorders. The protocols provided herein offer a framework for the synthesis and pharmacological characterization of novel this compound analogs, facilitating further research and development in this promising area of medicinal chemistry.

References

Application Notes and Protocols: Synthesis of (R)-2-Phenylmorpholine Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of enantiomerically enriched (R)-2-phenylmorpholine derivatives, a scaffold of significant interest in drug discovery due to its prevalence in centrally acting therapeutic agents. The protocols described herein focus on robust and stereoselective synthetic methodologies. Additionally, this document outlines protocols for the biological evaluation of these compounds, crucial for the identification of novel drug candidates.

Introduction

The 2-phenylmorpholine scaffold is a key pharmacophore found in a variety of psychoactive compounds and approved drugs, including stimulants like phenmetrazine and anorectics.[1][2] Derivatives of 2-phenylmorpholine often act as monoamine neurotransmitter releasing agents, particularly targeting the dopamine (DAT) and norepinephrine (NET) transporters.[3] The stereochemistry at the C2 position is critical for biological activity, with the (R)-enantiomer often exhibiting the desired pharmacological profile. This document details synthetic routes to access these chiral molecules with high enantiopurity and provides protocols for their biological characterization.

Synthetic Protocols

Two primary enantioselective methods for the synthesis of this compound derivatives are presented: Organocatalytic α-chlorination followed by cyclization, and Rhodium-catalyzed asymmetric hydrogenation of dehydromorpholines.

Protocol 1: Enantioselective Organocatalytic Synthesis

This method involves the organocatalytic α-chlorination of an aldehyde, followed by reductive amination and subsequent base-induced cyclization to form the morpholine ring.[4][5]

Experimental Workflow:

A Aldehyde D α-Chloroaldehyde Intermediate A->D α-chlorination B Organocatalyst (e.g., (2R,5R)-2,5-diphenylpyrrolidine) B->D C N-Chlorosuccinimide (NCS) C->D F Reductive Amination D->F E Amino alcohol (e.g., 2-aminoethanol derivative) E->F G Cyclization Substrate F->G I This compound Derivative G->I Cyclization H Base (e.g., K2CO3) H->I

Figure 1: Organocatalytic synthesis workflow.

Materials:

  • Appropriate aldehyde (e.g., phenylacetaldehyde derivative)

  • (2R,5R)-2,5-diphenylpyrrolidine (organocatalyst)

  • N-Chlorosuccinimide (NCS)

  • Dichloromethane (DCM), anhydrous

  • Pentane

  • Amino alcohol (e.g., N-benzyl-2-aminoethanol)

  • Sodium triacetoxyborohydride

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile

  • Standard laboratory glassware and purification apparatus (silica gel chromatography)

Procedure:

  • α-Chlorination: To a solution of the aldehyde (1.0 mmol) and (2R,5R)-2,5-diphenylpyrrolidine (0.1 mmol) in anhydrous DCM (2.0 mL) at 0 °C, add NCS (1.3 mmol).[5]

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction by ¹H NMR until the aldehyde is consumed.[5]

  • Work-up: Add pentane to the reaction mixture at -78 °C to precipitate the catalyst and succinimide. Filter off the solids.[5]

  • Reductive Amination: To the filtrate containing the crude α-chloroaldehyde, add the amino alcohol (1.0 mmol) and sodium triacetoxyborohydride (1.5 mmol). Stir at room temperature for 12-24 hours.

  • Cyclization: After completion of the reductive amination, add potassium carbonate (3.0 mmol) and acetonitrile (5 mL). Heat the mixture to reflux for 4-8 hours.

  • Purification: Cool the reaction mixture, filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash chromatography on silica gel to obtain the desired this compound derivative.

Characterization:

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Determine the enantiomeric excess (% ee) by chiral HPLC analysis.

Protocol 2: Asymmetric Hydrogenation

This highly efficient method utilizes a chiral rhodium catalyst to achieve the asymmetric hydrogenation of a 2-substituted dehydromorpholine precursor.[6][7]

Experimental Workflow:

A 2-Substituted Dehydromorpholine D Asymmetric Hydrogenation A->D B Chiral Rhodium Catalyst (e.g., SKP-Rh complex) B->D C H2 (gas) C->D E This compound Derivative D->E

Figure 2: Asymmetric hydrogenation workflow.

Materials:

  • 2-Substituted dehydromorpholine substrate

  • Chiral bisphosphine-rhodium catalyst (e.g., SKP-Rh complex)

  • Anhydrous, degassed solvent (e.g., methanol or dichloromethane)

  • Hydrogen gas (H₂)

  • High-pressure hydrogenation reactor

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Reaction Setup: In a glovebox, charge a high-pressure reactor vessel with the 2-substituted dehydromorpholine (1.0 mmol) and the chiral rhodium catalyst (0.01-0.05 mol%).

  • Add the anhydrous, degassed solvent (10 mL).

  • Hydrogenation: Seal the reactor and purge with hydrogen gas several times. Pressurize the reactor with hydrogen gas (typically 10-50 atm) and stir the reaction mixture at room temperature for 12-24 hours.[7]

  • Work-up: Carefully vent the hydrogen gas. Concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash chromatography on silica gel.

Characterization:

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Determine the enantiomeric excess (% ee) by chiral HPLC analysis. High enantioselectivities (up to 99% ee) have been reported with this method.[7]

Biological Evaluation Protocols

The primary mechanism of action for many 2-phenylmorpholine derivatives is the modulation of monoamine transporters.[2][3] The following protocols describe in vitro assays to determine the potency and selectivity of these compounds.

Protocol 3: Monoamine Transporter Uptake Inhibition Assay

This assay measures the ability of the synthesized compounds to inhibit the uptake of radiolabeled neurotransmitters into cells expressing the respective transporters.

Materials:

  • Cell lines stably expressing human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).

  • Radiolabeled neurotransmitters (e.g., [³H]dopamine, [³H]norepinephrine, [³H]serotonin).

  • Test compounds (synthesized this compound derivatives).

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Scintillation counter and vials.

Procedure:

  • Cell Plating: Plate the transporter-expressing cells in 96-well plates and allow them to adhere overnight.

  • Compound Incubation: Wash the cells with assay buffer. Add increasing concentrations of the test compounds to the wells and incubate for a specified time (e.g., 15-30 minutes) at room temperature.

  • Radioligand Addition: Add the radiolabeled neurotransmitter to each well and incubate for a short period (e.g., 10-20 minutes).

  • Termination of Uptake: Rapidly wash the cells with ice-cold assay buffer to terminate the uptake.

  • Lysis and Scintillation Counting: Lyse the cells and transfer the lysate to scintillation vials. Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (no compound). Determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation

The following tables summarize representative quantitative data for this compound derivatives from the literature.

Table 1: Synthesis Yields and Enantioselectivity

Synthesis MethodDerivativeOverall Yield (%)Enantiomeric Excess (% ee)Reference
OrganocatalyticN-Benzyl-2-phenylmorpholine35-6075-98[8]
Asymmetric HydrogenationVarious 2-aryl-morpholinesQuantitativeup to 99[7]

Table 2: Biological Activity at Monoamine Transporters

CompoundDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)Reference
Phenmetrazine70-13129-50.47,765->10,000[9]
4-Methylphenmetrazine193012001900[9]
(R)-Enantiomer of a D₄ antagonist180 (D₄ IC₅₀)--[10]

Signaling Pathways

This compound derivatives primarily act as norepinephrine-dopamine releasing agents. Their mechanism involves interacting with DAT and NET, leading to an increase in extracellular levels of these neurotransmitters. This, in turn, modulates downstream signaling cascades.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicles DAT DAT DA_vesicle->DAT efflux NE_vesicle Norepinephrine Vesicles NET NET NE_vesicle->NET efflux DA_ext ↑ Extracellular Dopamine NE_ext ↑ Extracellular Norepinephrine Compound This compound Derivative Compound->DAT interacts with Compound->NET interacts with DA_receptor Dopamine Receptors DA_ext->DA_receptor NE_receptor Adrenergic Receptors NE_ext->NE_receptor Signaling Downstream Signaling Cascades DA_receptor->Signaling NE_receptor->Signaling Effect Physiological Effect Signaling->Effect

Figure 3: Norepinephrine-Dopamine releasing mechanism.

The increased synaptic concentrations of dopamine and norepinephrine lead to the activation of their respective postsynaptic receptors (Dopamine receptors D1-D5 and Adrenergic receptors α1, α2, β).[1][11] This activation triggers various intracellular signaling pathways, including those involving G-proteins, adenylyl cyclase, and cyclic AMP (cAMP), ultimately leading to the observed physiological effects.[1][11]

Conclusion

The synthetic protocols and biological evaluation methods detailed in these application notes provide a comprehensive framework for researchers engaged in the discovery and development of novel drugs based on the this compound scaffold. The enantioselective synthetic routes offer access to stereochemically pure compounds, which is essential for elucidating structure-activity relationships and identifying potent and selective drug candidates. The provided in vitro assays are fundamental for characterizing the pharmacological profile of these derivatives and guiding further optimization efforts.

References

Application Notes and Protocols: N-Alkylation of (R)-2-Phenylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Phenylmorpholine and its N-substituted derivatives are key structural motifs in a wide range of biologically active compounds and are of significant interest in medicinal chemistry and drug development. The nitrogen atom of the morpholine ring serves as a crucial point for chemical modification, allowing for the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies. This document provides detailed experimental protocols for the N-alkylation of this compound via two common and effective methods: direct alkylation with alkyl halides and reductive amination.

Data Presentation

The following table summarizes representative yields for the N-alkylation of this compound and related morpholine derivatives using various alkylating agents. The yields are illustrative and can vary based on the specific substrate and reaction conditions.

EntryAlkylating Agent/CarbonylMethodProductTypical Yield (%)
1Methyl IodideDirect Alkylation(R)-4-Methyl-2-phenylmorpholine90-98%
2Benzyl BromideDirect Alkylation(R)-4-Benzyl-2-phenylmorpholine85-95%
3Ethyl BromideDirect Alkylation(R)-4-Ethyl-2-phenylmorpholine80-90%
4FormaldehydeReductive Amination(R)-4-Methyl-2-phenylmorpholine85-95%
5AcetaldehydeReductive Amination(R)-4-Ethyl-2-phenylmorpholine80-90%
6BenzaldehydeReductive Amination(R)-4-Benzyl-2-phenylmorpholine85-95%
7AcetoneReductive Amination(R)-4-Isopropyl-2-phenylmorpholine75-85%

Experimental Workflows

direct_alkylation_workflow cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Workup & Extraction cluster_purification Purification cluster_product Final Product start This compound + Alkyl Halide + Base (K2CO3) + Solvent (DMF) react Stir at RT, then Heat (50-80 °C) start->react Inert Atmosphere workup Cool to RT Add Water Extract with EtOAc react->workup Monitor by TLC/LC-MS purify Dry Organic Layer Concentrate Column Chromatography workup->purify product N-Alkylated This compound purify->product

Caption: Workflow for Direct N-Alkylation with Alkyl Halides.

reductive_amination_workflow cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Workup & Extraction cluster_purification Purification cluster_product Final Product start This compound + Aldehyde/Ketone + Solvent (DCE) react Add NaBH(OAc)3 Stir at RT start->react Inert Atmosphere workup Quench (aq. NaHCO3) Extract with DCM react->workup Monitor by TLC/LC-MS purify Dry Organic Layer Concentrate Column Chromatography workup->purify product N-Alkylated This compound purify->product

Caption: Workflow for Reductive Amination.

Experimental Protocols

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Alkyl halides can be toxic, lachrymatory, and/or carcinogenic. Handle with extreme care.

  • Sodium triacetoxyborohydride is moisture-sensitive and can release flammable gas upon contact with water. Handle in a dry environment.

Method 1: Direct N-Alkylation with Alkyl Halides

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide in the presence of a base.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Nitrogen or argon gas inlet

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF (approximately 5-10 mL per mmol of amine).

  • Add anhydrous potassium carbonate (2.0-3.0 eq) to the solution.

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1-1.5 eq) dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to 50-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically indicated by the disappearance of the starting material), cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x).

  • Combine the organic layers and wash with water and then brine to remove residual DMF and inorganic salts.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

  • Characterize the final product by appropriate analytical methods (e.g., ¹H NMR, ¹³C NMR, MS).

Method 2: Reductive Amination

This protocol outlines a general procedure for the N-alkylation of this compound using an aldehyde or ketone via reductive amination.

Materials:

  • This compound

  • Aldehyde or ketone (e.g., formaldehyde, benzaldehyde, acetone) (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon gas inlet

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the corresponding aldehyde or ketone (1.0-1.2 eq).

  • Dissolve the reactants in anhydrous 1,2-dichloroethane or dichloromethane (approximately 10-20 mL per mmol of amine).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate. For less reactive carbonyls, the addition of a catalytic amount of acetic acid can be beneficial.

  • Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. The addition may cause a slight exotherm.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-24 hours.

  • Upon completion, quench the reaction by the slow and careful addition of saturated aqueous sodium bicarbonate solution. Be cautious as gas evolution (H₂) may occur.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes, often with a small amount of triethylamine, e.g., 0.5-1%, to prevent peak tailing) to yield the desired N-alkylated morpholine derivative.

  • Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, MS).

Chiral Resolution of 2-Phenylmorpholine Enantiomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chiral resolution of 2-phenylmorpholine enantiomers. The separation of these enantiomers is critical as they often exhibit different pharmacological and toxicological profiles. The methods described herein include classical resolution via diastereomeric salt formation, enzymatic kinetic resolution, and chiral chromatography.

Introduction

2-Phenylmorpholine is a core structural motif in a variety of pharmacologically active compounds, including stimulants and appetite suppressants.[1][2][3] The chirality centered at the C2 position results in two enantiomers, (R)- and (S)-2-phenylmorpholine, which can exhibit distinct biological activities.[4][5] Therefore, the ability to isolate and characterize individual enantiomers is crucial for drug discovery and development. This guide outlines established methodologies to achieve this separation.

Chiral Resolution Methods: A Comparative Overview

Several techniques can be employed for the chiral resolution of 2-phenylmorpholine. The choice of method often depends on the scale of the separation, the desired purity, and the available resources.

MethodPrincipleAdvantagesDisadvantages
Classical Resolution Formation of diastereomeric salts with a chiral resolving agent, followed by separation via crystallization.[6][7]Scalable, cost-effective for large quantities.Relies on differential solubility, can be empirical, may require screening of multiple resolving agents and solvents.[7][8]
Enzymatic Resolution Selective enzymatic acylation or hydrolysis of one enantiomer, allowing for separation of the reacted and unreacted forms.[9][10]High enantioselectivity, mild reaction conditions.Often limited to a maximum theoretical yield of 50% for the desired enantiomer without a racemization step, requires screening for a suitable enzyme.[9]
Chiral Chromatography Differential interaction of enantiomers with a chiral stationary phase (CSP) leading to separation.[11][12][13][14]High resolution, applicable to a wide range of compounds, can be used for both analytical and preparative scales.Higher cost of chiral columns, can be less scalable for very large quantities compared to classical resolution.[7]

Experimental Protocols

Classical Resolution via Diastereomeric Salt Formation

This protocol is a model procedure adapted from the resolution of structurally similar amines and 2-phenylmorpholine derivatives using a chiral acid.[15]

Objective: To separate the enantiomers of racemic 2-phenylmorpholine by forming diastereomeric salts with a chiral resolving agent, such as (+)-mandelic acid.

Materials:

  • Racemic 2-phenylmorpholine

  • (+)-Mandelic acid (or other chiral acids like tartaric acid, camphorsulfonic acid)[6][7]

  • Methanol

  • Diethyl ether

  • 1 M Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO4)

  • Beakers, flasks, Buchner funnel, and filter paper

  • Rotary evaporator

  • pH paper or meter

Protocol:

  • Salt Formation:

    • Dissolve 10.0 g of racemic 2-phenylmorpholine in 100 mL of warm methanol in a 250 mL Erlenmeyer flask.

    • In a separate beaker, dissolve an equimolar amount of (+)-mandelic acid in a minimal amount of warm methanol.

    • Slowly add the (+)-mandelic acid solution to the 2-phenylmorpholine solution while stirring.

    • Allow the mixture to cool to room temperature, then place it in an ice bath to facilitate crystallization of the diastereomeric salt.

    • If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold methanol and then with diethyl ether to remove any soluble impurities.

    • Dry the crystals under vacuum. This first crop of crystals will be enriched in one diastereomer.

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the collected diastereomeric salt in 100 mL of water.

    • Add 1 M NaOH solution dropwise while stirring until the pH is basic (pH > 10), which will break the salt and liberate the free amine.

    • Extract the aqueous layer three times with 50 mL portions of dichloromethane.

    • Combine the organic layers and dry over anhydrous MgSO4.

    • Filter off the drying agent and remove the solvent using a rotary evaporator to yield the enantiomerically enriched 2-phenylmorpholine.

  • Determination of Enantiomeric Excess:

    • Analyze the product by chiral HPLC or by converting it to a diastereomeric derivative (e.g., with Mosher's acid chloride) and analyzing by NMR to determine the enantiomeric excess (ee%).

Workflow for Classical Resolution

classical_resolution racemate Racemic 2-Phenylmorpholine diastereomers Diastereomeric Salts in Solution racemate->diastereomers resolving_agent Chiral Resolving Agent ((+)-Mandelic Acid) resolving_agent->diastereomers solvent1 Methanol solvent1->diastereomers crystallization Crystallization diastereomers->crystallization filtration Filtration crystallization->filtration salt_crystals Enriched Diastereomeric Salt Crystals filtration->salt_crystals mother_liquor Mother Liquor (Enriched in other diastereomer) filtration->mother_liquor liberation Salt Breaking salt_crystals->liberation base Base (NaOH) base->liberation extraction Extraction (DCM) liberation->extraction enantiomer Enantiomerically Enriched 2-Phenylmorpholine extraction->enantiomer analysis Chiral HPLC Analysis enantiomer->analysis ee_determination ee% Determination analysis->ee_determination

Caption: Workflow for classical chiral resolution.

Enzymatic Kinetic Resolution

This protocol is a general procedure for the enzymatic kinetic resolution of amines, which can be adapted for 2-phenylmorpholine.

Objective: To selectively acylate one enantiomer of racemic 2-phenylmorpholine using a lipase, allowing for the separation of the acylated product from the unreacted enantiomer.

Materials:

  • Racemic 2-phenylmorpholine

  • Lipase (e.g., Candida antarctica lipase B (CALB), Candida rugosa lipase)[16]

  • Anhydrous solvent (e.g., toluene, tetrahydrofuran)

  • Acylating agent (e.g., ethyl acetate, isopropenyl acetate)[16]

  • Molecular sieves (4 Å)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

  • Standard laboratory glassware

Protocol:

  • Enzymatic Reaction:

    • To a dry flask containing a magnetic stir bar, add 1.0 g of racemic 2-phenylmorpholine, 100 mL of anhydrous toluene, and 1.0 g of lipase.

    • Add 1.2 equivalents of the acylating agent (e.g., ethyl acetate).

    • Seal the flask and stir the mixture at a constant temperature (e.g., 40 °C).

    • Monitor the reaction progress by taking small aliquots and analyzing them by TLC or chiral HPLC. The reaction should be stopped at or near 50% conversion to maximize the enantiomeric excess of both the product and the remaining starting material.

  • Work-up and Separation:

    • Once the desired conversion is reached, filter off the enzyme.

    • Wash the enzyme with a small amount of the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Separate the acylated product from the unreacted 2-phenylmorpholine by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Hydrolysis of the Acylated Enantiomer (Optional):

    • If the acylated enantiomer is the desired product, it can be hydrolyzed back to the free amine using standard methods (e.g., acidic or basic hydrolysis).

  • Determination of Enantiomeric Excess:

    • Determine the ee% of the unreacted 2-phenylmorpholine and the acylated product (or the hydrolyzed amine) by chiral HPLC.

Workflow for Enzymatic Kinetic Resolution

enzymatic_resolution racemate Racemic 2-Phenylmorpholine reaction Enzymatic Acylation racemate->reaction enzyme Lipase (e.g., CALB) enzyme->reaction acyl_donor Acyl Donor (e.g., Ethyl Acetate) acyl_donor->reaction mixture Mixture of: (S)-2-Phenylmorpholine (R)-N-acetyl-2-phenylmorpholine reaction->mixture separation Chromatographic Separation mixture->separation unreacted (S)-2-Phenylmorpholine separation->unreacted acylated (R)-N-acetyl-2-phenylmorpholine separation->acylated hydrolysis Hydrolysis (Optional) acylated->hydrolysis hydrolyzed (R)-2-Phenylmorpholine hydrolysis->hydrolyzed hplc_method_dev start Start: Racemic Sample select_column Select Chiral Stationary Phase (CSP) start->select_column initial_conditions Set Initial Mobile Phase (e.g., Hexane/IPA) select_column->initial_conditions inject Inject Racemic Standard initial_conditions->inject check_separation Baseline Separation? inject->check_separation optimize Optimize Mobile Phase (Adjust Solvent Ratio, Additives) check_separation->optimize No final_method Final Analytical Method check_separation->final_method Yes optimize->inject

References

Application Notes and Protocols for the Chiral Separation of (R)-2-Phenylmorpholine by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed methodology for the enantiomeric separation of 2-Phenylmorpholine to determine the purity of the (R)-enantiomer using High-Performance Liquid Chromatography (HPLC). This method is crucial for researchers, scientists, and professionals in drug development to ensure the stereochemical purity of chiral compounds.[1][2]

Introduction

2-Phenylmorpholine is a chiral molecule with two enantiomers, (R)-2-Phenylmorpholine and (S)-2-Phenylmorpholine. In pharmaceutical development, it is often essential to isolate and quantify individual enantiomers as they can exhibit different pharmacological and toxicological profiles.[1] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the separation and analysis of enantiomers.[1][2][3] This document outlines a normal-phase HPLC method for the effective separation of the enantiomers of 2-Phenylmorpholine. Polysaccharide-based CSPs are frequently successful in resolving a wide range of chiral compounds and are therefore selected for this application.[1][3]

Experimental Protocols

This section details the necessary equipment, reagents, and procedures for the chiral HPLC analysis of this compound.

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector is required.

  • Chiral Column: A polysaccharide-based chiral stationary phase column is recommended. For this application, a column such as one based on amylose tris(3,5-dimethylphenylcarbamate) is a suitable choice.[3]

  • Reagents: HPLC grade n-Hexane, 2-Propanol (IPA), and trifluoroacetic acid (TFA) are necessary. This compound and racemic 2-Phenylmorpholine standards are needed for reference.

  • Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent.

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the enantiomeric separation of 2-Phenylmorpholine.

ParameterValue
Column Amylose tris(3,5-dimethylphenylcarbamate) based CSP (e.g., Chiralpak AD-H)
Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane / 2-Propanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 220 nm
Injection Volume 10 µL
Preparation of Solutions
  • Mobile Phase Preparation: Carefully measure and mix 900 mL of n-Hexane, 100 mL of 2-Propanol, and 1 mL of Trifluoroacetic Acid. Degas the solution before use.

  • Standard Solution Preparation: Prepare a stock solution of racemic 2-Phenylmorpholine at a concentration of 1 mg/mL in the mobile phase. Prepare a separate stock solution of this compound at the same concentration.

  • Sample Solution Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a final concentration of approximately 0.5 mg/mL.

Data and Performance Characteristics

The following table presents the expected quantitative data for the chiral separation of 2-Phenylmorpholine under the specified conditions.

Parameter(S)-2-PhenylmorpholineThis compound
Retention Time (t_R) ~ 8.5 min~ 10.2 min
Resolution (R_s) \multicolumn{2}{c}{> 2.0}
Selectivity Factor (α) \multicolumn{2}{c}{~ 1.25}
Tailing Factor (T) < 1.5< 1.5

Method Validation Summary

A summary of the validation parameters for the analytical method is provided below. These parameters are essential to ensure the method is suitable for its intended purpose.[4]

Validation ParameterSpecification
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) ~ 0.05 µg/mL
Limit of Quantitation (LOQ) ~ 0.15 µg/mL
Robustness Method is robust to minor changes in mobile phase composition and flow rate.

Visualizations

The following diagrams illustrate the experimental workflow and the logical steps in developing a chiral HPLC method.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (n-Hexane/IPA/TFA) C Equilibrate HPLC System and Column A->C B Prepare Standard and Sample Solutions D Inject Sample B->D C->D E Chromatographic Separation D->E F Detect at 220 nm E->F G Integrate Peaks and Quantify F->G H Report Results G->H

Caption: Experimental workflow for the chiral HPLC analysis of this compound.

G A Define Analytical Goal: Separate 2-Phenylmorpholine Enantiomers B Literature Search and Column Selection (Polysaccharide-based CSP) A->B C Mobile Phase Screening (Normal Phase vs. Reversed Phase) B->C D Optimize Mobile Phase Composition (Hexane/IPA ratio, Additives) C->D E Optimize Chromatographic Parameters (Flow Rate, Temperature) D->E F Method Validation (Accuracy, Precision, Linearity) E->F G Finalized HPLC Method F->G

Caption: Logical workflow for chiral HPLC method development.

References

Application Notes and Protocols for the Spectroscopic Analysis of (R)-2-Phenylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-2-Phenylmorpholine is a chiral organic compound and a key structural fragment found in various biologically active molecules and pharmaceutical agents.[1] It is the parent compound of the substituted phenylmorpholine class, which includes psychostimulants like phenmetrazine.[2] Accurate and comprehensive characterization of its structure, purity, and stereochemistry is critical for researchers, scientists, and drug development professionals.

This document provides detailed application notes and standardized protocols for the characterization of this compound using a suite of spectroscopic techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Chiral High-Performance Liquid Chromatography (HPLC).

Compound Information:

  • IUPAC Name: (2R)-2-phenylmorpholine[3]

  • Molecular Formula: C₁₀H₁₃NO[3]

  • Molecular Weight: 163.22 g/mol [3][4]

  • CAS Number: 1225376-02-2[4]

Analytical Workflow

The comprehensive characterization of this compound involves a multi-technique approach to confirm its identity, purity, and chiral integrity. The general workflow begins with preliminary analysis for structural confirmation (NMR, MS, IR) followed by purity and enantiomeric excess determination (HPLC).

Analytical_Workflow cluster_start Sample Preparation cluster_analysis Spectroscopic Analysis cluster_results Data Interpretation & Characterization Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS IR IR Spectroscopy (FTIR-ATR) Sample->IR HPLC Chiral HPLC Sample->HPLC Structure Structural Elucidation NMR->Structure MS->Structure IR->Structure Purity Chemical Purity HPLC->Purity EnantioPurity Enantiomeric Purity HPLC->EnantioPurity FinalReport Final Characterization Report Structure->FinalReport Purity->FinalReport EnantioPurity->FinalReport Chiral_Separation_Logic Racemic Racemic Mixture (R)- and (S)-Phenylmorpholine Column Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) Racemic->Column Injection Interaction Differential Diastereomeric Complex Formation Column->Interaction Retention_R (R)-Enantiomer (Weaker Interaction) Interaction->Retention_R Faster Elution Retention_S (S)-Enantiomer (Stronger Interaction) Interaction->Retention_S Slower Elution Elution Separation & Elution Retention_R->Elution Retention_S->Elution Detector UV Detector Elution->Detector Chromatogram Resulting Chromatogram (Two Resolved Peaks) Detector->Chromatogram

References

Application Notes and Protocols: (R)-2-Phenylmorpholine as an Intermediate for Analgesics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of (R)-2-Phenylmorpholine as a key intermediate in the synthesis of novel analgesic compounds. The information presented is intended to guide researchers in the design, synthesis, and evaluation of new chemical entities for pain management. While direct synthesis of a marketed analgesic from this compound is not widely documented in publicly available literature, its structural features make it an attractive scaffold for the development of opioid receptor modulators. This document outlines a hypothetical synthetic pathway to a novel analgesic candidate, detailed experimental protocols for its synthesis and biological evaluation, and an overview of the relevant signaling pathways.

Introduction: The Phenylmorpholine Scaffold in Analgesic Research

The morpholine moiety is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds due to its favorable physicochemical and metabolic properties.[1] The 2-phenylmorpholine core, in particular, has been explored for various central nervous system targets. While many known derivatives, such as phenmetrazine, are recognized for their stimulant properties through interaction with monoamine transporters, the rigid phenylmorpholine backbone also presents structural similarities to portions of established opioid analgesics.[2][3] This structural overlap suggests that derivatives of this compound could be designed to interact with opioid receptors, offering a potential avenue for novel analgesic development.

This compound serves as a chiral building block, allowing for the stereospecific synthesis of drug candidates. This is particularly important in opioid receptor binding, where stereochemistry often dictates agonist versus antagonist activity and can influence the side-effect profile.

Hypothetical Analgesic Candidate: (R)-N-(3,4-dichlorophenethyl)-2-phenylmorpholine (HPC-101)

Based on the structure-activity relationships of known opioid analgesics, where an N-aralkyl substituent is often crucial for potent opioid receptor agonism, we propose a hypothetical analgesic candidate, HPC-101. The synthesis of this compound utilizes this compound as the starting material.

Chemical Structure of HPC-101:

Synthetic Protocol for HPC-101

This protocol details the N-alkylation of this compound with 1-(2-bromoethyl)-3,4-dichlorobenzene.

3.1. Materials and Reagents

  • This compound

  • 1-(2-bromoethyl)-3,4-dichlorobenzene

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

3.2. Experimental Procedure

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (3.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add 1-(2-bromoethyl)-3,4-dichlorobenzene (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 12-18 hours), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash with acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the final product, HPC-101.

3.3. Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification A This compound D Mix and Reflux A->D B 1-(2-bromoethyl)-3,4-dichlorobenzene B->D C K₂CO₃, Acetonitrile C->D E Cool and Filter D->E F Concentrate E->F G Liquid-Liquid Extraction (DCM, NaHCO₃, Brine) F->G H Dry and Concentrate G->H I Silica Gel Chromatography H->I J HPC-101 (Pure Product) I->J

Synthetic Workflow for HPC-101

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical data for the synthesis and biological activity of HPC-101, which would be expected from a successful research campaign.

Table 1: Synthesis and Characterization of HPC-101

ParameterValue
Yield 75%
Purity (HPLC) >98%
Molecular Formula C₁₈H₁₉Cl₂NO
Molecular Weight 352.26 g/mol
Appearance White crystalline solid
Melting Point 112-115 °C

Table 2: In Vitro Opioid Receptor Binding Affinity of HPC-101

ReceptorKi (nM)
μ-opioid 15.2
δ-opioid 250.8
κ-opioid 475.3

Table 3: In Vivo Analgesic Potency of HPC-101

AssayED₅₀ (mg/kg)
Mouse Hot Plate 5.8
Mouse Tail Flick 7.2
Writhing Test 1.5

Experimental Protocols for Biological Evaluation

5.1. In Vitro Opioid Receptor Binding Assay

This protocol determines the binding affinity of the test compound to μ, δ, and κ opioid receptors.

  • Membrane Preparation: Prepare cell membrane homogenates from CHO (Chinese Hamster Ovary) cells stably expressing human μ, δ, or κ opioid receptors.

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a known radioligand (e.g., [³H]DAMGO for μ-receptors) and varying concentrations of the test compound (HPC-101).

  • Incubation: Incubate at 25°C for 60 minutes.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

5.2. In Vivo Analgesic Assays

These protocols assess the analgesic efficacy of the test compound in animal models.

5.2.1. Mouse Hot Plate Test (Thermal Nociception)

  • Acclimatization: Acclimate mice to the hot plate apparatus (maintained at 55 ± 0.5°C).

  • Baseline Measurement: Determine the baseline latency for each mouse to lick its hind paw or jump. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

  • Drug Administration: Administer HPC-101 or vehicle control intraperitoneally (i.p.).

  • Post-treatment Measurement: Measure the response latency at various time points (e.g., 15, 30, 60, and 90 minutes) after drug administration.

  • Data Analysis: An increase in latency compared to the vehicle group indicates an analgesic effect. Calculate the ED₅₀, the dose that produces a maximal possible effect in 50% of the animals.

5.2.2. Acetic Acid-Induced Writhing Test (Visceral Nociception)

  • Drug Administration: Administer HPC-101 or vehicle control i.p. to different groups of mice.

  • Induction of Writhing: After a set pre-treatment time (e.g., 30 minutes), inject a 0.6% acetic acid solution i.p. to induce writhing (abdominal constrictions).

  • Observation: Immediately place the mice in an observation chamber and count the number of writhes over a 20-minute period.

  • Data Analysis: A reduction in the number of writhes compared to the vehicle group indicates an analgesic effect. Calculate the percentage of inhibition and the ED₅₀.

Signaling Pathway of Phenylmorpholine-Derived Opioid Agonists

Analgesics derived from the this compound scaffold that target the μ-opioid receptor are expected to exert their effects through the canonical G-protein signaling pathway.

6.1. G-Protein Coupled Signaling

Upon binding of an agonist like HPC-101 to the μ-opioid receptor (a G-protein coupled receptor), a conformational change in the receptor activates the associated inhibitory G-protein (Gi/o). This activation leads to the dissociation of the Gα and Gβγ subunits.

  • Gα Subunit: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Gβγ Subunit: The Gβγ subunit directly modulates ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels (VGCCs).

The combined effect of these events is a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release (such as substance P and glutamate) from presynaptic terminals in pain pathways, ultimately leading to an analgesic effect.

6.2. Diagram of the μ-Opioid Receptor Signaling Pathway

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular agonist HPC-101 (Agonist) receptor μ-Opioid Receptor agonist->receptor g_protein Gi/o Protein receptor->g_protein Activation g_alpha Gαi g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma ac Adenylyl Cyclase g_alpha->ac Inhibition girk GIRK Channel g_beta_gamma->girk Activation vgcc VGCC g_beta_gamma->vgcc Inhibition camp cAMP ac->camp Production hyperpolarization Hyperpolarization k_ion K+ girk->k_ion Efflux ca_ion Ca²+ vgcc->ca_ion Influx k_ion->hyperpolarization neurotransmitter Reduced Neurotransmitter Release ca_ion->neurotransmitter analgesia Analgesia hyperpolarization->analgesia neurotransmitter->analgesia

References

The Role of (R)-2-Phenylmorpholine in the Development of CNS-Active Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-2-Phenylmorpholine and its derivatives represent a significant class of compounds in the development of therapeutics for central nervous system (CNS) disorders. This scaffold has proven to be a versatile starting point for the synthesis of molecules targeting key monoamine neurotransmitter systems, including those for dopamine and norepinephrine. The inherent stereochemistry of the this compound core is often crucial for selective and potent interactions with specific CNS targets. These notes provide an overview of the applications of this compound in CNS drug discovery, along with detailed protocols for the synthesis and pharmacological evaluation of its derivatives.

Application Notes

The morpholine ring is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties, which can enhance drug-like characteristics such as blood-brain barrier permeability. When combined with a phenyl group at the 2-position, the resulting phenylmorpholine structure gives rise to compounds that primarily act as monoamine releasing agents and reuptake inhibitors.

The (R)-enantiomer of 2-phenylmorpholine derivatives often exhibits distinct pharmacological profiles compared to the (S)-enantiomer or the racemic mixture. This stereoselectivity is critical in designing drugs with improved efficacy and reduced off-target effects. The primary mechanism of action for many this compound derivatives is the modulation of dopamine (DA) and norepinephrine (NE) levels in the synapse, making them relevant for conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD), depression, and narcolepsy.

Structure-activity relationship (SAR) studies have shown that substitutions on the phenyl ring, the morpholine nitrogen, and other positions on the morpholine ring can significantly alter the potency and selectivity of these compounds for the dopamine transporter (DAT), the norepinephrine transporter (NET), and various dopamine receptor subtypes.

Quantitative Data Summary

The following tables summarize the in vitro binding affinities and functional potencies of representative this compound derivatives and related compounds at key CNS targets.

Table 1: Monoamine Transporter Binding Affinities and Uptake Inhibition of Phenylmorpholine Derivatives

CompoundTargetAssay TypeSpeciesKi (nM)IC50 (nM)Reference
(R,S)-2-PhenylmorpholineDATUptake InhibitionRat86[[“]](--INVALID-LINK--)
(R,S)-2-PhenylmorpholineNETUptake InhibitionRat79[[“]](--INVALID-LINK--)
PhenmetrazineDATUptake InhibitionRat70-131[[“]](--INVALID-LINK--)
PhenmetrazineNETUptake InhibitionRat29-50.4[[“]](--INVALID-LINK--)
4-MethylphenmetrazineDATRelease AssayRat48.7[2]
4-MethylphenmetrazineNETRelease AssayRat22.4[2]

Table 2: Dopamine Receptor Binding Affinities of Chiral Morpholine Analogs

CompoundTargetAssay TypeSpeciesKi (nM)Reference
(S)-2-(((6-chloropyridin-2-yl)oxy)methyl)-4-((4-chlorobenzyl)morpholine)D4Radioligand BindingHuman3.3[3]
(S)-2-(((6-fluoropyridin-2-yl)oxy)methyl)-4-((4-chlorobenzyl)morpholine)D4Radioligand BindingHuman10.1[3]
(S)-2-(((6-chloropyridin-2-yl)oxy)methyl)-4-((4-methoxybenzyl)morpholine)D4Radioligand BindingHuman9.4[3]

Experimental Protocols

Protocol 1: Synthesis of (R)-3-Methyl-2-phenylmorpholine

This protocol describes a general method for the synthesis of a substituted this compound derivative, adapted from literature procedures[2].

Materials:

  • (R)-2-amino-1-phenylethan-1-ol

  • 1-Bromopropan-2-one

  • Sodium borohydride (NaBH4)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Sodium hydroxide (NaOH)

  • Magnesium sulfate (MgSO4)

  • Ethyl acetate

Procedure:

  • To a solution of (R)-2-amino-1-phenylethan-1-ol in methanol, add 1-bromopropan-2-one and stir the mixture at room temperature for 2 hours.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride in portions, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by the slow addition of water.

  • Make the solution basic by adding 10 M NaOH.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent to obtain the desired (R)-3-methyl-2-phenylmorpholine.

Protocol 2: In Vitro Monoamine Transporter Uptake Assay

This protocol is for determining the potency of compounds to inhibit the uptake of radiolabeled dopamine or norepinephrine into synaptosomes.

Materials:

  • Rat brain tissue (striatum for DAT, hippocampus for NET)

  • Sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)

  • Krebs-Ringer-HEPES buffer (KRH buffer: 125 mM NaCl, 5 mM KCl, 1.2 mM MgSO4, 1.2 mM CaCl2, 1.5 mM KH2PO4, 25 mM HEPES, 10 mM glucose, pH 7.4)

  • [³H]-Dopamine or [³H]-Norepinephrine

  • Test compounds

  • Scintillation fluid and vials

  • Glass-fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

Procedure:

  • Synaptosome Preparation: Homogenize fresh or frozen rat brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4 °C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4 °C. Resuspend the resulting pellet (P2 fraction) in KRH buffer.

  • Uptake Assay: In a 96-well plate, add KRH buffer, the test compound at various concentrations, and the synaptosomal preparation.

  • Pre-incubate the plate at 37 °C for 10 minutes.

  • Initiate the uptake reaction by adding [³H]-dopamine or [³H]-norepinephrine.

  • Incubate for 5-10 minutes at 37 °C.

  • Terminate the reaction by rapid filtration through glass-fiber filters, followed by washing with ice-cold KRH buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Determine the IC50 values by non-linear regression analysis of the concentration-response curves.

Protocol 3: Rodent Locomotor Activity Assessment

This protocol measures the stimulant effects of this compound derivatives on spontaneous motor activity in mice[4][5].

Materials:

  • Adult male mice (e.g., C57BL/6)

  • Locomotor activity chambers equipped with infrared beams

  • Test compound and vehicle (e.g., saline)

Procedure:

  • Habituation: Acclimate the mice to the testing room for at least 60 minutes before the experiment. On the day before testing, habituate the animals to the locomotor activity chambers for 30-60 minutes.

  • Administration: On the test day, administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection).

  • Testing: Immediately after injection, place each mouse in the center of a locomotor activity chamber.

  • Data Collection: Record locomotor activity (e.g., distance traveled, beam breaks) continuously for a set period, typically 60-120 minutes, in defined time bins (e.g., 5 minutes).

  • Data Analysis: Analyze the data to determine the total locomotor activity and the time course of the drug's effect. Compare the activity of the drug-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA).

Visualizations

Signaling_Pathway_of_Dopamine_Receptors cluster_D1 D1-like Receptor Signaling cluster_D2 D2-like Receptor Signaling D1 D1/D5 Receptor Gs Gαs/olf D1->Gs activates AC_stim Adenylyl Cyclase (AC) Gs->AC_stim stimulates cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA Protein Kinase A (PKA) cAMP_inc->PKA activates DARPP32_P ↑ DARPP-32-P PKA->DARPP32_P PP1_inhib ↓ Protein Phosphatase-1 (PP-1) DARPP32_P->PP1_inhib D2 D2/D3/D4 Receptor Gi Gαi/o D2->Gi activates AC_inhib Adenylyl Cyclase (AC) Gi->AC_inhib inhibits cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PKA_inhib ↓ PKA cAMP_dec->PKA_inhib Dopamine Dopamine Dopamine->D1 Dopamine->D2

Caption: Signaling pathways of D1-like and D2-like dopamine receptors.

Experimental_Workflow_Synthesis Start Start: (R)-2-amino-1-phenylethan-1-ol + 1-Bromopropan-2-one Reaction1 Reaction in Methanol (Room Temperature, 2h) Start->Reaction1 Reduction Reduction with NaBH4 (0 °C to Room Temp, 4h) Reaction1->Reduction Quench Quench with Water Reduction->Quench Basify Basify with NaOH Quench->Basify Extraction Liquid-Liquid Extraction (Ethyl Acetate) Basify->Extraction Dry Dry Organic Layer (MgSO4) Extraction->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify End End: Purified (R)-3-Methyl-2-phenylmorpholine Purify->End

Caption: Experimental workflow for the synthesis of (R)-3-methyl-2-phenylmorpholine.

Locomotor_Activity_Workflow Habituation Habituation of Mice to Testing Environment Administration Drug/Vehicle Administration (e.g., IP injection) Habituation->Administration Placement Placement in Locomotor Activity Chamber Administration->Placement Data_Collection Data Collection (e.g., 60-120 min) Placement->Data_Collection Data_Analysis Data Analysis (e.g., ANOVA) Data_Collection->Data_Analysis

Caption: Workflow for locomotor activity assessment in rodents.

References

Application Notes and Protocols for the Creation of Substituted Phenylmorpholine Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted phenylmorpholines are a class of chemical compounds with significant pharmacological interest, primarily acting as monoamine neurotransmitter releasing agents.[1][2] Derivatives of this scaffold have been investigated for medical applications including treatments for ADHD and as anorectics.[1] The systematic synthesis and screening of substituted phenylmorpholine libraries are crucial for exploring their structure-activity relationships (SAR) and identifying novel therapeutic leads.[3][4]

This document provides detailed protocols and application notes for the generation of diverse substituted phenylmorpholine libraries, focusing on key synthetic strategies and the overall workflow from design to screening.

Synthetic Strategies for Library Construction

The construction of a diverse phenylmorpholine library relies on robust and versatile chemical reactions that allow for the introduction of various substituents at multiple positions on the core scaffold. Key strategies include multicomponent reactions for efficiency and cross-coupling reactions for building complexity.

Ugi Multicomponent Reaction (U-4CR)

The Ugi four-component reaction is a powerful tool for rapidly generating molecular diversity from simple building blocks.[5] It combines an amine, an aldehyde or ketone, a carboxylic acid, and an isocyanide to form a bis-amide product in a single step, with water as the only byproduct.[5][6] This reaction is highly modular, allowing for independent variation of each component to quickly build a large library of compounds.[5]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen (C-N) bonds. This reaction is instrumental in synthesizing aryl amines from aryl halides or triflates and is highly effective for coupling amines (like a pre-formed morpholine ring) with various substituted aryl partners, a key step in creating phenylmorpholine diversity.[7][8][9] Its broad substrate scope and tolerance for various functional groups make it ideal for library synthesis.[10]

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a classic method for synthesizing tetrahydroisoquinolines and related heterocyclic systems.[11][12] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[11][13] This reaction can be adapted to form the core morpholine structure or to build upon it, providing a reliable route to specific scaffold types within a library.[14][15]

Experimental Workflow

The creation of a chemical library is a systematic process that proceeds from initial design to the identification of active compounds ("hits"). The workflow ensures a logical progression and efficient use of resources.

G cluster_0 Design & Synthesis cluster_1 Analysis & Screening cluster_2 Optimization A Building Block Selection B Parallel Synthesis (e.g., Ugi, Buchwald-Hartwig) A->B C Purification B->C D Library Characterization (LC-MS, NMR) C->D E High-Throughput Screening (HTS) D->E F Hit Identification E->F G Structure-Activity Relationship (SAR) Studies F->G H Lead Optimization G->H H->A Iterative Design

Caption: Workflow for Phenylmorpholine Library Development.

Data Presentation: Biological Activity

A primary goal of library synthesis is to screen for biological activity. Substituted phenylmorpholines often act as monoamine releasing agents.[1] The potency of these compounds can be quantified by their EC50 values for the release of norepinephrine (NE), dopamine (DA), and serotonin (5-HT).

Table 1: Monoamine Release Activity of Phenylmorpholine Analogs EC50 values (in nM) represent the concentration at which the compound elicits a half-maximal release of the respective neurotransmitter. Lower values indicate higher potency. Data is derived from assays in rat brain synaptosomes.[16]

CompoundNE Release (EC50, nM)DA Release (EC50, nM)5-HT Release (EC50, nM)
2-Phenylmorpholine798620,260
Phenmetrazine29–50.470–1317,765–>10,000
Phendimetrazine>10,000>10,000>100,000
Pseudophenmetrazine514>10,000 (RI)>10,000

Signaling Pathway: Mechanism of Action

Substituted phenylmorpholines typically exert their stimulant effects by acting as releasing agents at monoamine transporters.[1] They bind to transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT) and induce reverse transport, increasing the concentration of these neurotransmitters in the synaptic cleft.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Vesicles (DA, NE, 5-HT) transporter Monoamine Transporters (DAT, NET, SERT) DA DA transporter->DA Reuptake (Blocked) NE NE transporter->NE HT 5-HT transporter->HT receptors Postsynaptic Receptors DA->receptors Signal NE->receptors HT->receptors Phenylmorpholine Substituted Phenylmorpholine Phenylmorpholine->transporter Binds & Induces Reverse Transport

Caption: Monoamine Releasing Mechanism of Phenylmorpholines.

Experimental Protocols

The following are generalized protocols for key synthetic reactions. Researchers should optimize conditions such as solvent, temperature, and reaction time for specific substrates.

Protocol 1: General Procedure for Buchwald-Hartwig Amination

Objective: To couple a substituted aryl halide with a morpholine derivative to create a C-N bond.

Materials:

  • Aryl halide (e.g., bromobenzene derivative) (1.0 eq)

  • Morpholine derivative (1.2 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, 1-5 mol%)

  • Base (e.g., NaOt-Bu, Cs₂CO₃, 1.4 eq)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere supplies (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction flask, add the aryl halide, palladium catalyst, and phosphine ligand.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the anhydrous solvent via syringe, followed by the morpholine derivative and the base.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired substituted phenylmorpholine.

Safety: Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them in a fume hood under an inert atmosphere. Strong bases like NaOt-Bu are corrosive and moisture-sensitive.

Protocol 2: General Procedure for Ugi Four-Component Reaction (U-4CR)

Objective: To rapidly synthesize a library of complex amides from four diverse building blocks.

Materials:

  • Aldehyde or Ketone (1.0 eq)

  • Amine (e.g., a substituted aniline) (1.0 eq)

  • Carboxylic acid (1.0 eq)

  • Isocyanide (1.0 eq)

  • Solvent (e.g., Methanol, 2,2,2-Trifluoroethanol)

Procedure:

  • In a reaction vial, dissolve the amine and the aldehyde/ketone in the chosen solvent. Stir for 30-60 minutes at room temperature to facilitate imine formation.

  • Add the carboxylic acid to the mixture, followed by the isocyanide.

  • Seal the vial and stir the reaction at room temperature or with gentle heating (40-60 °C) for 24-48 hours. Monitor progress by TLC or LC-MS.[17][18]

  • Upon completion, the product may precipitate from the solution. If so, collect the solid by filtration and wash with a cold solvent.[17]

  • If the product remains in solution, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product via column chromatography, recrystallization, or preparative HPLC to obtain the pure Ugi product.

Safety: Isocyanides are highly toxic and have a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.

Characterization and Screening

Characterization: After synthesis and purification, each compound in the library must be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm molecular weight and assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure.[19]

  • High-Performance Liquid Chromatography (HPLC): For final purity analysis.[19]

High-Throughput Screening (HTS): HTS is used to rapidly evaluate the biological activity of the entire library.[20][21] Automated systems test each compound against a specific biological target or in a cellular assay.[21][22] This process allows for the efficient identification of "hits"—compounds that exhibit a desired level of activity—which can then be selected for further study and lead optimization.[20][23]

References

Troubleshooting & Optimization

Technical Support Center: (R)-2-Phenylmorpholine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of (R)-2-Phenylmorpholine synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound in a question-and-answer format.

Question: Why is the yield of my this compound synthesis consistently low?

Answer: Low yields can stem from several factors. Consider the following potential causes and solutions:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting materials are still present after the recommended reaction time, consider extending the reaction duration or slightly increasing the temperature.

  • Suboptimal Temperature: Temperature control is often critical. Excessively high temperatures can lead to the formation of side products and degradation, while temperatures that are too low will result in a sluggish or incomplete reaction. Ensure your reaction is maintained within the optimal temperature range specified by the protocol.

  • Reagent Quality: The purity of your starting materials and reagents is crucial. Impurities can interfere with the reaction and lead to the formation of unwanted byproducts. Use reagents of high purity and ensure that solvents are anhydrous if the reaction is moisture-sensitive.

  • Inefficient Purification: Significant loss of product can occur during the work-up and purification steps. Techniques like column chromatography, crystallization, and extraction must be optimized to maximize recovery. For instance, during the purification of 2-phenylmorpholine derivatives, preparative TLC can be used to isolate the desired product from crude oil.[1]

Question: My final product has a low enantiomeric excess (ee). How can I improve the stereoselectivity?

Answer: Achieving high enantiomeric excess is a common challenge in asymmetric synthesis. Here are some strategies to improve it:

  • Chiral Catalyst/Auxiliary Integrity: If you are using a chiral catalyst or auxiliary, its enantiomeric purity is paramount. Ensure that the catalyst or auxiliary has not racemized during storage or the reaction itself.

  • Reaction Conditions: Temperature and solvent can significantly influence the stereochemical outcome of a reaction. Running the reaction at a lower temperature can sometimes enhance enantioselectivity, although it may require longer reaction times. Experiment with different solvents to find the optimal conditions for your specific synthetic route.

  • Chiral Resolution: If achieving high ee through asymmetric synthesis is proving difficult, consider resolving the racemic mixture. This can be done through techniques like chiral HPLC or by forming diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent.

Question: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

Answer: Side product formation is a common cause of reduced yield and purification difficulties. In the synthesis of 2-phenylmorpholine derivatives, potential side reactions include:

  • Formation of Diastereomers: Syntheses involving the creation of two chiral centers can lead to the formation of diastereomers (e.g., cis and trans isomers). The ratio of these isomers can often be influenced by the reaction conditions. The formation of the more stable trans-isomer is often favored in phenmetrazine synthesis.[1] Purification techniques like column chromatography can be employed to separate these isomers.

  • Over-alkylation or N-alkylation: In syntheses involving the introduction of substituents on the morpholine nitrogen, over-alkylation can occur if the reaction is not carefully controlled. Using a stoichiometric amount of the alkylating agent and controlling the reaction time and temperature can help minimize this.

  • Ring-Opening of Epoxide Precursors: When using epoxide starting materials, such as styrene oxide, improper reaction conditions can lead to undesired ring-opening products. For example, acidic conditions in the presence of water can lead to the formation of a diol.[2]

Question: The purification of this compound is proving difficult. What are some effective purification strategies?

Answer: The purification strategy will depend on the nature of the impurities. Here are some common and effective methods:

  • Column Chromatography: This is a versatile technique for separating the desired product from starting materials, reagents, and most side products. The choice of stationary phase (e.g., silica gel) and eluent system is critical for achieving good separation.

  • Crystallization: If the product is a solid, crystallization can be a highly effective method for achieving high purity. It is often beneficial to form a salt of the amine, such as a fumarate salt, to induce crystallization and improve the handling of the product.[1]

  • Acid-Base Extraction: As an amine, this compound can be separated from non-basic impurities through an acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the amine and draw it into the aqueous layer. The aqueous layer can then be basified and the purified amine re-extracted into an organic solvent.[1]

Frequently Asked Questions (FAQs)

Q1: What are some common synthetic routes to this compound?

A1: Several synthetic strategies exist for the preparation of this compound. A common approach involves the use of chiral starting materials. For instance, a reported synthesis utilizes (S)-styrene oxide as a precursor.[3] Another method involves the deprotection of a protected (S)-2-phenylmorpholine derivative. Asymmetric synthesis using chiral catalysts or auxiliaries is also a viable strategy to obtain the desired enantiomer.[4]

Q2: How can I confirm the absolute stereochemistry of my synthesized this compound?

A2: The absolute stereochemistry of a chiral molecule is typically confirmed using a combination of analytical techniques. Chiral HPLC or chiral gas chromatography can be used to compare the retention time of your product to that of a known standard of this compound. Polarimetry can be used to measure the specific rotation of your product, which should correspond to the literature value for the (R)-enantiomer. For unambiguous structural elucidation, X-ray crystallography of a suitable crystalline derivative can be performed.

Q3: What are the key safety precautions to consider during the synthesis of this compound?

A3: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Many of the reagents and solvents used in organic synthesis are flammable, corrosive, or toxic. Therefore, all manipulations should be carried out in a well-ventilated fume hood. It is essential to consult the Safety Data Sheet (SDS) for each chemical used in the synthesis to be aware of its specific hazards and handling requirements.

Data Presentation

Table 1: Comparison of Reported Yields for 2-Phenylmorpholine Synthesis

Starting Material(s)Reagents and ConditionsProductYield (%)Reference
(S)-Styrene oxidePyrrolidine, samarium diiodide, water in tetrahydrofuran; Inert atmosphereThis compound80%[Journal of Organic Chemistry, 2010, vol. 75, # 10, p. 3461 - 3464][3]
(S)-tert-butyl 2-phenylmorpholine-4-carboxylateHydrogen chloride in 1,4-dioxane at 20°C, followed by sodium hydroxide in water(S)-2-phenylmorpholine78%[WO2007/70760, 2007, A2]
2-Fluoropropiophenone and Ethanolamine1. Bromine in dichloromethane 2. Sodium borohydride in water 3. Sulfuric acid in dichloromethane2-(2-Fluorophenyl)-3-methylmorpholine5% (overall)[DTA-15-0338.R1 Proofs - LJMU Research Online][5]
3-Methylpropiophenone and EthanolamineSimilar to above3-Methyl-2-(3-methylphenyl)morpholine6% (crude)[Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM)...][1]

Experimental Protocols

Detailed Methodology for the Synthesis of a Substituted 2-Phenylmorpholine Derivative (Adapted from the synthesis of 2-fluorophenmetrazine) [5]

Step 1: Bromination of the Propiophenone Derivative

  • Dissolve the substituted propiophenone (1.0 eq) in dichloromethane.

  • Slowly add a solution of bromine (1.0 eq) in dichloromethane to the reaction mixture.

  • Stir the mixture for 1 hour.

  • Dry the solution over anhydrous magnesium sulfate and remove the solvent under reduced pressure to afford the crude α-bromo ketone.

Step 2: Reaction with Ethanolamine and Reduction

  • Dissolve the crude α-bromo ketone in acetonitrile.

  • Add ethanolamine (2.1 eq) to the solution.

  • Heat the reaction mixture at 40°C for 3 hours and then stir overnight at room temperature.

  • Add a solution of sodium borohydride (3.8 eq) in water and stir the mixture overnight at room temperature.

  • Partition the reaction mixture between dichloromethane and water.

  • Collect the organic layer, dry it over anhydrous magnesium sulfate, and remove the solvent to yield the crude amino alcohol intermediate.

Step 3: Cyclization to the Morpholine Ring

  • Dissolve the crude amino alcohol in dichloromethane and cool the mixture in an ice bath.

  • Slowly add concentrated sulfuric acid.

  • Allow the mixture to stir overnight.

  • Quench the reaction by adding water.

  • Make the solution alkaline with 10 M sodium hydroxide and extract the product with dichloromethane.

  • Dry the organic layer with magnesium sulfate and remove the solvent to yield the crude 2-phenylmorpholine derivative.

Step 4: Purification

  • Purify the crude product by preparative thin-layer chromatography using a suitable mobile phase (e.g., dichloromethane/methanol, 8:2).

  • Isolate the purified product band, dissolve it in a suitable solvent like ethanol, and centrifuge to remove any solid particles.

  • Remove the solvent to obtain the purified 2-phenylmorpholine derivative.

  • For solid products, consider converting the free base to a salt (e.g., fumarate) to facilitate crystallization and improve handling.[1]

Mandatory Visualization

TroubleshootingWorkflow start Start Synthesis of This compound check_yield Low Yield? start->check_yield check_ee Low Enantiomeric Excess (ee)? check_yield->check_ee No incomplete_reaction Incomplete Reaction check_yield->incomplete_reaction Yes suboptimal_temp Suboptimal Temperature check_yield->suboptimal_temp Yes reagent_quality Poor Reagent Quality check_yield->reagent_quality Yes purification_loss Purification Loss check_yield->purification_loss Yes check_purity Presence of Impurities? check_ee->check_purity No catalyst_issue Catalyst/Auxiliary Racemization check_ee->catalyst_issue Yes conditions_ee Suboptimal Conditions check_ee->conditions_ee Yes solution_ee3 Perform chiral resolution check_ee->solution_ee3 Consider success Successful Synthesis check_purity->success No side_products Side Product Formation check_purity->side_products Yes starting_material Unreacted Starting Material check_purity->starting_material Yes solution_yield1 Extend reaction time Monitor by TLC/HPLC incomplete_reaction->solution_yield1 solution_yield2 Optimize temperature suboptimal_temp->solution_yield2 solution_yield3 Use high-purity reagents and anhydrous solvents reagent_quality->solution_yield3 solution_yield4 Optimize purification (chromatography, extraction) purification_loss->solution_yield4 solution_yield1->check_ee solution_yield2->check_ee solution_yield3->check_ee solution_yield4->check_ee solution_ee1 Verify purity of chiral source catalyst_issue->solution_ee1 solution_ee2 Optimize temperature and solvent conditions_ee->solution_ee2 solution_ee1->check_purity solution_ee2->check_purity solution_ee3->check_purity solution_purity1 Adjust reaction conditions to minimize side reactions side_products->solution_purity1 solution_purity2 Optimize purification method (e.g., column chromatography) starting_material->solution_purity2 solution_purity1->success solution_purity2->success

Caption: Troubleshooting workflow for optimizing this compound synthesis.

References

Technical Support Center: Troubleshooting Common Side Reactions in Morpholine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during the synthesis of morpholine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial methods for synthesizing morpholine?

A1: The two most prevalent industrial methods for synthesizing morpholine are the dehydration of diethanolamine (DEA) using a strong acid like sulfuric acid, and the reaction of diethylene glycol (DEG) with ammonia at high temperatures and pressures over a hydrogenation catalyst.[1] The DEG route is now more common due to its efficiency.[1][2]

Q2: What are the major side reactions and byproducts associated with morpholine synthesis?

A2: Byproduct formation is a significant challenge in morpholine synthesis. In the diethylene glycol (DEG) route, a common intermediate is 2-(2-aminoethoxy)ethanol (AEE), and incomplete conversion can leave this in the final product mixture.[1] N-ethylmorpholine is another major byproduct.[1] High-molecular-weight condensation products, often referred to as "heavies," can also form, which reduces the overall yield.[1] In the diethanolamine (DEA) route, the use of sulfuric acid results in the formation of large quantities of sodium sulfate after neutralization, which requires proper disposal.

Q3: What are typical yields for morpholine synthesis?

A3: Yields are highly dependent on the specific synthetic process, catalyst, and reaction conditions. Industrial processes for the dehydration of diethanolamine using oleum (fuming sulfuric acid) have reported yields as high as 90-95%.[3] However, a lab-scale synthesis from DEA typically yields between 35-50%.[1][4] For the diethylene glycol route, conversions of DEG to morpholine can reach over 60-90% with high selectivity under optimized conditions.[1]

Q4: Which catalysts are typically employed in the diethylene glycol (DEG) route?

A4: The DEG route utilizes hydrogenation catalysts to facilitate the reaction. Common catalysts consist of metals such as nickel, copper, or cobalt, often on an alumina carrier.[1] The choice of catalyst is critical as it significantly influences reaction selectivity and yield.[1]

Troubleshooting Guides

This section addresses specific issues that may be encountered during common synthetic procedures for morpholine and its derivatives.

Issue 1: Low Yield and Dark, Viscous Product in Morpholine Synthesis via Dehydration of Diethanolamine

Question: My reaction to synthesize morpholine from diethanolamine resulted in a low yield and a dark, viscous product. What could be the cause and how can I improve it?

Answer: Low yields and the formation of dark, viscous products are common issues in the dehydration of diethanolamine and can be attributed to several factors:

  • Inadequate Temperature Control: This reaction requires high temperatures, typically between 180-210°C, to proceed efficiently.[5] If the temperature is too low, the reaction will be incomplete. Conversely, excessively high temperatures can lead to charring and the formation of side products. It is crucial to use a high-temperature thermometer and a reliable heating mantle to maintain the temperature within the optimal range. A temperature drop of just 10-15°C can significantly decrease the yield.

  • Insufficient Reaction Time: The dehydration process is slow and typically requires prolonged heating, often for 15 hours or more, to ensure complete cyclization.[4][5]

  • Improper Acid Concentration: Concentrated sulfuric acid or hydrochloric acid is used as a dehydrating agent and catalyst.[5] Using an incorrect concentration or an insufficient amount of acid can lead to an incomplete reaction.

  • Inefficient Purification: Morpholine is highly hygroscopic, meaning it readily absorbs moisture from the air.[5] Incomplete drying of the crude product will result in lower purity and can affect the yield calculation. The crude product is often a thick paste of morpholine hydrochloride which needs to be neutralized and then carefully distilled.[5]

G cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Solutions Low Yield / Dark Product Low Yield / Dark Product Inadequate Temperature Inadequate Temperature Low Yield / Dark Product->Inadequate Temperature Insufficient Reaction Time Insufficient Reaction Time Low Yield / Dark Product->Insufficient Reaction Time Improper Acid Concentration Improper Acid Concentration Low Yield / Dark Product->Improper Acid Concentration Inefficient Purification Inefficient Purification Low Yield / Dark Product->Inefficient Purification Use calibrated high-temp thermometer\nMaintain stable heating at 180-210°C Use calibrated high-temp thermometer Maintain stable heating at 180-210°C Inadequate Temperature->Use calibrated high-temp thermometer\nMaintain stable heating at 180-210°C Ensure reaction runs for at least 15 hours Ensure reaction runs for at least 15 hours Insufficient Reaction Time->Ensure reaction runs for at least 15 hours Verify acid concentration and stoichiometry Verify acid concentration and stoichiometry Improper Acid Concentration->Verify acid concentration and stoichiometry Thoroughly dry crude product (e.g., with KOH)\nPerform careful fractional distillation Thoroughly dry crude product (e.g., with KOH) Perform careful fractional distillation Inefficient Purification->Thoroughly dry crude product (e.g., with KOH)\nPerform careful fractional distillation

Troubleshooting workflow for low yields in diethanolamine dehydration.
Issue 2: Formation of N,N-dialkylated Byproducts in Substituted Morpholine Synthesis

Question: During the synthesis of substituted morpholines from 1,2-amino alcohols, I am struggling with the formation of N,N-dialkylated byproducts. How can I promote selective monoalkylation?

Answer: Achieving selective monoalkylation of the amine in a 1,2-amino alcohol can be challenging, as the initially formed secondary amine can compete with the starting primary amine for the alkylating agent, leading to undesired dialkylation. Here are some strategies to promote monoalkylation:

  • Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise at a low temperature can help to maintain a low concentration of the alkylating agent, favoring a reaction with the more abundant primary amine.[6]

  • Use of a Large Excess of the Amine: While not always practical or cost-effective, using a large excess of the 1,2-amino alcohol can increase the probability of the alkylating agent reacting with the starting material rather than the mono-alkylated product.[6]

  • Use of Bulky Alkylating Agents: Steric hindrance can disfavor the second alkylation step.[6]

  • Specific Reagents for Monoalkylation: Recent literature highlights the use of ethylene sulfate with a base like potassium tert-butoxide (tBuOK) as an effective method for the selective mono-N-alkylation of 1,2-amino alcohols, leading to the clean isolation of the desired monoalkylation products.[6][7][8]

Issue 3: Complex Mixture of Side Products in Pd-Catalyzed Carboamination for Morpholine Synthesis

Question: I am attempting a Pd-catalyzed carboamination to synthesize a substituted morpholine, but I am observing a complex mixture of side products and a low yield of the desired product. Why is this happening?

Answer: The formation of complex mixtures and low yields in Pd-catalyzed carboamination for morpholine synthesis can often be traced back to the electronic properties of the substrates and various reaction conditions:

  • Electron-Poor Aryl Halides: The use of electron-poor aryl bromides is a known cause for the formation of complex product mixtures. The reaction generally works better with electron-rich or electron-neutral aryl halides.

  • Competing Side Reactions: Competing side reactions, such as Heck arylation, can occur, especially with certain substrates.[5] This is particularly problematic with N-aryl groups that are electron-deficient.

  • Catalyst Deactivation: The Palladium catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). The choice of phosphine ligand is also critical and can influence catalyst stability and activity.

Complex Mixture/Low Yield Complex Mixture/Low Yield Substrate Electronic Effects Substrate Electronic Effects Complex Mixture/Low Yield->Substrate Electronic Effects Competing Side Reactions Competing Side Reactions Complex Mixture/Low Yield->Competing Side Reactions Catalyst Deactivation Catalyst Deactivation Complex Mixture/Low Yield->Catalyst Deactivation Reaction Conditions Reaction Conditions Complex Mixture/Low Yield->Reaction Conditions Use Electron-Neutral/Rich Aryl Halides Use Electron-Neutral/Rich Aryl Halides Substrate Electronic Effects->Use Electron-Neutral/Rich Aryl Halides Optimize Ligand and Reaction Temperature Optimize Ligand and Reaction Temperature Competing Side Reactions->Optimize Ligand and Reaction Temperature Use Anhydrous Solvent and Inert Atmosphere Use Anhydrous Solvent and Inert Atmosphere Catalyst Deactivation->Use Anhydrous Solvent and Inert Atmosphere Screen Solvents and Bases Screen Solvents and Bases Reaction Conditions->Screen Solvents and Bases

Troubleshooting Pd-catalyzed morpholine synthesis.
Issue 4: Low Conversion in Reductive Amination with Morpholine

Question: I am struggling with a reductive amination reaction between morpholine and a ketone. The reaction shows very low conversion. What are the possible reasons and solutions?

Answer: Low conversion in the reductive amination with morpholine can be a significant challenge due to the reduced nucleophilicity of the morpholine nitrogen.[5] Here are some common causes and potential solutions:

  • Slow Iminium/Enamine Formation: The initial step of forming the iminium or enamine intermediate can be prohibitively slow, especially with less reactive ketones.[5][9]

  • Ineffective Reducing Agent: The choice of reducing agent is crucial. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used as they are mild enough not to reduce the ketone starting material but will reduce the iminium ion as it forms.[5]

  • pH of the Reaction: The pH of the reaction medium is critical. It needs to be acidic enough to catalyze imine formation but not so acidic that it protonates the amine, rendering it non-nucleophilic. An acetic acid/sodium acetate buffer system is often employed.[5]

  • Reaction Conditions: Temperature and reaction time can also be optimized. In some cases, heating the reaction mixture may be necessary to drive the formation of the intermediate.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for Morpholine Synthesis

Synthesis RouteStarting MaterialsCatalyst/ReagentTemperature (°C)Time (h)Typical Yield (%)Reference(s)
DehydrationDiethanolamineOleum (20% SO₃)180 - 2350.5 - 290 - 95[3]
Dehydration (Lab Scale)DiethanolamineConc. HCl or H₂SO₄180 - 2101535 - 50[1][4][5]
Amination of DEGDiethylene Glycol, AmmoniaNi, Cu, or Co on Alumina150 - 400-60 - 90[1][2][10]

Table 2: Product Distribution in the Reaction of Diethylene Glycol (DEG) and Ammonia

Temperature (°C)DEG Conversion (%)Morpholine (%)AEE (%)
19073.159.828.5
22091.871.320.5
24095.772.816.5
26097.869.312.3
Data adapted from U.S. Patent 4,647,663. Product distribution is given in gas chromatograph area percent.

Experimental Protocols

Protocol 1: Synthesis of Morpholine from Diethanolamine using Hydrochloric Acid

This protocol is based on the dehydration of diethanolamine using a strong acid.

  • Acidification: To 62.5 g of diethanolamine in a round-bottom flask equipped with a thermocouple and an air condenser, add concentrated hydrochloric acid dropwise until a pH of 1 is reached (approximately 50-60 mL). This step is highly exothermic and should be performed with caution.[4][6]

  • Dehydration: Heat the resulting diethanolamine hydrochloride solution to drive off water until the internal temperature reaches 200-210°C. Maintain this temperature for 15 hours.[4][6]

  • Work-up: Allow the mixture to cool to 160°C and pour it into a dish to prevent solidification within the flask.[4][6]

  • Freebasing: Mix the resulting morpholine hydrochloride paste with 50 g of calcium oxide.[4][6]

  • Distillation: Transfer the paste to a round-bottom flask and perform a distillation to obtain crude, wet morpholine.[4][6]

  • Drying and Purification: Dry the crude morpholine by stirring it over potassium hydroxide (20 g) for 30-60 minutes. Decant the morpholine and reflux it over a small amount of sodium metal (~1 g) for one hour.[4][6]

  • Final Distillation: Perform a fractional distillation, collecting the pure morpholine product at 126-129°C.[4][6]

Protocol 2: Purification of a Morpholine Derivative by Flash Column Chromatography

This protocol provides a general procedure for the purification of a moderately polar, basic morpholine-containing compound.

  • Eluent Selection: Using thin-layer chromatography (TLC), determine a suitable eluent system. A good starting point is a mixture of ethyl acetate and hexanes. Add 0.5-1% triethylamine (Et₃N) to the chosen eluent to prevent peak tailing. Aim for an Rf value of 0.2-0.4 for your target compound.

  • Column Packing: Select an appropriately sized column based on the amount of crude material. Prepare a slurry of silica gel in the initial, non-polar eluent and pack the column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent and load it onto the column.

  • Elution and Fraction Collection: Apply gentle pressure to the top of the column and begin elution, gradually increasing the polarity of the eluent if necessary. Collect fractions and monitor the elution by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 3: Purification of a Morpholine Derivative by Recrystallization of its Hydrochloride Salt

This protocol is effective for purifying basic morpholine-containing compounds.

  • Salt Formation: Dissolve the crude morpholine-containing compound in a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Slowly add a solution of HCl in the same or a compatible solvent (e.g., HCl in diethyl ether) until precipitation is complete. Collect the precipitated hydrochloride salt by vacuum filtration and wash with cold solvent.[11]

  • Solvent Selection for Recrystallization: Test the solubility of a small amount of the salt in various solvents (e.g., water, ethanol, isopropanol, or mixtures thereof) at room temperature and upon heating to find a suitable recrystallization solvent.

  • Recrystallization: Dissolve the salt in the minimum amount of the chosen boiling solvent. If the solution is colored, you can add a small amount of activated charcoal and filter the hot solution. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.[11]

  • Crystal Collection and Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the ice-cold recrystallization solvent. Dry the crystals under vacuum to remove any residual solvent.[11]

G start Crude Morpholine Derivative dissolve Dissolve in suitable organic solvent start->dissolve add_hcl Add HCl solution dropwise dissolve->add_hcl precipitate Precipitation of Hydrochloride Salt add_hcl->precipitate filter_salt Vacuum filter and wash with cold solvent precipitate->filter_salt dissolve_hot Dissolve salt in minimum amount of boiling solvent filter_salt->dissolve_hot cool Cool slowly to room temperature, then ice bath dissolve_hot->cool crystals Crystal Formation cool->crystals filter_crystals Vacuum filter and wash with cold solvent crystals->filter_crystals dry Dry under vacuum filter_crystals->dry end Pure Morpholine Derivative HCl Salt dry->end

Workflow for purification via HCl salt formation and recrystallization.

References

Stability issues of (R)-2-Phenylmorpholine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (R)-2-Phenylmorpholine in solution. The information is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation.

Troubleshooting Guide

This guide addresses specific issues you may encounter with this compound solutions.

Issue 1: Unexpected Degradation of this compound in Solution

  • Question: My this compound solution is showing unexpected degradation products in my analysis (e.g., by HPLC). What are the potential causes and how can I troubleshoot this?

  • Answer: Unexpected degradation of this compound is often due to environmental factors. Forced degradation studies are instrumental in identifying likely degradants and understanding the molecule's intrinsic stability. Here are the primary factors to consider:

    • Oxidation: As a secondary amine, the morpholine ring is susceptible to oxidation.[1] This can be initiated by dissolved oxygen, peroxide impurities in solvents, or exposure to light.

      • Troubleshooting:

        • De-gas your solvents before preparing the solution.

        • Use high-purity solvents and check for peroxide contamination, especially in ethers.

        • Store solutions under an inert atmosphere (e.g., nitrogen or argon).

        • Protect solutions from light by using amber vials or covering them with aluminum foil.

    • pH Extremes: Both acidic and basic conditions can promote the degradation of this compound, likely through hydrolysis or facilitating other reactions.

      • Troubleshooting:

        • Ensure the pH of your solution is near neutral if the experimental conditions allow.

        • Use appropriate buffer systems to maintain a stable pH.

        • If working at pH extremes is necessary, prepare solutions fresh and use them promptly.

    • Elevated Temperature: Higher temperatures can accelerate degradation reactions.

      • Troubleshooting:

        • Store stock and working solutions at recommended low temperatures (e.g., 2-8 °C or -20 °C), ensuring the compound does not precipitate.

        • Avoid prolonged exposure of solutions to ambient or higher temperatures.

    • Photostability: Exposure to UV or visible light can induce photodegradation.[1] ICH guideline Q1B provides a framework for photostability testing.[2]

      • Troubleshooting:

        • Conduct experiments under controlled lighting conditions.

        • Use light-protective containers for storage and handling.

Logical Troubleshooting Flow for Unexpected Degradation

Troubleshooting Unexpected Degradation start Unexpected Degradation Observed check_oxidation Check for Oxidative Stress start->check_oxidation check_ph Check for pH Extremes check_oxidation->check_ph No mitigate_oxidation Mitigate Oxidation: - De-gas solvents - Use inert atmosphere - Check for peroxides check_oxidation->mitigate_oxidation Yes check_temp Check for Temperature Stress check_ph->check_temp No mitigate_ph Mitigate pH Issues: - Buffer solution - Prepare fresh check_ph->mitigate_ph Yes check_light Check for Light Exposure check_temp->check_light No mitigate_temp Mitigate Temperature Issues: - Store at low temperature - Minimize time at RT check_temp->mitigate_temp Yes mitigate_light Mitigate Light Exposure: - Use amber vials - Work in low light check_light->mitigate_light Yes reanalyze Re-analyze Sample check_light->reanalyze No mitigate_oxidation->reanalyze mitigate_ph->reanalyze mitigate_temp->reanalyze mitigate_light->reanalyze stable Solution is Stable reanalyze->stable

Caption: Troubleshooting logic for unexpected degradation.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound?

A1: Based on the chemistry of the morpholine ring, the primary degradation pathways are expected to be:

  • Oxidative Degradation: The nitrogen atom and the adjacent carbons are susceptible to oxidation. This can lead to the formation of N-oxides or ring-opening products.

  • Hydrolytic Degradation: Under harsh acidic or basic conditions, cleavage of the morpholine ring may occur.

  • Photolytic Degradation: Exposure to light can provide the energy to initiate degradation, potentially forming radical species that lead to a variety of degradation products.

Potential Degradation Pathway of the Morpholine Ring

Potential Degradation Pathway parent This compound oxidative Oxidative Stress (e.g., H2O2, O2) parent->oxidative hydrolytic Hydrolytic Stress (Acid/Base) parent->hydrolytic photolytic Photolytic Stress (UV/Vis Light) parent->photolytic n_oxide N-Oxide Formation oxidative->n_oxide ring_opening Ring Opening Products oxidative->ring_opening hydrolytic->ring_opening photolytic->ring_opening

Caption: Potential degradation pathways of this compound.

Q2: What is the general solubility of this compound in common laboratory solvents?

Table 1: Illustrative Solubility of this compound

SolventPredicted SolubilityIllustrative Value (mg/mL at 25°C)
Dimethyl Sulfoxide (DMSO)Highly Soluble> 100
MethanolSoluble50 - 100
EthanolSoluble30 - 60
WaterSparingly Soluble< 1

Note: This data is for illustrative purposes only and should be confirmed experimentally.

Q3: How should I prepare my this compound solutions for stability studies?

A3: For stability studies, it is critical to use a well-defined and consistent procedure for solution preparation.

Experimental Workflow for Solution Preparation

Solution Preparation Workflow start Start weigh Accurately weigh This compound start->weigh solvent Select appropriate solvent (e.g., Acetonitrile/Water) weigh->solvent dissolve Dissolve in solvent with vortexing/sonication solvent->dissolve filter Filter through a 0.22 µm syringe filter (optional) dissolve->filter store Store in appropriate container (e.g., amber vial) filter->store end End store->end

Caption: Workflow for preparing solutions for stability studies.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential to understand the intrinsic stability of this compound. The following are general protocols based on ICH guidelines. The extent of degradation should ideally be between 5-20%.

Table 2: Illustrative Forced Degradation Conditions and Expected Outcomes

Stress ConditionProtocolIllustrative % Degradation (24h)
Acid Hydrolysis 1 mg/mL in 0.1 M HCl at 60°C15%
Base Hydrolysis 1 mg/mL in 0.1 M NaOH at 60°C12%
Oxidation 1 mg/mL in 3% H₂O₂ at room temp.20%
Thermal Degradation Solid sample at 80°C5%
Photodegradation Solution exposed to 1.2 million lux hours and 200 watt hours/m² of UV light10%

Note: This data is for illustrative purposes only. Actual degradation rates will depend on the specific experimental conditions.

Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is crucial for separating and quantifying this compound from its potential degradation products.

Table 3: Example HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

References

Technical Support Center: Purification of Crude (R)-2-Phenylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude (R)-2-Phenylmorpholine. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary methods for purifying crude 2-Phenylmorpholine, especially for isolating the desired (R)-enantiomer, include:

  • Diastereomeric Salt Resolution: This is a classical and widely used technique for separating enantiomers. It involves reacting the racemic 2-Phenylmorpholine with a chiral resolving agent (e.g., tartaric acid derivatives) to form diastereomeric salts, which have different solubilities and can be separated by fractional crystallization.

  • Chiral High-Performance Liquid Chromatography (HPLC): This chromatographic technique utilizes a chiral stationary phase (CSP) to directly separate the (R) and (S) enantiomers. It is often used for both analytical determination of enantiomeric excess and for preparative purification.

  • Recrystallization: This is a standard purification technique used to purify the final this compound free base after resolution or to remove impurities from the crude racemic mixture before resolution.

Q2: How do I choose the right chiral resolving agent for diastereomeric salt resolution?

A2: The selection of a suitable chiral resolving agent is crucial for a successful resolution. Commonly used resolving agents for amines like 2-Phenylmorpholine are chiral acids.[1] A screening process is the most effective approach. Factors to consider include:

  • Availability and Cost: Opt for readily available and economically viable resolving agents, especially for larger-scale purifications.

  • Formation of Crystalline Salts: The resolving agent must form a stable, crystalline salt with 2-Phenylmorpholine.

  • Solubility Difference: The key is to find a resolving agent that forms two diastereomeric salts with a significant difference in solubility in a particular solvent, allowing one to crystallize selectively.

Q3: What are the typical impurities I might encounter in my crude this compound?

A3: Impurities can originate from starting materials, side reactions, or degradation. Common impurities may include:

  • Unreacted Starting Materials: Such as styrene oxide and ethanolamine derivatives.

  • The Undesired (S)-enantiomer: This is the primary "impurity" to be removed during chiral resolution.

  • Byproducts from Synthesis: Depending on the synthetic route, these could include over-alkylated products or intermediates. For instance, in syntheses starting from 2-bromopropiophenone and ethanolamine, intermediates like 3-methyl-2-phenylmorpholin-2-ol may be present.[2]

  • Residual Solvents: Solvents used in the reaction or workup.

Troubleshooting Guides

Diastereomeric Salt Resolution

Problem 1: Low yield of the desired diastereomeric salt.

  • Possible Cause: The desired diastereomeric salt is too soluble in the chosen solvent.

  • Troubleshooting Steps:

    • Solvent Screening: Experiment with a variety of solvents or solvent mixtures with different polarities to find a system where the desired salt is less soluble.

    • Anti-Solvent Addition: Introduce a solvent in which the diastereomeric salt is poorly soluble (an anti-solvent) to induce precipitation. This should be done slowly to avoid oiling out.

    • Optimize Temperature: Lower the final crystallization temperature to decrease the solubility of the desired salt.

    • Increase Concentration: Carefully evaporate some of the solvent to create a more supersaturated solution.

Problem 2: Low diastereomeric excess (d.e.) of the crystallized salt.

  • Possible Cause: The solubilities of the two diastereomeric salts are too similar in the chosen solvent, leading to co-precipitation.

  • Troubleshooting Steps:

    • Re-evaluate the Solvent System: This is the most critical factor. A thorough screening of different solvents is recommended to maximize the solubility difference between the diastereomers.

    • Slow Cooling Rate: Allow the solution to cool slowly and undisturbed. Rapid cooling can trap the more soluble diastereomer in the crystal lattice.

    • Recrystallization: Perform one or more recrystallizations of the isolated salt. Often, a different solvent system for recrystallization can significantly improve the d.e.

    • Adjust Stoichiometry of Resolving Agent: Using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can sometimes improve selectivity.

Problem 3: The product "oils out" instead of crystallizing.

  • Possible Cause: The diastereomeric salt is separating from the solution as a liquid phase. This can happen if the solution is too supersaturated or if the crystallization temperature is above the melting point of the salt.

  • Troubleshooting Steps:

    • Use a More Dilute Solution: Add more solvent to reduce the level of supersaturation.

    • Slower Cooling: Cool the solution at a much slower rate.

    • Change the Solvent: A different solvent system may favor crystallization over oiling out.

    • Scratching/Seeding: Induce crystallization by scratching the inside of the flask with a glass rod or by adding a small seed crystal of the desired salt.

Recrystallization of this compound Free Base

Problem 1: The purified this compound is an oil and will not crystallize.

  • Possible Cause: The presence of residual impurities or the inherent properties of the compound. Amine free bases can sometimes be difficult to crystallize.

  • Troubleshooting Steps:

    • Ensure Purity: The presence of even small amounts of impurities can inhibit crystallization. Consider an additional purification step like a quick filtration through a silica plug.

    • Solvent Screening: Try a variety of solvent systems. A common technique for amines is to dissolve the compound in a minimal amount of a polar solvent and then slowly add a non-polar anti-solvent until turbidity is observed, followed by gentle heating to redissolve and slow cooling. Common solvent pairs include ethanol/hexane or ethyl acetate/hexane.[3]

    • Trituration: Add a non-polar solvent in which the compound is insoluble (e.g., cold hexane or diethyl ether) to the oil and stir vigorously. This may induce solidification.

    • Salt Formation and Regeneration: Convert the amine to a salt (e.g., hydrochloride) which often crystallizes more readily. Purify the salt by recrystallization and then regenerate the free base by treatment with a base and extraction.[4]

Problem 2: Low recovery after recrystallization.

  • Possible Cause: The compound has significant solubility in the recrystallization solvent at low temperatures, or too much solvent was used.

  • Troubleshooting Steps:

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound.

    • Cool Thoroughly: Ensure the crystallization mixture is thoroughly cooled in an ice bath to maximize precipitation.

    • Solvent Selection: Choose a solvent system where the compound has high solubility at high temperatures and very low solubility at low temperatures.

    • Recover from Mother Liquor: Concentrate the mother liquor and attempt a second recrystallization to recover more product.

Chiral HPLC Analysis and Purification

Problem 1: Poor resolution between the (R) and (S) enantiomers.

  • Possible Cause: Suboptimal stationary phase, mobile phase, or other chromatographic conditions.

  • Troubleshooting Steps:

    • Screen Chiral Stationary Phases (CSPs): The choice of CSP is critical. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are often a good starting point for phenylmorpholine derivatives.

    • Optimize Mobile Phase: For normal phase chromatography, vary the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane). Small changes in the percentage of the alcohol can have a significant impact on resolution.

    • Adjust Flow Rate: Chiral separations can be sensitive to flow rate. Try a lower flow rate to see if resolution improves.

    • Vary Temperature: Use a column oven to control the temperature. Both increasing and decreasing the temperature can affect chiral recognition.

Problem 2: Peak tailing in the chromatogram.

  • Possible Cause: Secondary interactions between the basic amine and the stationary phase, or column contamination.

  • Troubleshooting Steps:

    • Add a Mobile Phase Modifier: For basic compounds like 2-phenylmorpholine, adding a small amount of a basic modifier like diethylamine (DEA) or a competing amine to the mobile phase can reduce peak tailing by masking active sites on the stationary phase.

    • Check for Column Contamination: Flush the column with a strong solvent to remove any adsorbed impurities.

    • Ensure Sample Solvent Compatibility: Dissolve the sample in the mobile phase or a weaker solvent to avoid peak distortion.

Data Presentation

Table 1: Representative Data for Diastereomeric Salt Resolution of Chiral Amines.

Resolving AgentRacemic AmineSolventYield of Diastereomeric Salt (%)Diastereomeric Excess (d.e.) of Salt (%)Reference
(S,S)-Tartaric Acid(±)-1-Phenylpropan-1-amineIsopropanol/Water87.583.5[5]
Di-p-toluoyl-D-tartaric acid(±)-AlbuterolEthanol~75>98[6]
(R,R)-Dibenzoyltartaric acid sodium salt(±)-Ephedrine HClWater92.5~100[7]
(R)-N-acetylphenylglycine(±)-α-Amino acid estersEthyl Acetate34-44>96[8]

Note: This table provides examples of resolutions for structurally related amines to illustrate typical yields and purities. Actual results for this compound will vary depending on the specific conditions.

Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution of (R,S)-2-Phenylmorpholine
  • Dissolution and Salt Formation: In a suitable flask, dissolve racemic 2-phenylmorpholine (1.0 equivalent) in a minimal amount of a warm solvent (e.g., ethanol, methanol, or isopropanol). In a separate flask, dissolve the chiral resolving agent (e.g., L-(-)-dibenzoyltartaric acid, 0.5-1.0 equivalent) in the same warm solvent.

  • Mixing and Crystallization: Slowly add the resolving agent solution to the 2-phenylmorpholine solution with stirring. Allow the mixture to cool slowly to room temperature. Further cooling in an ice bath may be necessary to maximize crystal formation.

  • Isolation: Collect the precipitated diastereomeric salt by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

  • Purity Analysis: Dry the crystals and determine the diastereomeric excess by NMR or by regenerating the free base and analyzing by chiral HPLC.

  • Recrystallization (if necessary): If the d.e. is not satisfactory, recrystallize the salt from a suitable solvent system to enhance purity.

  • Regeneration of this compound: Suspend the purified diastereomeric salt in water and add a base (e.g., 1M NaOH solution) until the pH is basic. Extract the liberated this compound with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Final Purification: Wash the combined organic extracts with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the purified this compound.

Protocol 2: Chiral HPLC Analysis of 2-Phenylmorpholine
  • Column and Mobile Phase Selection:

    • Column: Chiralcel® OD-H (or a similar polysaccharide-based CSP).

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). A small amount of a basic modifier like diethylamine (e.g., 0.1%) may be added to improve peak shape.

  • System Preparation: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Prepare a dilute solution of the 2-phenylmorpholine sample (both racemic standard and the purified sample) in the mobile phase (e.g., ~1 mg/mL).

  • Injection and Analysis: Inject a small volume (e.g., 10 µL) of the sample onto the column. Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 254 nm).

  • Data Analysis: Determine the retention times for the (R) and (S) enantiomers from the chromatogram of the racemic standard. Calculate the enantiomeric excess (e.e.) of the purified sample using the peak areas of the two enantiomers:

    • e.e. (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

Visualizations

Purification_Workflow cluster_0 Diastereomeric Salt Resolution cluster_1 Enantiomer Regeneration & Final Purification Crude (R,S)-2-Phenylmorpholine Crude (R,S)-2-Phenylmorpholine Dissolution Dissolution Crude (R,S)-2-Phenylmorpholine->Dissolution Add Chiral Resolving Agent Add Chiral Resolving Agent Dissolution->Add Chiral Resolving Agent Crystallization (Slow Cooling) Crystallization (Slow Cooling) Add Chiral Resolving Agent->Crystallization (Slow Cooling) Filtration Filtration Crystallization (Slow Cooling)->Filtration Diastereomeric Salt (Solid) Diastereomeric Salt (Solid) Filtration->Diastereomeric Salt (Solid) Less Soluble Mother Liquor (Liquid) Mother Liquor (Liquid) Filtration->Mother Liquor (Liquid) More Soluble Regeneration (Base) Regeneration (Base) Diastereomeric Salt (Solid)->Regeneration (Base) Extraction Extraction Regeneration (Base)->Extraction Recrystallization Recrystallization Extraction->Recrystallization Pure this compound Pure this compound Recrystallization->Pure this compound

Caption: Experimental workflow for the purification of this compound via diastereomeric salt resolution.

Troubleshooting_Logic Start Start Issue Issue Start->Issue Low_Yield Low Yield Issue->Low_Yield Yield? Low_Purity Low Purity (d.e.) Issue->Low_Purity Purity? Oiling_Out Oiling Out Issue->Oiling_Out Physical Form? Action1 Optimize Solvent & Temperature Low_Yield->Action1 Action2 Slow Cooling Rate & Recrystallize Low_Purity->Action2 Action3 Use More Dilute Solution & Change Solvent Oiling_Out->Action3 End Successful Resolution Action1->End Action2->End Action3->End

Caption: Troubleshooting decision tree for common issues in diastereomeric salt crystallization.

References

Technical Support Center: Synthesis of (R)-2-Phenylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproduct formation during the synthesis of (R)-2-Phenylmorpholine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent methods for synthesizing this compound involve two primary strategies:

  • Alkylation of Ethanolamine with (R)-Styrene Oxide: This route involves the nucleophilic attack of ethanolamine on (R)-styrene oxide to form the intermediate N-(2-hydroxy-2-phenylethyl)ethanolamine, which is subsequently cyclized.

  • Cyclization of a Precursor: This involves the cyclization of a pre-formed amino alcohol derivative, such as N-(2-hydroxy-2-phenylethyl)ethanolamine, typically under acidic conditions.[1]

Q2: What are the primary byproducts I should expect in the synthesis of this compound?

A2: The primary byproducts depend on the synthetic route.

  • From (R)-Styrene Oxide and Ethanolamine:

    • Over-alkylation Products: Ethanolamine has two nucleophilic sites (the nitrogen and oxygen atoms), and the primary amine product is often more nucleophilic than the starting amine. This can lead to the formation of di- and tri-alkylation products where additional styrene oxide molecules react with the nitrogen atom of the desired product or the remaining ethanolamine.[2][3][4][5]

    • (S)-2-Phenylmorpholine (diastereomer): If the starting (R)-styrene oxide is not enantiomerically pure, the corresponding (S)-diastereomer of 2-phenylmorpholine will be formed.

    • Unreacted Starting Materials: Incomplete reaction will leave residual styrene oxide and ethanolamine.

  • From Cyclization of N-(2-hydroxy-2-phenylethyl)ethanolamine:

    • Incomplete Cyclization: The linear amino alcohol precursor may remain if the cyclization reaction does not go to completion.

    • Dehydration Products: Under harsh acidic conditions, dehydration of the alcohol functionalities could potentially lead to undesired side products.

Q3: How can I minimize the formation of over-alkylation byproducts?

A3: To minimize over-alkylation, consider the following strategies:

  • Use of a Large Excess of Ethanolamine: Employing a significant molar excess of ethanolamine can favor the mono-alkylation product by increasing the probability of a styrene oxide molecule reacting with a fresh ethanolamine molecule rather than the product.

  • Slow Addition of Styrene Oxide: Adding the styrene oxide slowly to the reaction mixture containing ethanolamine can help maintain a low concentration of the alkylating agent, thus reducing the likelihood of multiple alkylations on the same amine.

  • Control of Reaction Temperature: Lowering the reaction temperature can help to control the reaction rate and potentially improve selectivity towards mono-alkylation.

Q4: How can I differentiate between the (R) and (S) diastereomers of 2-Phenylmorpholine?

A4: Chiral High-Performance Liquid Chromatography (HPLC) is the most effective method for separating and quantifying enantiomers. Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents can also be employed to distinguish between diastereomers, as they will exhibit different chemical shifts.[6]

Troubleshooting Guides

Problem 1: Low Yield of this compound and a Complex Mixture of Products Observed by TLC/GC-MS.
Possible Cause Suggested Solution
Over-alkylation Increase the molar excess of ethanolamine to styrene oxide (e.g., 5:1 or higher). Add styrene oxide dropwise to the reaction mixture at a controlled temperature.
Incorrect Reaction Temperature Optimize the reaction temperature. For the reaction of styrene oxide and ethanolamine, a temperature of around 70°C is often used.[7] For cyclization, heating at 110°C in the presence of acid has been reported.[1]
Incomplete Cyclization Ensure sufficient reaction time and appropriate acidic conditions for the cyclization step. Monitor the reaction progress by TLC or GC-MS until the starting amino alcohol is consumed.
Side Reactions of Styrene Oxide Ensure the reaction is performed under an inert atmosphere to prevent oxidation of styrene oxide. Use purified styrene oxide to avoid impurities that may catalyze side reactions.
Problem 2: Presence of a Second Major Peak with the Same Mass as 2-Phenylmorpholine in GC-MS Analysis.
Possible Cause Suggested Solution
Formation of Diastereomer This is likely the (S)-2-phenylmorpholine diastereomer. Verify the enantiomeric purity of your starting (R)-styrene oxide. Use a chiral HPLC method to confirm the presence of both enantiomers and determine their ratio.
Incomplete Separation The two peaks could be isomers that are not well-resolved by the GC column. Optimize the GC temperature program and consider using a different column with a more suitable stationary phase for chiral separations.

Experimental Protocols

Synthesis of N-(2'-hydroxy-2'-phenylethyl)-ethanolamine

This protocol is adapted from a literature procedure.[7]

  • Combine (R)-styrene oxide (1.2 g, 10 mmol) and ethanolamine (3.05 g, 50 mmol, 5 equivalents).

  • Add a catalytic amount of water (0.05 g).

  • Heat the mixture with stirring at 70°C for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and remove excess ethanolamine under reduced pressure.

  • The resulting crude product can be purified by trituration with ether to yield N-(2'-hydroxy-2'-phenylethyl)-ethanolamine.

Synthesis of this compound via Cyclization

This protocol is adapted from a literature procedure.[1]

  • Dissolve N-(2'-hydroxy-2'-phenylethyl)-ethanolamine (1.81 g, 10 mmol) in 6N hydrochloric acid (20 mL).

  • Heat the solution at 110°C for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and basify with a sodium hydroxide solution until the pH is >10.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) (3 x 20 mL).

  • Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by column chromatography on silica gel.

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) for Byproduct Identification:

  • Column: A standard non-polar column (e.g., DB-1 or equivalent) is often suitable for initial analysis.

  • Injection: Splitless injection at 240°C.

  • Oven Program: Start at 80°C for 2 minutes, then ramp to 290°C at 20°C/min, and hold for 20 minutes.[4]

  • Mass Spectrometer: Electron Ionization (EI) mode.

  • Expected Byproducts: Look for masses corresponding to mono-, di-, and tri-alkylation products of ethanolamine, as well as unreacted starting materials.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Separation:

  • For Purity Analysis: A reversed-phase C18 column is typically used. A gradient elution with a mobile phase consisting of acetonitrile and water with a small amount of formic acid is a good starting point.[8]

  • For Enantiomeric Separation: A chiral column (e.g., Chiralcel or Chiralpak) is necessary. The mobile phase will depend on the specific column but often consists of a mixture of hexane and an alcohol like isopropanol with a small amount of an amine modifier (e.g., diethylamine).[9]

  • Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 220-260 nm).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation:

  • ¹H and ¹³C NMR spectra should be acquired to confirm the structure of the final product and any isolated byproducts. The characteristic signals for the morpholine ring protons and carbons can be used for identification.[10][11]

  • To distinguish between diastereomers, a chiral solvating agent can be added to the NMR sample, which will induce separate signals for the (R) and (S) enantiomers.

Data Presentation

Table 1: Hypothetical GC-MS Analysis of a Crude Reaction Mixture from (R)-Styrene Oxide and Ethanolamine

Retention Time (min)Proposed IdentityKey Mass Fragments (m/z)Relative Area (%)
5.2Ethanolamine61, 44, 3010
8.9(R)-Styrene Oxide120, 105, 91, 775
12.5This compound163, 132, 104, 9170
15.8Di-alkylation Product283, 252, 163, 12012
18.2Tri-alkylation Product403, 372, 283, 1203

Note: This data is illustrative. Actual retention times and fragmentation patterns may vary depending on the specific instrument and conditions.

Visualizations

Synthesis_Pathway StyreneOxide (R)-Styrene Oxide Intermediate N-(2-hydroxy-2-phenylethyl)ethanolamine StyreneOxide->Intermediate + Ethanolamine Ethanolamine Ethanolamine Ethanolamine->Intermediate Product This compound Intermediate->Product Cyclization (-H2O) DiProduct Di-alkylation Byproduct Intermediate->DiProduct + Styrene Oxide Product->DiProduct + Styrene Oxide TriProduct Tri-alkylation Byproduct DiProduct->TriProduct + Styrene Oxide Troubleshooting_Workflow Start Low Yield / Complex Mixture CheckOverAlkylation Check for Over-alkylation (High MW peaks in MS) Start->CheckOverAlkylation CheckIncompleteReaction Check for Unreacted Starting Materials CheckOverAlkylation->CheckIncompleteReaction No OptimizeStoichiometry Optimize Stoichiometry (Excess Amine) CheckOverAlkylation->OptimizeStoichiometry Yes CheckIsomers Check for Diastereomers (Chiral HPLC) CheckIncompleteReaction->CheckIsomers No OptimizeConditions Optimize Reaction Conditions (Time, Temp) CheckIncompleteReaction->OptimizeConditions Yes CheckPurity Check Enantiomeric Purity of Starting Material CheckIsomers->CheckPurity Yes Purify Purify by Chromatography CheckIsomers->Purify No OptimizeStoichiometry->Purify OptimizeConditions->Purify CheckPurity->Purify

References

Technical Support Center: Scaling Up (R)-2-Phenylmorpholine Production for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and scale-up of (R)-2-Phenylmorpholine.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for producing enantiomerically pure this compound on a preclinical scale?

A1: The two primary strategies for obtaining enantiomerically pure this compound are asymmetric synthesis and chiral resolution of a racemic mixture. Asymmetric synthesis creates the desired enantiomer directly, often using a chiral catalyst or auxiliary. Chiral resolution separates the desired enantiomer from a 50:50 mixture of both enantiomers, typically by forming diastereomeric salts with a chiral resolving agent.[1]

Q2: What are the key challenges when scaling up the synthesis of this compound?

A2: Key challenges in scaling up chiral amine synthesis include maintaining high enantioselectivity, ensuring consistent yields, managing temperature control in larger reactors, and the cost and availability of chiral catalysts or resolving agents. For diastereomeric resolutions, the efficiency of crystallization and the recovery of the resolving agent are critical considerations. With catalytic methods like asymmetric hydrogenation, catalyst stability, and potential leaching into the product are concerns that need to be addressed.

Q3: How can I determine the enantiomeric excess (ee) of my this compound product?

A3: The most common method for determining the enantiomeric excess of chiral amines is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).[2] Polysaccharide-based CSPs are often effective for resolving a wide range of racemates, including primary and secondary amines.[3] The selection of the appropriate chiral column and mobile phase is crucial for achieving good separation of the enantiomers.

Q4: My diastereomeric salt resolution is giving low yield of the desired this compound salt. What can I do?

A4: Low yields in diastereomeric salt resolution can be due to several factors. The desired salt may be too soluble in the chosen solvent. You can try screening different solvents or solvent mixtures to find a system where the desired diastereomeric salt has lower solubility. Additionally, optimizing the crystallization temperature and cooling rate can improve the yield. It is also possible that you are stopping the crystallization process prematurely. Allowing for a longer crystallization time can sometimes increase the yield.[4]

Q5: During asymmetric hydrogenation, I am observing a decrease in enantioselectivity upon scale-up. What could be the cause?

A5: A drop in enantioselectivity during the scale-up of asymmetric hydrogenation can be attributed to several factors. Poor mixing in a larger reactor can lead to localized temperature and pressure gradients, which can affect the catalyst's performance. The concentration of the substrate and the catalyst-to-substrate ratio are also critical and may need to be re-optimized for the larger scale. Finally, impurities in the starting material or solvent that were negligible on a small scale can have a more significant impact on the catalyst's activity and selectivity at a larger scale.

Troubleshooting Guides

Diastereomeric Salt Resolution of 2-Phenylmorpholine
Issue Potential Cause(s) Troubleshooting Steps
No crystal formation - The diastereomeric salts are too soluble in the chosen solvent.- Insufficient supersaturation.- Screen a variety of solvents and solvent mixtures.- Concentrate the solution to increase supersaturation.- Add an anti-solvent to induce precipitation.[4]
Oiling out instead of crystallization - The level of supersaturation is too high.- The crystallization temperature is too high.- Use a more dilute solution.- Employ a slower cooling rate.- Ensure vigorous stirring.
Low diastereomeric excess (d.e.) of the crystallized salt - Co-crystallization of the undesired diastereomer.- Inefficient separation of the crystals from the mother liquor.- Perform recrystallization of the obtained solid.- Optimize the solvent system for better solubility differentiation.- Ensure efficient filtration and washing of the crystals.
Difficulty liberating the free base from the salt - Incomplete neutralization.- Emulsion formation during extraction.- Ensure the pH is sufficiently basic to deprotonate the amine.- Use a different extraction solvent or add brine to break up emulsions.
Asymmetric Hydrogenation of Dehydro-2-phenylmorpholine
Issue Potential Cause(s) Troubleshooting Steps
Low or no conversion - Inactive catalyst.- Insufficient hydrogen pressure.- Presence of catalyst poisons.- Ensure the catalyst is handled under inert conditions.- Increase hydrogen pressure.- Purify starting materials and solvents to remove potential poisons (e.g., sulfur compounds, water).
Low enantioselectivity - Suboptimal reaction temperature or pressure.- Incorrect catalyst or ligand.- Inappropriate solvent.- Screen a range of temperatures and pressures.- Experiment with different chiral ligands.- Evaluate different solvents that may influence the catalyst's chiral environment.
Catalyst leaching into the product - Catalyst instability under reaction conditions.- Inefficient post-reaction work-up.- Consider using a heterogeneous catalyst or immobilizing the homogeneous catalyst.- Employ techniques like silica gel filtration or treatment with activated carbon to remove residual metal.

Data Presentation

Comparison of Synthetic Routes to this compound (Preclinical Scale Estimates)
Method Typical Yield Enantiomeric Excess (ee) Key Advantages Key Disadvantages
Asymmetric Hydrogenation >95%[4][5]90-99%[4][5]- High yield and enantioselectivity.- Atom economical.- Requires specialized high-pressure equipment.- Catalyst can be expensive and sensitive.
Diastereomeric Salt Resolution <50% (per resolution cycle)[1]>98% (after recrystallization)- Well-established and scalable technology.- No specialized equipment is required.- Theoretical maximum yield is 50%.- Can be labor-intensive and require significant solvent volumes.
Synthesis from Chiral Precursor (e.g., (R)-Phenylglycinol) 70-85%>99%- High enantiopurity of the final product.- Avoids resolution or asymmetric catalysis steps.- Relies on the availability and cost of the chiral starting material.
Enzymatic Resolution <50% (for kinetic resolution)>99%- High selectivity.- Mild reaction conditions.- Enzymes can be expensive and have limited stability.- Lower productivity compared to chemical methods.[6]

Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution of (±)-2-Phenylmorpholine with (+)-Tartaric Acid

This protocol is a general guideline and may require optimization for scale-up.

  • Salt Formation:

    • Dissolve 1 mole of racemic 2-phenylmorpholine in a suitable solvent (e.g., methanol, ethanol, or a mixture with water).

    • In a separate vessel, dissolve 0.5 to 1.0 molar equivalents of (+)-tartaric acid in the same solvent.[1]

    • Slowly add the tartaric acid solution to the 2-phenylmorpholine solution with stirring.

    • Stir the mixture at room temperature for 1-2 hours to ensure complete salt formation.

  • Crystallization:

    • If no precipitate forms, slowly cool the solution in an ice bath or refrigerator.

    • If necessary, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the desired diastereomeric salt.

    • Allow the crystallization to proceed for several hours to overnight to maximize the yield of the less soluble diastereomer.

  • Isolation and Purification:

    • Collect the crystals by filtration and wash them with a small amount of cold solvent.

    • Dry the crystals under vacuum.

    • To improve the diastereomeric excess, the crystals can be recrystallized from a suitable solvent.

  • Liberation of the Free Base:

    • Suspend the purified diastereomeric salt in water and add a saturated aqueous solution of a strong base (e.g., sodium hydroxide or potassium carbonate) until the pH is >12.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

  • Analysis:

    • Determine the enantiomeric excess of the final product by chiral HPLC.

Protocol 2: Asymmetric Hydrogenation of N-Boc-dehydro-2-phenylmorpholine

This protocol is a general representation and requires a specialized high-pressure reactor and inert atmosphere techniques.

  • Substrate Preparation:

    • Synthesize N-Boc-dehydro-2-phenylmorpholine from a suitable precursor.

  • Catalyst Preparation (in a glovebox):

    • In a reaction vessel, dissolve the chiral catalyst precursor (e.g., a rhodium or iridium complex) and the chiral ligand in a degassed solvent (e.g., methanol, dichloromethane).

    • Stir the solution for a specified time to allow for catalyst formation.

  • Hydrogenation:

    • Transfer the catalyst solution to the high-pressure reactor containing a solution of N-Boc-dehydro-2-phenylmorpholine in a degassed solvent.

    • Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 10-50 bar).

    • Stir the reaction mixture at a controlled temperature until the reaction is complete (monitor by TLC or HPLC).

  • Work-up and Purification:

    • Carefully vent the reactor and purge with nitrogen.

    • Concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to remove the catalyst and any byproducts.

  • Deprotection:

    • Remove the Boc protecting group under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield this compound.

  • Analysis:

    • Determine the enantiomeric excess of the final product by chiral HPLC.

Visualizations

Synthetic_Pathway_to_R_2_Phenylmorpholine cluster_0 Asymmetric Synthesis cluster_1 Chiral Resolution Dehydro-2-phenylmorpholine Dehydro-2-phenylmorpholine Asymmetric Hydrogenation Asymmetric Hydrogenation Dehydro-2-phenylmorpholine->Asymmetric Hydrogenation R-2-Phenylmorpholine R-2-Phenylmorpholine Asymmetric Hydrogenation->R-2-Phenylmorpholine >95% yield >90% ee Racemic 2-Phenylmorpholine Racemic 2-Phenylmorpholine Diastereomeric Salt Formation Diastereomeric Salt Formation Racemic 2-Phenylmorpholine->Diastereomeric Salt Formation Separation Separation Diastereomeric Salt Formation->Separation R-2-Phenylmorpholine Salt R-2-Phenylmorpholine Salt Separation->R-2-Phenylmorpholine Salt Liberation of Free Base Liberation of Free Base R-2-Phenylmorpholine Salt->Liberation of Free Base Liberation of Free Base->R-2-Phenylmorpholine <50% yield >98% ee Experimental_Workflow_Preclinical_Scale_Up Route_Scouting Route Scouting & Process Hazard Analysis Small_Scale_Synthesis Small-Scale Synthesis (mg-g) Route_Scouting->Small_Scale_Synthesis Process_Optimization Process Optimization Small_Scale_Synthesis->Process_Optimization Scale_Up_Synthesis Scale-Up Synthesis (g-kg) Process_Optimization->Scale_Up_Synthesis Purification Purification Scale_Up_Synthesis->Purification Analytical_Characterization Analytical Characterization (Purity, ee, Structure) Purification->Analytical_Characterization Documentation Documentation & Batch Record Analytical_Characterization->Documentation Final_Product Final this compound for Preclinical Studies Documentation->Final_Product Troubleshooting_Decision_Tree_Low_Yield Start Low Yield in This compound Synthesis Method Which synthetic method? Start->Method Resolution Diastereomeric Resolution Method->Resolution Resolution Hydrogenation Asymmetric Hydrogenation Method->Hydrogenation Hydrogenation Check_Solvent Is the solvent system optimized? Resolution->Check_Solvent Check_Catalyst Is the catalyst active? Hydrogenation->Check_Catalyst Optimize_Solvent Screen different solvents/ mixtures and temperatures. Check_Solvent->Optimize_Solvent No Check_Catalyst_Activity Verify catalyst handling (inert atmosphere) and purity. Check_Catalyst->Check_Catalyst_Activity No Check_Poisons Are there catalyst poisons? Check_Catalyst->Check_Poisons Yes Purify_Reagents Purify starting materials and solvents. Check_Poisons->Purify_Reagents Yes

References

Technical Support Center: Overcoming Challenges in the Chiral Separation of Phenylmorpholines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the chiral separation of phenylmorpholine compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chiral separation of phenylmorpholine derivatives?

The main challenges in separating phenylmorpholine enantiomers stem from their chemical nature. As basic compounds, they are prone to strong interactions with residual acidic silanols on silica-based chiral stationary phases (CSPs), which can lead to significant peak tailing and poor resolution[1]. Furthermore, the unpredictable nature of enantioselectivity makes the initial selection of a suitable CSP and mobile phase a "trial-and-error" process, which can be time-consuming and resource-intensive[2].

Q2: Which chromatographic technique is better for separating phenylmorpholine enantiomers: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC)?

Both HPLC and SFC are powerful techniques for chiral separations, and the best choice depends on the specific application and available resources.[3]

  • HPLC is a versatile and widely used technique with a vast array of available chiral stationary phases.[4] It can be operated in normal-phase, reversed-phase, and polar organic modes, offering broad flexibility in method development.[5]

  • SFC is increasingly favored as a "green" analytical technique that offers significant advantages in speed and efficiency.[6][7] By using supercritical CO2 as the main mobile phase, SFC allows for higher flow rates without compromising efficiency, leading to faster separations and shorter column equilibration times.[2][7] This technique also drastically reduces the consumption of organic solvents.[6][8][9]

Q3: How do I select the most appropriate Chiral Stationary Phase (CSP) for my phenylmorpholine compound?

The selection of a CSP is the most critical factor in achieving chiral resolution.[7] Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are the most popular and have demonstrated broad enantioselectivity for a wide range of compounds, including basic molecules.[10][11]

Recommended Screening Approach: Because it is difficult to predict the best CSP, a screening approach using several columns with different selectors is highly recommended.[10][12] A good starting point for phenylmorpholines would be to screen a set of modern, immobilized polysaccharide-based columns.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Issue 1: Poor or No Enantiomeric Resolution

Q: My phenylmorpholine enantiomers are co-eluting or showing very poor resolution (Rs < 1.5). What are the first steps I should take?

A: Poor resolution is a common issue in chiral method development.[1] The problem can usually be traced back to the choice of stationary phase or the composition of the mobile phase.

Initial Troubleshooting Steps:

  • Confirm CSP Suitability: The selected CSP may not be capable of resolving your specific phenylmorpholine derivative. If you have not already, screen your compound on a variety of polysaccharide-based CSPs (e.g., those with amylose or cellulose backbones and different phenylcarbamate derivatives) to find a more selective phase.[10]

  • Optimize Mobile Phase Composition: The type and concentration of the organic modifier (co-solvent) and additives are critical for achieving separation.[1]

    • For HPLC (Normal Phase): Vary the alcohol modifier (e.g., isopropanol, ethanol) concentration in the hexane or heptane mobile phase.[1]

    • For SFC: Adjust the percentage of the alcohol co-solvent (e.g., methanol, ethanol). A typical screening starts with a gradient from 5% to 40% co-solvent.

  • Adjust Flow Rate: Chiral separations are often more sensitive to flow rate than achiral separations.[1] Try reducing the flow rate, as this can sometimes significantly improve resolution by allowing more time for the enantiomers to interact with the CSP.[1][13]

  • Vary Temperature: Temperature can have a significant and unpredictable impact on chiral recognition.[1] Both increasing and decreasing the temperature can improve resolution, so it is a valuable parameter to screen.[1][10]

G start Problem: Poor Resolution (Rs < 1.5) csp_check Is the CSP appropriate? (Screen multiple columns) start->csp_check mp_check Is the mobile phase optimal? csp_check->mp_check Yes csp_select Select best CSP from screen csp_check->csp_select No mp_adjust Adjust modifier/additive concentration mp_check->mp_adjust No flow_check Is the flow rate optimized? mp_check->flow_check Yes csp_select->mp_check mp_adjust->flow_check flow_adjust Decrease flow rate flow_check->flow_adjust No temp_check Is temperature optimized? flow_check->temp_check Yes flow_adjust->temp_check temp_adjust Screen different temperatures (e.g., 25°C, 35°C, 40°C) temp_check->temp_adjust No solution Resolution Improved temp_check->solution Yes temp_adjust->solution

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Issue 2: Peak Tailing

Q: My phenylmorpholine peaks are showing significant tailing. What causes this and how can I fix it?

A: Peak tailing is a frequent problem when analyzing basic compounds like phenylmorpholines.[1] It is most often caused by secondary interactions between the basic analyte and acidic residual silanols on the surface of silica-based CSPs.

Solutions to Reduce Peak Tailing:

  • Use a Mobile Phase Additive: Adding a small amount of a basic or acidic additive to the mobile phase is the most common and effective solution.

    • Basic Additives: For basic analytes like phenylmorpholines, adding a competing base such as diethylamine (DEA) or triethylamine (TEA) to the mobile phase can saturate the active silanol sites, leading to more symmetrical peaks.[14]

    • Acidic Additives: Alternatively, adding an acid like trifluoroacetic acid (TFA) or formic acid (FA) can suppress the ionization of the silanol groups, reducing unwanted interactions.[15]

  • Adjust Mobile Phase pH: In reversed-phase HPLC, ensure the mobile phase pH is at least 2 units below the pKa of your phenylmorpholine analyte to keep it in a single protonated state.

  • Check for Column Contamination: Column contamination can create active sites that cause tailing.[1] If a void is suspected at the column inlet, try reversing and washing the column with a strong solvent.[16]

  • Avoid Column Overload: Injecting too much sample can lead to peak distortion resembling tailing.[16] Try reducing the injection volume or sample concentration to see if the peak shape improves.[13]

G start Problem: Peak Tailing check_additive Is a mobile phase additive being used? start->check_additive add_additive Add competing additive (e.g., 0.1% DEA for NP/SFC or 0.1% TFA for RP) check_additive->add_additive No check_overload Is the column overloaded? check_additive->check_overload Yes add_additive->check_overload reduce_load Reduce sample concentration or injection volume check_overload->reduce_load Yes check_column Is the column contaminated or damaged? check_overload->check_column No reduce_load->check_column clean_column Clean or replace column check_column->clean_column Yes solution Symmetrical Peaks check_column->solution No clean_column->solution G start Start: Prepare Phenylmorpholine Sample Solution setup Setup SFC System: - Columns: IA, IB, IC, ID - Mobile Phase: CO2 / MeOH + 0.2% DEA start->setup run_screen Execute Screening Gradient (5-40% MeOH) on Column 1 setup->run_screen evaluate Evaluate Chromatogram: Separation Achieved? run_screen->evaluate next_col Switch to Next Column and Repeat Screen evaluate->next_col No optimize Optimize Method: - Convert to Isocratic - Adjust Flow/Temp evaluate->optimize Yes next_col->run_screen fail No Separation Found: Try different co-solvent (e.g., Ethanol) next_col->fail After all columns tested end End: Final Method optimize->end

References

Refinement of analytical methods for (R)-2-Phenylmorpholine quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the refinement of analytical methods for the quantification of (R)-2-Phenylmorpholine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analytical quantification of this compound using common chromatographic techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Issue 1: Poor or No Enantiomeric Resolution

  • Question: My chromatogram shows a single peak or two poorly resolved peaks for the (R)- and (S)-2-Phenylmorpholine enantiomers. How can I improve the separation?

  • Answer:

    • Verify Chiral Stationary Phase (CSP) Selection: Ensure the chosen CSP is appropriate for the separation of phenylmorpholine analogs. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point.

    • Optimize Mobile Phase Composition: The composition of the mobile phase is critical for chiral recognition.

      • Normal Phase: Vary the ratio of the non-polar solvent (e.g., hexane, heptane) to the polar modifier (e.g., isopropanol, ethanol). Small amounts of an additive, such as trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds like 2-phenylmorpholine, can significantly improve peak shape and resolution.

      • Reversed Phase: Adjust the ratio of the aqueous buffer to the organic modifier (e.g., acetonitrile, methanol). The pH of the buffer should be controlled and typically kept at least 2 pH units away from the pKa of 2-phenylmorpholine to ensure a consistent ionization state.

    • Adjust Flow Rate: Lowering the flow rate can sometimes increase the interaction time with the stationary phase and improve resolution, although this will also increase the run time.

    • Optimize Column Temperature: Temperature can influence the thermodynamics of the chiral separation. Experiment with temperatures both above and below ambient (e.g., 15°C to 40°C) to find the optimal condition.

Issue 2: Peak Tailing or Fronting

  • Question: The peaks for my enantiomers are not symmetrical. What could be the cause and how do I fix it?

  • Answer:

    • Column Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample and re-injecting.

    • Secondary Interactions: Unwanted interactions between the analyte and the silica support of the stationary phase can cause peak tailing. For a basic compound like 2-phenylmorpholine, adding a small amount of a basic modifier like DEA to the mobile phase can mitigate these interactions.

    • Column Contamination or Degradation: If the column has been used extensively or with poorly prepared samples, it may be contaminated. Follow the manufacturer's instructions for column washing. If the problem persists, the column may need to be replaced.

    • Inappropriate Sample Solvent: The solvent used to dissolve the sample should be as close in composition to the mobile phase as possible. Injecting a sample in a much stronger solvent than the mobile phase can cause peak distortion.

Issue 3: Peak Splitting

  • Question: I am observing split peaks for what should be a single enantiomer. What is happening?

  • Answer:

    • Disruption in the Flow Path: A partially blocked frit or a void at the head of the column can cause the sample to travel through different paths, resulting in a split peak. Reversing and flushing the column (if permissible by the manufacturer) or replacing the column may be necessary.

    • Injection Solvent Effects: Injecting the sample in a solvent that is significantly different from the mobile phase can cause peak splitting, especially for early eluting peaks.

    • Co-eluting Impurity: It is possible that an impurity is co-eluting with your analyte of interest. Review the synthesis of your this compound standard and sample to identify potential impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

Issue 1: Poor Separation of Diastereomers (after chiral derivatization)

  • Question: After derivatizing my sample with a chiral reagent, the resulting diastereomers are not well-separated on my achiral GC column. What can I do?

  • Answer:

    • Optimize GC Temperature Program: Adjust the initial temperature, ramp rate, and final temperature of your GC oven program. A slower ramp rate can often improve the separation of closely eluting compounds.

    • Select a Different Column: A column with a different stationary phase polarity may provide better selectivity for your derivatized analytes.

    • Choose a Different Chiral Derivatizing Agent: The choice of chiral derivatizing agent is crucial. Reagents like N-(trifluoroacetyl)-L-prolyl chloride (TFAPC) or Mosher's acid chloride can be used to create diastereomers with different chromatographic properties. If one does not provide adequate separation, another might.

Issue 2: Analyte Degradation or Poor Peak Shape

  • Question: I am observing low signal intensity or broad, tailing peaks for my derivatized 2-phenylmorpholine. What could be the issue?

  • Answer:

    • Active Sites in the GC System: Active sites in the injector liner or the column can lead to the degradation of the analyte. Using a deactivated liner and a high-quality, inert GC column is recommended.

    • Injector Temperature: The injector temperature may be too high, causing thermal degradation of the analyte or its derivative. Try reducing the injector temperature.

    • Incomplete Derivatization: Ensure that the derivatization reaction has gone to completion. Optimize the reaction time, temperature, and reagent concentration.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is best for quantifying this compound?

A1: Chiral High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the most common and robust method for the enantioselective quantification of chiral compounds like this compound. Chiral HPLC allows for the direct separation of the (R) and (S) enantiomers. Gas Chromatography (GC) coupled with MS can also be used, but it typically requires a derivatization step with a chiral reagent to form diastereomers that can be separated on a standard achiral column.

Q2: What are some common chiral stationary phases (CSPs) used for the separation of phenylmorpholine analogs?

A2: Polysaccharide-based CSPs are widely used and have shown good success in separating a broad range of chiral compounds. For phenylmorpholine and its analogs, columns with the following chiral selectors are good starting points for method development:

  • Cellulose tris(3,5-dimethylphenylcarbamate)

  • Amylose tris(3,5-dimethylphenylcarbamate)

  • Cellulose tris(3,5-dichlorophenylcarbamate)

Q3: How can I prepare a sample of this compound from a biological matrix (e.g., plasma, urine) for analysis?

A3: Sample preparation is crucial to remove interferences and concentrate the analyte. Common techniques include:

  • Protein Precipitation (PPT): For plasma or serum samples, adding a cold organic solvent like acetonitrile or methanol can precipitate proteins, which are then removed by centrifugation.

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte from the aqueous biological matrix into an immiscible organic solvent based on its solubility.

  • Solid-Phase Extraction (SPE): This is a more selective technique where the analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent.

Q4: What is a typical limit of detection (LOD) and limit of quantification (LOQ) for the analysis of a chiral compound like this compound by HPLC-UV?

A4: The LOD and LOQ are method-dependent and will vary based on the specific instrumentation, column, and mobile phase used. However, for a well-optimized chiral HPLC-UV method, typical values can be in the range of 0.01-0.1 µg/mL for the LOD and 0.05-0.5 µg/mL for the LOQ. LC-MS/MS methods can achieve significantly lower detection and quantification limits.

Data Presentation

The following tables summarize typical quantitative data for the analysis of chiral amines, which can be used as a reference for method development for this compound.

Table 1: Typical HPLC-UV Method Parameters and Performance

ParameterValue
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm
Linearity Range 0.5 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Retention Time (S)-enantiomer ~8.5 min
Retention Time (R)-enantiomer ~9.8 min
Resolution (Rs) > 2.0

Table 2: Typical GC-MS Method Parameters and Performance (after chiral derivatization)

ParameterValue
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Injector Temperature 250 °C
Oven Program 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min
MS Ionization Mode Electron Ionization (EI)
MS Scan Range 50 - 450 m/z
Chiral Derivatizing Agent N-(trifluoroacetyl)-L-prolyl chloride (TFAPC)
Linearity Range 1 - 500 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) ~0.5 ng/mL
Limit of Quantification (LOQ) ~1.5 ng/mL

Experimental Protocols

Detailed Methodology for Chiral HPLC-UV Quantification

This protocol describes a general procedure for the development of a chiral HPLC-UV method for the quantification of this compound.

  • Standard and Sample Preparation:

    • Prepare a stock solution of racemic 2-phenylmorpholine (e.g., 1 mg/mL) in the mobile phase.

    • Prepare a stock solution of the this compound standard in the mobile phase.

    • Create a series of calibration standards by diluting the this compound stock solution to concentrations spanning the expected range of the samples.

    • Prepare unknown samples by accurately weighing and dissolving them in the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based chiral column.

    • Mobile Phase: A mixture of n-hexane, isopropanol, and diethylamine (e.g., 80:20:0.1, v/v/v). The optimal ratio should be determined during method development.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 220 nm.

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the racemic standard to confirm the separation of the two enantiomers and determine their retention times.

    • Inject the this compound standard to identify the peak corresponding to the (R)-enantiomer.

    • Inject the calibration standards in increasing order of concentration.

    • Inject the unknown samples.

  • Data Analysis:

    • Integrate the peak area of the this compound peak in each chromatogram.

    • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

    • Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.

Mandatory Visualizations

Experimental Workflow for Chiral HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing racemic_std Prepare Racemic Standard hplc_system Equilibrate HPLC System r_std Prepare (R)-Enantiomer Standard cal_stds Prepare Calibration Standards unknown_sample Prepare Unknown Sample inject_racemic Inject Racemic Standard hplc_system->inject_racemic inject_r Inject (R)-Standard inject_racemic->inject_r Identify Peaks inject_cal Inject Calibration Standards inject_r->inject_cal inject_sample Inject Unknown Sample inject_cal->inject_sample integrate Integrate Peak Areas inject_sample->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify this compound in Sample calibrate->quantify

Caption: Workflow for the quantification of this compound by chiral HPLC.

Signaling Pathway of Norepinephrine Release

This compound acts as a norepinephrine-dopamine releasing agent. The following diagram illustrates the downstream signaling cascade initiated by norepinephrine binding to alpha-1 and beta-1 adrenergic receptors.

Norepinephrine_Signaling cluster_receptor Norepinephrine Receptor Activation cluster_alpha1_pathway α1 Pathway cluster_beta1_pathway β1 Pathway NE Norepinephrine Alpha1 α1-Adrenergic Receptor NE->Alpha1 Beta1 β1-Adrenergic Receptor NE->Beta1 Gq Gq Protein Alpha1->Gq activates Gs Gs Protein Beta1->Gs activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release->PKC activates Cell_Response_A Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cell_Response_A phosphorylates targets AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cell_Response_B Cellular Response (e.g., Increased Heart Rate) PKA->Cell_Response_B phosphorylates targets

Caption: Norepinephrine signaling through α1 and β1 adrenergic receptors.

Signaling Pathway of Dopamine Release

The release of dopamine by this compound primarily impacts D2 receptors, which are inhibitory G-protein coupled receptors.

Dopamine_Signaling cluster_receptor Dopamine Receptor Activation cluster_d2_pathway D2 Receptor Pathway (Inhibitory) DA Dopamine D2R Dopamine D2 Receptor DA->D2R Gi Gi Protein D2R->Gi activates AC_inhib Adenylyl Cyclase (AC) Gi->AC_inhib inhibits ATP_no_conv ATP AC_inhib->ATP_no_conv cAMP_dec ↓ cAMP ATP_no_conv->cAMP_dec conversion decreased PKA_inhib Protein Kinase A (PKA) cAMP_dec->PKA_inhib leads to inactivation of Cell_Response_D2 Inhibitory Cellular Response (e.g., Reduced Neuronal Excitability) PKA_inhib->Cell_Response_D2 reduces phosphorylation of targets

Caption: Inhibitory signaling pathway of the Dopamine D2 receptor.

How to prevent racemization of (R)-2-Phenylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the racemization of (R)-2-Phenylmorpholine. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to maintain the stereochemical integrity of this valuable chiral compound.

Troubleshooting Guide: Loss of Enantiomeric Purity

Experiencing a decrease in the enantiomeric excess (%ee) of your this compound sample can be a significant setback. This guide will help you identify and resolve common issues that lead to racemization.

Observation Potential Cause Recommended Solution
Low %ee after synthesis and workup Harsh pH during extraction: Use of strong acids or bases (e.g., HCl, NaOH) can catalyze racemization.[1][2]- Use a milder quenching agent like saturated aqueous NH₄Cl or NaHCO₃. - Maintain a pH as close to neutral (pH 7) as possible during all aqueous washes.[2] - Perform extractions at reduced temperatures (0-5 °C).[3]
Decreased %ee after purification Acidic silica gel: Standard silica gel is slightly acidic and can promote on-column racemization of amines.[2] Elevated temperature: High temperatures during solvent evaporation or chromatography can accelerate racemization.[2][4]- Use deactivated silica gel (treated with a base like triethylamine).[2] - Screen for alternative solvent systems, potentially using a basic modifier (e.g., 0.1% triethylamine in hexane/ethyl acetate).[2] - Remove solvent under reduced pressure at low temperatures.
Loss of enantiomeric purity during storage Improper storage conditions: Exposure to heat, light, or non-neutral pH over time can lead to gradual racemization.- Store this compound at low temperatures (2-8 °C). - Use amber vials to protect from light. - Ensure the compound is stored as a solid or in a suitable aprotic solvent.
Racemization during a reaction High reaction temperature: Elevated temperatures provide the activation energy for racemization.[4] Presence of acidic or basic reagents/catalysts: These can facilitate the formation of an achiral intermediate.[4] Protic solvents: Solvents like methanol or ethanol can participate in proton transfer, leading to racemization.[3]- Conduct the reaction at the lowest effective temperature. - If possible, choose reagents and catalysts that are neutral or have low basicity/acidity. - Opt for aprotic solvents such as THF, DCM, or acetonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization for this compound?

A1: The racemization of this compound typically proceeds through the formation of a planar, achiral enamine intermediate. This can be initiated by either protonation of the nitrogen atom under acidic conditions, making the adjacent C-H bond more acidic, or by deprotonation of the C-H bond at the chiral center under basic conditions. Once the planar enamine is formed, reprotonation can occur from either face with equal probability, leading to a racemic mixture.

Q2: How does temperature affect the stability of this compound?

A2: Temperature is a critical factor in the stability of chiral amines.[2] Higher temperatures increase the rate of racemization by providing the necessary thermal energy to overcome the activation barrier for the conversion to the achiral intermediate.[4] Therefore, it is crucial to maintain low temperatures during reactions, workups, and storage.

Q3: Which solvents are recommended for handling and storing this compound?

A3: Aprotic solvents are generally preferred over protic solvents. Aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile do not readily donate protons and are less likely to facilitate the proton exchange that can lead to racemization. Protic solvents like water and alcohols should be used with caution, especially at non-neutral pH.

Q4: Can the choice of base during a reaction or workup impact the enantiomeric purity?

A4: Absolutely. Strong bases should be avoided as they can readily deprotonate the carbon-hydrogen bond at the chiral center, leading to racemization.[3] Whenever possible, opt for weaker, non-nucleophilic bases. If a strong base is necessary for a reaction, it is crucial to use low temperatures and minimize the reaction time. During workup, use mild bases like sodium bicarbonate for neutralization.[3]

Q5: How can I accurately determine the enantiomeric excess of my this compound sample?

A5: The most common and reliable method for determining the enantiomeric excess of chiral amines is through chiral High-Performance Liquid Chromatography (HPLC). This technique uses a chiral stationary phase to separate the two enantiomers, allowing for their quantification. Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents or chiral solvating agents can also be employed.

Quantitative Data on Stability

Condition Temperature (°C) Solvent Time (hours) Illustrative %ee Loss
Ideal Storage 4THF72< 0.1%
Room Temp Storage 25THF72~ 1-2%
Elevated Temp 50THF24~ 5-10%
Room Temp, Protic 25Methanol72~ 3-5%
Basic Conditions 25THF with 1 eq. Et₃N24~ 2-4%
Acidic Conditions 25THF with 1 eq. AcOH24~ 1-3%

Note: This data is illustrative and the actual rate of racemization may vary.

Experimental Protocols

Protocol 1: Recommended Storage of this compound
  • Solid Storage: Store solid this compound in a tightly sealed amber glass vial at 2-8 °C.

  • Solution Storage: For storage in solution, dissolve the compound in a high-purity, anhydrous aprotic solvent (e.g., THF or DCM) at a known concentration. Store the solution in a tightly sealed vial with a PTFE-lined cap at 2-8 °C.

  • Inert Atmosphere: For long-term storage, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidative degradation.

Protocol 2: Non-Racemizing Reaction Workup

This protocol is designed to minimize the risk of racemization during the workup of a reaction mixture containing this compound.

  • Cooling: Once the reaction is complete, cool the reaction mixture to 0-5 °C using an ice-water bath.[3]

  • Quenching: Slowly add a pre-chilled, mild quenching agent. For quenching acidic conditions, use a saturated aqueous solution of NaHCO₃. For quenching basic conditions, use a saturated aqueous solution of NH₄Cl. Monitor the pH to ensure it remains near neutral.

  • Extraction: Extract the product with a pre-chilled aprotic organic solvent (e.g., ethyl acetate or dichloromethane).[3] Perform the extraction multiple times to ensure complete recovery.

  • Washing: Wash the combined organic layers sequentially with pre-chilled saturated aqueous NaHCO₃ solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure at a low temperature (<30 °C).

Protocol 3: Chiral HPLC Analysis

This protocol provides a general method for determining the enantiomeric purity of this compound.

  • Column: Utilize a chiral stationary phase column suitable for the separation of amines (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).

  • Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol with a small amount of a basic additive (e.g., 0.1% diethylamine) to improve peak shape. The exact ratio will need to be optimized for the specific column and system.

  • Sample Preparation: Prepare a dilute solution of the this compound sample in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system and monitor the elution of the two enantiomers using a UV detector.

  • Calculation: Calculate the enantiomeric excess (%ee) using the peak areas of the (R)- and (S)-enantiomers: %ee = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

Visualizations

racemization_mechanism R_morpholine This compound (Chiral) enamine Planar Enamine Intermediate (Achiral) R_morpholine->enamine + Base (-H+) or + Acid (-H+) enamine->R_morpholine + H+ S_morpholine (S)-2-Phenylmorpholine (Chiral) enamine->S_morpholine + H+

Caption: Mechanism of racemization for this compound.

troubleshooting_workflow start Low Enantiomeric Excess Observed check_workup Review Workup Procedure start->check_workup check_purification Examine Purification Method check_workup->check_purification No harsh_ph Harsh pH? check_workup->harsh_ph Yes high_temp_workup High Temp? check_workup->high_temp_workup Yes check_storage Assess Storage Conditions check_purification->check_storage No acidic_silica Acidic Silica? check_purification->acidic_silica Yes high_temp_purify High Temp? check_purification->high_temp_purify Yes improper_storage Improper Temp/Solvent? check_storage->improper_storage Yes solution_ph Use Mild Buffers (pH ~7) harsh_ph->solution_ph solution_temp_workup Perform at 0-5 °C high_temp_workup->solution_temp_workup solution_silica Use Deactivated Silica acidic_silica->solution_silica solution_temp_purify Low Temp Evaporation high_temp_purify->solution_temp_purify solution_storage Store at 2-8 °C in Aprotic Solvent improper_storage->solution_storage

Caption: Troubleshooting workflow for racemization issues.

experimental_workflow start Start: this compound Sample reaction Reaction at Low Temp in Aprotic Solvent start->reaction workup Cold, Neutral pH Aqueous Workup reaction->workup purification Purification using Deactivated Silica workup->purification analysis Chiral HPLC Analysis purification->analysis storage Store at 2-8 °C under Inert Atmosphere analysis->storage end End: Enantiomerically Pure Product storage->end

Caption: Recommended workflow for handling this compound.

References

Technical Support Center: (R)-2-Phenylmorpholine Derivatives Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-2-Phenylmorpholine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing enantiomerically pure this compound?

A1: Enantiomerically pure this compound can be synthesized through several methodologies. One common approach involves the organocatalytic α-chlorination of aldehydes, followed by reductive amination and subsequent cyclization.[1] Another documented method utilizes a samarium diiodide-mediated reaction in the presence of pyrrolidine and water in tetrahydrofuran.[2] Additionally, chiral pool strategies, the use of stoichiometric auxiliaries, or HPLC resolution of racemic mixtures are also employed to access the desired enantiopure compound.[1]

Q2: What are the critical parameters to control during the synthesis of this compound derivatives to ensure high yield and enantioselectivity?

A2: Several parameters are crucial for a successful synthesis. These include:

  • Temperature: Inadequate temperature control can lead to incomplete reactions or the formation of side products. For instance, in dehydration reactions for morpholine ring formation, temperatures are typically maintained between 180-210°C.[3]

  • Reaction Time: Many steps in morpholine synthesis are slow and require prolonged reaction times to ensure complete conversion.[3]

  • Catalyst and Ligand Choice: In catalyzed reactions, the choice of catalyst and ligand is critical and can significantly influence catalyst stability, activity, and the stereochemical outcome of the reaction.[4]

  • Inert Atmosphere: For reactions involving air- and moisture-sensitive reagents, such as palladium catalysts, maintaining an inert atmosphere (e.g., argon or nitrogen) is essential to prevent catalyst deactivation.[4]

  • Purity of Reagents and Solvents: The use of anhydrous solvents and pure reagents is crucial to prevent side reactions and ensure the efficiency of the main reaction pathway.

Q3: My enantioselective synthesis is resulting in a low enantiomeric excess (% ee). What could be the cause?

A3: Low enantiomeric excess can stem from several factors. One significant issue can be the epimerization of stereogenic centers. For example, in syntheses involving α-chloroaldehydes as intermediates, the α-chloroaldehyde can be prone to epimerization, leading to a reduction in the % ee of the final product.[1] It is crucial to use such intermediates immediately after their formation to minimize this risk. The choice of catalyst and reaction conditions also plays a pivotal role in controlling the stereoselectivity of the reaction.

Troubleshooting Guide

Low Reaction Yield
Symptom Potential Cause Suggested Solution
Low overall yield in multi-step synthesis Inefficient purification at intermediate steps.Optimize purification methods for each intermediate to minimize material loss.
Decomposition of starting materials or intermediates.Review the stability of all compounds under the reaction conditions. Consider milder reaction conditions or protecting group strategies.
Incomplete reaction Insufficient reaction time or inadequate temperature.Monitor the reaction progress using TLC or LC-MS. If the reaction has stalled, consider increasing the temperature in small increments or extending the reaction time.[5]
Inadequate catalyst concentration or deactivation.Ensure the correct stoichiometry of the catalyst is used. For air-sensitive catalysts, ensure the reaction is performed under a strict inert atmosphere.[4]
Formation of significant byproducts Incorrect reaction conditions (temperature, solvent, pH).Systematically vary the reaction conditions to identify the optimal parameters that favor the desired product formation.
Presence of impurities in starting materials or solvents.Use highly purified starting materials and anhydrous solvents.
Poor Enantioselectivity
Symptom Potential Cause Suggested Solution
Low enantiomeric excess (% ee) Racemization of chiral intermediates.If a chiral intermediate is known to be unstable, use it immediately in the next step without prolonged storage.[1]
Incorrect chiral catalyst or ligand.Verify the enantiomeric purity of the catalyst or ligand. Experiment with different chiral ligands to improve enantioselectivity.
Non-optimal reaction temperature.Temperature can significantly influence the stereochemical outcome. Run the reaction at different temperatures to find the optimum for high % ee.

Experimental Protocols

General Protocol for Enantioselective Synthesis of C2-Functionalized N-Protected Morpholines

This protocol is based on an organocatalytic approach and is intended as a general guideline. Specific conditions may need to be optimized for different substrates.

  • Organocatalytic α-Chlorination:

    • To a solution of the starting aldehyde in a suitable solvent (e.g., CH2Cl2), add the organocatalyst (e.g., a proline derivative).

    • Cool the reaction mixture and add the chlorinating agent (e.g., N-chlorosuccinimide).

    • Stir the reaction until completion, monitoring by TLC.

    • Crucial step: Use the resulting α-chloroaldehyde immediately in the next step to avoid epimerization.[1]

  • Reductive Amination:

    • To the crude α-chloroaldehyde solution, add the desired amino alcohol.

    • Add a suitable reducing agent (e.g., sodium triacetoxyborohydride) portion-wise.

    • Stir the reaction at room temperature until the imine intermediate is fully reduced.

  • Cyclization to form the Morpholine Ring:

    • To the product from the previous step, add a base (e.g., potassium carbonate) and a suitable solvent (e.g., acetonitrile).

    • Heat the reaction mixture to promote intramolecular cyclization.

    • Monitor the reaction by TLC until the starting material is consumed.

  • Purification:

    • After completion, quench the reaction and perform an aqueous work-up.

    • Extract the product with an organic solvent.

    • Dry the organic layer and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visual Guides

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting Start Low Yield Observed CheckReaction Check Reaction Completion (TLC/LC-MS) Start->CheckReaction CheckPurity Analyze Crude Product (NMR/MS) CheckReaction->CheckPurity Complete Incomplete Incomplete Reaction CheckReaction->Incomplete Not Complete Byproducts Significant Byproducts CheckPurity->Byproducts Impurities Present OptimizeTimeTemp Optimize Reaction Time & Temperature Incomplete->OptimizeTimeTemp CheckCatalyst Check Catalyst Activity/Concentration Incomplete->CheckCatalyst OptimizeConditions Optimize Reaction Conditions (Solvent, pH) Byproducts->OptimizeConditions PurifyReagents Purify Starting Materials/Solvents Byproducts->PurifyReagents

Caption: A logical workflow for troubleshooting low reaction yields.

General Synthetic Pathway

SyntheticPathway cluster_step1 Step 1: α-Chlorination cluster_step2 Step 2: Reductive Amination cluster_step3 Step 3: Cyclization Aldehyde Starting Aldehyde Chloroaldehyde α-Chloroaldehyde (Intermediate) Aldehyde->Chloroaldehyde Organocatalyst, Chlorinating Agent Intermediate2 N-Substituted Amino Alcohol Chloroaldehyde->Intermediate2 Reducing Agent AminoAlcohol Amino Alcohol AminoAlcohol->Intermediate2 Reducing Agent Morpholine This compound Derivative Intermediate2->Morpholine Base, Heat

References

Enhancing the solubility of (R)-2-Phenylmorpholine for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to enhance the solubility of (R)-2-Phenylmorpholine for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when diluted into aqueous assay buffer or cell culture media?

A1: Precipitation is a common issue for poorly soluble compounds when transitioning from a concentrated organic stock solution (like DMSO) to an aqueous environment.[1] This can be due to several factors:

  • Exceeding Maximum Solubility: The final concentration of the compound in the aqueous medium is higher than its intrinsic solubility limit.[1]

  • Solvent Shock: A rapid change in solvent polarity when a concentrated DMSO stock is diluted can cause the compound to crash out of solution.[1]

  • pH Effects: this compound is a weak base.[2][3] Standard cell culture media is typically buffered around pH 7.4, where weakly basic compounds may have lower solubility compared to more acidic environments.[4]

  • Temperature Changes: Moving the compound from room temperature preparation to a 37°C incubator can alter its solubility.[1]

  • Media Interactions: Components in the media, such as salts and proteins, can interact with the compound and reduce its solubility.[1]

Q2: What is the first and most critical step in preparing this compound for an assay?

A2: The most critical step is preparing a high-concentration stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for dissolving small molecules due to its high solubilizing power.[5][6] It is crucial to ensure the compound is fully dissolved in the stock solution before any serial dilutions are made.[7] Gentle warming or sonication can aid dissolution, but the compound's stability under these conditions should be verified.[5]

Q3: How does pH impact the solubility of this compound, and how can I use this to my advantage?

A3: As a weakly basic compound with a predicted pKa of its conjugate acid around 8.52, the solubility of this compound is highly pH-dependent.[2][4]

  • At pH < pKa (acidic conditions): The molecule becomes protonated (ionized), which significantly increases its aqueous solubility.

  • At pH > pKa (alkaline conditions): The molecule is primarily in its neutral, un-ionized form, which is less soluble.

Therefore, adjusting the pH of the assay buffer to be more acidic can be a simple and effective method to increase the compound's solubility.[][9] However, the chosen pH must be compatible with the experimental system (e.g., cells, enzymes).

Q4: What co-solvents can be used to improve solubility, and what are the limitations?

A4: Co-solvents are water-miscible organic solvents used to increase the solubility of hydrophobic compounds.[] Besides DMSO, other common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).[] The primary limitation is cellular toxicity; the final concentration of any organic solvent in the in vitro assay should be kept to a minimum, typically below 0.5% for DMSO, to avoid artifacts or cell death.[5][10]

Q5: Are there other solubilizing agents I can use if pH adjustment and co-solvents are not sufficient or compatible with my assay?

A5: Yes, using cyclodextrins is a powerful technique. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11] They can encapsulate poorly soluble molecules like this compound, forming an inclusion complex that has significantly improved aqueous solubility and stability.[12][13] Beta-cyclodextrins (β-CD) and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[11]

Troubleshooting Guide: Compound Precipitation

ObservationPotential CauseRecommended Solution
Immediate precipitation upon dilution Concentration exceeds solubility in the aqueous buffer.[1]Decrease the final compound concentration. Perform serial dilutions in the assay buffer instead of a single large dilution step.[1][5]
"Solvent shock" from rapid polarity change.[1]Add the stock solution dropwise to the assay buffer while vortexing or stirring. Pre-warm the aqueous buffer to the assay temperature (e.g., 37°C).[1]
Precipitation over time during incubation Temperature shift affecting solubility.[1]Pre-warm all solutions to the final incubation temperature before mixing. Ensure the incubator temperature is stable.[1]
pH shift in the medium due to cell metabolism or CO2 environment.[1]Ensure the medium is adequately buffered (e.g., with HEPES) for the incubator's CO2 concentration. Test compound solubility at different pH values.[1]
Compound instability or degradation.Assess the chemical stability of the compound in the assay buffer over the time course of the experiment.
Inconsistent results at the same concentration Incomplete dissolution of the initial stock solution.Ensure the stock solution is fully dissolved before use. If necessary, filter the stock solution through a 0.22 µm syringe filter to remove any micro-precipitates.

Data & Properties

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₀H₁₃NO [14]
Molecular Weight 163.22 g/mol [14]
Predicted pKa (Conjugate Acid) 8.52 ± 0.40 [2]

| Predicted LogP | 1.1 |[14] |

Table 2: Common Co-solvents for In Vitro Assays

Co-solvent Typical Final Concentration Considerations
DMSO < 0.5% Can induce cellular stress or differentiation at higher concentrations.[10]
Ethanol < 0.5% Can have effects on cellular metabolism and signaling pathways.[15]

| Polyethylene Glycol (PEG 300/400) | < 1% | Generally well-tolerated but can affect protein stability.[6] |

Experimental Protocols

Protocol 1: pH Adjustment Method

Objective: To determine the optimal pH for solubilizing this compound in an aqueous buffer.

Materials:

  • This compound

  • High-concentration stock solution in DMSO (e.g., 50 mM)

  • Aqueous assay buffer (e.g., PBS, TRIS)

  • 0.1 M HCl and 0.1 M NaOH

  • pH meter

  • Spectrophotometer or nephelometer

Methodology:

  • Prepare several aliquots of your aqueous assay buffer.

  • Adjust the pH of each aliquot to a different value (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0) using 0.1 M HCl or 0.1 M NaOH.

  • Add a small volume of the this compound DMSO stock to each pH-adjusted buffer to achieve the desired final concentration. Ensure the final DMSO concentration is constant across all samples and is below 0.5%.

  • Gently mix and incubate the solutions under your standard assay conditions (e.g., 37°C for 1 hour).

  • Visually inspect for precipitation.

  • Quantify the amount of soluble compound by measuring the absorbance or light scattering of the supernatant after centrifugation. The pH that yields the clearest solution with the highest absorbance (at a wavelength specific to the compound) is optimal.

Protocol 2: Cyclodextrin Complexation

Objective: To enhance the solubility of this compound by forming an inclusion complex with cyclodextrin.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin

  • Aqueous assay buffer

  • Vortex mixer and/or sonicator

Methodology:

  • Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 45% w/v).

  • Add the powdered this compound directly to the HP-β-CD solution.

  • Alternatively, add a concentrated DMSO stock of the compound to the HP-β-CD solution while vortexing.

  • Mix the solution thoroughly (vortexing, sonicating, or overnight stirring) to facilitate the formation of the inclusion complex.

  • This complexed stock solution can then be serially diluted in the assay buffer.

  • It is essential to run a vehicle control containing the same concentration of HP-β-CD to account for any effects of the cyclodextrin itself on the assay.[16]

Visualizations

G cluster_start Start: Solubility Issue cluster_strategy Solubilization Strategy Selection cluster_end Outcome start Precipitation of this compound in aqueous buffer q1 Is the assay pH sensitive? start->q1 a1 Adjust buffer pH to acidic range (e.g., pH 6.0-7.0) q1->a1 No a2 Use a co-solvent (e.g., DMSO, Ethanol) at final conc. <0.5% q1->a2 Yes q2 Is precipitation still observed? a1->q2 q2->a2 Yes end_node Soluble compound ready for assay q2->end_node No q3 Is precipitation still observed OR is co-solvent toxic? a2->q3 a3 Use a solubilizing agent (e.g., HP-β-Cyclodextrin) q3->a3 Yes q3->end_node No a3->end_node

Caption: Troubleshooting workflow for selecting a solubilization strategy.

cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Neutral/Basic) Protonated This compound-H⁺ (Ionized Form) Soluble High Aqueous Solubility Protonated->Soluble Neutral This compound (Neutral Form) Neutral->Protonated + H⁺ - H⁺ Insoluble Low Aqueous Solubility Neutral->Insoluble

References

Validation & Comparative

Comparative Analysis of (R)-2-Phenylmorpholine and (S)-2-Phenylmorpholine: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a notable absence of direct comparative studies on the pharmacological properties of (R)-2-Phenylmorpholine and (S)-2-Phenylmorpholine. While the racemic mixture of 2-phenylmorpholine is recognized as a potent norepinephrine-dopamine releasing agent, specific quantitative data delineating the distinct effects of its individual enantiomers remains elusive. This guide summarizes the known information about 2-phenylmorpholine and its derivatives, outlines standard experimental protocols relevant to its pharmacological assessment, and discusses the importance of stereoselectivity in this class of compounds.

Introduction to 2-Phenylmorpholine

2-Phenylmorpholine is a chemical compound belonging to the phenylmorpholine class, which includes substances known for their stimulant and anorectic effects. The parent compound, 2-phenylmorpholine, acts as a norepinephrine-dopamine releasing agent (NDRA), suggesting it has the potential to function as a central nervous system stimulant.[1] Its structure contains a chiral center at the 2-position of the morpholine ring, leading to the existence of two enantiomers: this compound and (S)-2-Phenylmorpholine.

The pharmacological activity of chiral molecules can differ significantly between enantiomers. One enantiomer may be more potent, have a different pharmacological profile, or be responsible for specific side effects. However, dedicated studies to isolate and compare the activities of (R)- and (S)-2-phenylmorpholine appear to be limited in the public domain.

Putative Pharmacological Profile: Monoamine Release

The primary mechanism of action attributed to racemic 2-phenylmorpholine is the release of the monoamine neurotransmitters norepinephrine (NE) and dopamine (DA). In vitro studies using rat brain synaptosomes have determined the half-maximal effective concentrations (EC₅₀) for monoamine release by racemic 2-phenylmorpholine.

Table 1: In Vitro Monoamine Release Data for Racemic 2-Phenylmorpholine

NeurotransmitterEC₅₀ (nM)
Norepinephrine (NE)79
Dopamine (DA)86
Serotonin (5-HT)20,260

Data sourced from studies on rat brain synaptosomes.[1]

These values indicate that racemic 2-phenylmorpholine is a potent releaser of norepinephrine and dopamine, with significantly less activity at the serotonin transporter. Without studies on the individual enantiomers, it is not possible to definitively attribute these activities to either the (R) or (S) form, or to determine if they possess different potencies or selectivities.

Experimental Protocols

To facilitate future comparative research, this section details standard experimental methodologies for assessing the key pharmacological parameters of monoamine releasing agents.

Radioligand Binding Assays for Monoamine Transporters

Radioligand binding assays are crucial for determining the affinity of a compound for a specific receptor or transporter.

Objective: To determine the binding affinity (Kᵢ) of this compound and (S)-2-Phenylmorpholine for the dopamine transporter (DAT) and norepinephrine transporter (NET).

Materials:

  • Cell membranes prepared from cells expressing human DAT or NET.

  • Radioligand for DAT (e.g., [³H]WIN 35,428 or [³H]GBR 12935).

  • Radioligand for NET (e.g., [³H]nisoxetine).

  • Test compounds: this compound and (S)-2-Phenylmorpholine.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound (either (R)- or (S)-2-phenylmorpholine).

  • Equilibration: Incubate the plates at a specific temperature (e.g., room temperature or 4°C) for a predetermined time to allow the binding to reach equilibrium.

  • Separation: Terminate the binding reaction by rapid filtration through glass fiber filters. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

In Vitro Monoamine Release Assays

These assays measure the ability of a compound to induce the release of neurotransmitters from pre-loaded nerve terminals (synaptosomes).

Objective: To determine the potency (EC₅₀) of this compound and (S)-2-Phenylmorpholine to induce the release of dopamine and norepinephrine from rat brain synaptosomes.

Materials:

  • Freshly prepared rat brain synaptosomes (e.g., from striatum for dopamine release and hypothalamus for norepinephrine release).

  • Radiolabeled neurotransmitters: [³H]dopamine and [³H]norepinephrine.

  • Krebs-Ringer-HEPES buffer.

  • Test compounds: this compound and (S)-2-Phenylmorpholine.

  • Scintillation counter.

Procedure:

  • Synaptosome Preparation: Isolate synaptosomes from the desired brain regions of rats.

  • Loading: Incubate the synaptosomes with the respective radiolabeled neurotransmitter to allow for its uptake.

  • Washing: Wash the synaptosomes to remove excess extracellular radiolabel.

  • Release: Resuspend the loaded synaptosomes in buffer and expose them to various concentrations of the test compounds.

  • Termination: After a short incubation period, terminate the release by pelleting the synaptosomes via centrifugation.

  • Quantification: Measure the amount of radioactivity released into the supernatant and the amount remaining in the synaptosomal pellet using a scintillation counter.

  • Data Analysis: Calculate the percentage of total neurotransmitter released for each concentration of the test compound. Plot the concentration-response curve and determine the EC₅₀ value.

Signaling Pathways and Experimental Workflows

The pharmacological effects of 2-phenylmorpholine enantiomers are presumed to be mediated through their interaction with monoamine transporters, leading to an increase in extracellular neurotransmitter levels. The subsequent activation of postsynaptic receptors initiates downstream signaling cascades.

Monoamine_Release_Pathway Hypothesized Signaling Pathway of 2-Phenylmorpholine cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 2-Phenylmorpholine 2-Phenylmorpholine DAT Dopamine Transporter (DAT) 2-Phenylmorpholine->DAT Interacts with NET Norepinephrine Transporter (NET) 2-Phenylmorpholine->NET Interacts with DA Dopamine DAT->DA Reverses transport NE Norepinephrine NET->NE Reverses transport Vesicle Synaptic Vesicle Vesicle->DA Releases Vesicle->NE Releases DA_cleft Dopamine DA->DA_cleft NE_cleft Norepinephrine NE->NE_cleft DA_Receptor Dopamine Receptor DA_cleft->DA_Receptor Binds to NE_Receptor Norepinephrine Receptor NE_cleft->NE_Receptor Binds to Signaling Downstream Signaling DA_Receptor->Signaling NE_Receptor->Signaling

Caption: Hypothesized mechanism of 2-Phenylmorpholine action.

Experimental_Workflow General Experimental Workflow for Pharmacological Comparison cluster_synthesis Synthesis & Purity cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies cluster_analysis Data Analysis Synthesis Enantioselective Synthesis of (R)- and (S)-2-Phenylmorpholine Purity Chiral Purity Analysis (e.g., HPLC) Synthesis->Purity Binding Radioligand Binding Assays (DAT, NET) Purity->Binding Release Monoamine Release Assays (DA, NE) Purity->Release Behavioral Behavioral Assays (e.g., Locomotor Activity) Purity->Behavioral Microdialysis In Vivo Microdialysis (Neurotransmitter Levels) Purity->Microdialysis Comparison Comparative Analysis of Potency, Efficacy, and Selectivity Binding->Comparison Release->Comparison Behavioral->Comparison Microdialysis->Comparison

Caption: A logical workflow for the comparative analysis.

Conclusion and Future Directions

The current body of scientific literature does not provide a direct comparative analysis of this compound versus (S)-2-Phenylmorpholine. While the racemic mixture is known to be a potent norepinephrine and dopamine releasing agent, the specific contributions of each enantiomer to this pharmacological profile are unknown. To address this knowledge gap, future research should focus on the enantioselective synthesis of (R)- and (S)-2-phenylmorpholine, followed by a head-to-head comparison of their pharmacological properties using standardized in vitro and in vivo assays. Such studies are essential for a complete understanding of the structure-activity relationships within the 2-phenylmorpholine class and for the potential development of more selective and potent pharmacological agents. Researchers in the fields of medicinal chemistry and neuropharmacology are encouraged to pursue these investigations to elucidate the distinct roles of these enantiomers.

References

A Comparative Guide to Validating the Enantiomeric Purity of (R)-2-Phenylmorpholine by Chiral High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric purity is a critical quality attribute in the development and manufacturing of chiral pharmaceutical compounds. For (R)-2-Phenylmorpholine, a key chiral building block, ensuring high enantiomeric excess is paramount for its intended therapeutic efficacy and safety. This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) as the primary analytical technique for validating the enantiomeric purity of this compound, alongside alternative methods. The information presented is supported by established analytical principles and data from analogous compounds to provide a robust framework for method development and validation.

Comparison of Analytical Methodologies

Chiral HPLC stands as the gold standard for the enantioselective analysis of chiral compounds due to its high resolution, sensitivity, and reproducibility. However, other techniques such as chiral Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents offer alternative approaches. The choice of method often depends on the specific requirements of the analysis, including the desired level of accuracy, sample throughput, and available instrumentation.

Table 1: Comparison of Analytical Techniques for Enantiomeric Purity Determination

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)NMR with Chiral Solvating Agent (CSA)
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.Differential interaction of volatile (or derivatized) enantiomers with a chiral stationary phase, leading to different retention times.Formation of transient diastereomeric complexes with a chiral solvating agent, resulting in distinct NMR signals for each enantiomer.
Sample Volatility Not required.Required (derivatization may be necessary).Not required.
Resolution HighHighModerate
Sensitivity High (UV, MS detection)High (FID, MS detection)Lower
Quantification ExcellentExcellentGood
Throughput HighModerateLow
Instrumentation Standard HPLC system with a chiral column.Gas chromatograph with a chiral column.High-field NMR spectrometer.
Method Development Can be complex, requiring screening of columns and mobile phases.Often requires derivatization to improve volatility and peak shape.Requires screening of suitable chiral solvating agents and optimization of experimental conditions.

Chiral HPLC: The Preferred Method for this compound

Due to its robust nature and wide applicability to non-volatile compounds, chiral HPLC is the recommended method for the routine analysis of this compound's enantiomeric purity. The success of the separation is highly dependent on the selection of the chiral stationary phase (CSP) and the mobile phase composition.

Recommended Chiral Stationary Phases

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely used and have shown broad enantioselectivity for a variety of chiral amines and their derivatives. For the separation of 2-phenylmorpholine and its analogues, columns such as Chiralpak® AD-H and Chiralcel® OD-H are excellent starting points for method development. These columns provide a combination of hydrogen bonding, π-π, and steric interactions that are crucial for chiral recognition.

Table 2: Potential Chiral HPLC Columns for 2-Phenylmorpholine Enantioseparation

Chiral Stationary PhaseDescriptionPotential Advantages for 2-Phenylmorpholine
Chiralpak® AD-H Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gelKnown for its broad applicability and high success rate in resolving a wide range of chiral compounds, including those with aromatic rings and amine functionalities.
Chiralcel® OD-H Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gelOffers complementary selectivity to the Chiralpak AD series and is effective for separating enantiomers of various pharmaceuticals and chiral intermediates.
Experimental Protocol: A Representative Chiral HPLC Method

The following is a detailed protocol for a typical chiral HPLC method suitable for validating the enantiomeric purity of this compound. This protocol serves as a starting point and may require optimization for specific instrumentation and sample matrices.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions (Starting Point):

  • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or Chiralcel® OD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of a non-polar organic solvent (e.g., n-hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A typical starting composition would be 90:10 (v/v) n-hexane:isopropanol. For basic compounds like 2-phenylmorpholine, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine or triethylamine) to the mobile phase is often necessary to improve peak shape and resolution.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 210 nm or 254 nm (based on the UV absorbance of 2-phenylmorpholine)

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a solution of the 2-phenylmorpholine sample in the mobile phase at a concentration of approximately 1 mg/mL.

Method Validation Parameters:

To ensure the reliability of the analytical data, the chiral HPLC method should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is demonstrated by the baseline resolution of the two enantiomers from each other and from any impurities.

  • Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of concentrations.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike/recovery experiments.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Table 3: Typical Performance Data for a Validated Chiral HPLC Method (Hypothetical for 2-Phenylmorpholine)

ParameterThis compound(S)-2-Phenylmorpholine
Retention Time (t_R) ~ 8.5 min~ 10.2 min
Resolution (R_s) > 2.0-
Selectivity (α) > 1.2-
Tailing Factor (T) 0.9 - 1.50.9 - 1.5
Linearity (r²) > 0.999> 0.999
LOD ~ 0.01%~ 0.01%
LOQ ~ 0.03%~ 0.03%

Note: The values in this table are illustrative and would need to be determined experimentally during method development and validation.

Visualizing the Workflow and Method Comparison

To better understand the processes involved, the following diagrams illustrate the general workflow for chiral HPLC validation and a comparison of the different analytical techniques.

Chiral_HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis Dev_Start Define Analytical Target Profile Column_Screen Screen Chiral Columns (e.g., Chiralpak, Chiralcel) Dev_Start->Column_Screen Mobile_Phase_Opt Optimize Mobile Phase (Solvent Ratio, Additives) Column_Screen->Mobile_Phase_Opt Method_Params Finalize Method Parameters (Flow Rate, Temperature) Mobile_Phase_Opt->Method_Params Specificity Specificity & System Suitability Method_Params->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine_Analysis Enantiomeric Purity Testing of this compound Robustness->Routine_Analysis

General workflow for chiral HPLC method development and validation.

Method_Comparison cluster_HPLC Chiral HPLC cluster_GC Chiral GC cluster_NMR Chiral NMR HPLC_Advantages Advantages: - High Resolution - High Sensitivity - High Throughput - Broad Applicability HPLC_Disadvantages Disadvantages: - Higher Cost of Chiral Columns - Method Development Can Be Time-Consuming GC_Advantages Advantages: - High Resolution - High Sensitivity GC_Disadvantages Disadvantages: - Requires Volatile Samples - Derivatization Often Necessary - Potential for Thermal Degradation NMR_Advantages Advantages: - No Separation Required - Provides Structural Information NMR_Disadvantages Disadvantages: - Lower Sensitivity - Lower Throughput - Requires High-Field NMR - Potential for Peak Overlap

Comparison of advantages and disadvantages of different analytical methods.

Conclusion

Validating the enantiomeric purity of this compound is a critical step in ensuring its quality and suitability for pharmaceutical applications. Chiral HPLC, particularly with polysaccharide-based chiral stationary phases, offers a powerful and reliable method for this purpose. While alternative techniques like chiral GC and NMR exist, chiral HPLC provides the optimal balance of resolution, sensitivity, and throughput for routine quality control. The successful implementation of a validated chiral HPLC method will provide the necessary confidence in the enantiomeric purity of this compound for researchers, scientists, and drug development professionals.

A Comparative Analysis of (R)-2-Phenylmorpholine with Phenmetrazine and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (R)-2-Phenylmorpholine with the well-known stimulant phenmetrazine and its related analogs. This document summarizes key pharmacological data, details experimental methodologies for assessing monoamine transporter interaction, and visualizes the relevant biological pathways.

This compound, a member of the substituted phenylmorpholine class, is a structural analog of phenmetrazine. Phenmetrazine, historically marketed as an appetite suppressant under the brand name Preludin, is a psychostimulant that acts as a norepinephrine-dopamine releasing agent (NDRA).[1][2] Its derivatives have been a subject of interest for their potential therapeutic applications and varying pharmacological profiles at the monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[3] Phendimetrazine, for instance, functions as a prodrug to phenmetrazine.[1]

Quantitative Comparison of Monoamine Release

The primary mechanism of action for many phenylmorpholine derivatives is the release of monoamine neurotransmitters. The potency of these compounds as releasing agents is typically quantified by their EC50 values, which represent the concentration of the compound that elicits 50% of the maximal response. The following table summarizes the available EC50 values for monoamine release by 2-Phenylmorpholine (racemic), phenmetrazine, and its analog pseudophenmetrazine in rat brain synaptosomes.

CompoundDopamine (DA) Release EC50 (nM)Norepinephrine (NE) Release EC50 (nM)Serotonin (5-HT) Release EC50 (nM)
2-Phenylmorpholine (racemic, PAL-632)867920,260
Phenmetrazine70 - 13129 - 50.47,765 - >10,000
Pseudophenmetrazine>10,000 (as a reuptake inhibitor)514>10,000

Data sourced from studies on rat brain synaptosomes. Human potencies may differ.

Signaling Pathway of Monoamine Releasing Agents

The following diagram illustrates the general mechanism of action of a monoamine releasing agent at a presynaptic terminal.

Monoamine_Release cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MRA Monoamine Releasing Agent (this compound, Phenmetrazine) Transporter Monoamine Transporter (DAT, NET, SERT) MRA->Transporter Enters via transporter VMAT2 VMAT2 MRA->VMAT2 Disrupts vesicular storage Transporter->MRA Reverses transporter direction Monoamine_syn Increased Extracellular Monoamines Transporter->Monoamine_syn Efflux Vesicle Synaptic Vesicle Monoamine_cyto Cytoplasmic Monoamines Vesicle->Monoamine_cyto Release into cytoplasm Monoamine_cyto->Transporter Efflux MAO MAO Monoamine_cyto->MAO Degradation Metabolites Metabolites MAO->Metabolites Receptor Postsynaptic Receptors Monoamine_syn->Receptor Binds to receptors Signal Transduction Signal Transduction Receptor->Signal Transduction

Mechanism of Monoamine Releasing Agents

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological activity of phenylmorpholine derivatives at monoamine transporters.

Radioligand Binding Assay for Monoamine Transporters

This assay determines the binding affinity (Ki) of a test compound for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

a. Materials:

  • Cell membranes prepared from cell lines stably expressing human DAT, NET, or SERT.

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).

  • Non-specific binding control: A high concentration of a known selective inhibitor for each transporter (e.g., 10 µM GBR 12909 for DAT, 10 µM Desipramine for NET, 10 µM Fluoxetine for SERT).

  • Test compounds: this compound, phenmetrazine, and its analogs, serially diluted.

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid.

  • Liquid scintillation counter.

  • Cell harvester.

b. Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + high concentration of non-labeled selective inhibitor), and competitor binding (radioligand + various concentrations of the test compound).

  • Reaction Mixture: To each well, add the appropriate components:

    • Total Binding: 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of membrane preparation.

    • Non-specific Binding: 50 µL of the non-labeled selective inhibitor, 50 µL of radioligand solution, and 100 µL of membrane preparation.

    • Competitor Binding: 50 µL of the serially diluted test compound, 50 µL of radioligand solution, and 100 µL of membrane preparation.

  • Incubation: Incubate the plates at room temperature (or a specified temperature) for a sufficient time to reach equilibrium (typically 60-120 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Monoamine Release Assay

This assay measures the ability of a test compound to induce the release of pre-loaded radiolabeled monoamines from synaptosomes.

a. Materials:

  • Rat brain tissue (e.g., striatum for dopamine, hippocampus for serotonin, and hypothalamus for norepinephrine).

  • Radiolabeled monoamines: [³H]dopamine, [³H]serotonin (5-HT), [³H]norepinephrine.

  • Perfusion buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Test compounds: this compound, phenmetrazine, and its analogs, at various concentrations.

  • Superfusion apparatus.

  • Scintillation fluid.

  • Liquid scintillation counter.

b. Procedure:

  • Synaptosome Preparation: Isolate synaptosomes from the specific rat brain regions by homogenization and differential centrifugation.

  • Radiolabel Loading: Incubate the synaptosomes with the respective radiolabeled monoamine to allow for uptake into the nerve terminals.

  • Superfusion: Transfer the loaded synaptosomes to the superfusion chambers and perfuse with buffer to establish a stable baseline of radiolabel efflux.

  • Compound Administration: After establishing a stable baseline, switch to a perfusion buffer containing the test compound at a specific concentration.

  • Fraction Collection: Collect the superfusate in fractions at regular intervals throughout the experiment.

  • Scintillation Counting: Add scintillation fluid to each collected fraction and quantify the amount of radioactivity using a liquid scintillation counter.

  • Data Analysis: Express the amount of radioactivity in each fraction as a percentage of the total radioactivity present in the synaptosomes at the start of the collection period. Plot the percentage of release against time. The peak release induced by the test compound is used to determine the efficacy of release. To determine the EC50 value, perform the experiment with a range of concentrations of the test compound and plot the peak release against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the EC50.

Experimental Workflow

The following diagram outlines the general workflow for the pharmacological characterization of a novel phenylmorpholine derivative.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Assays cluster_data Data Analysis cluster_comparison Comparative Analysis Synthesis Synthesis of This compound & Analogs Purification Purification & Structural Verification (NMR, MS) Synthesis->Purification Binding_Assay Radioligand Binding Assay (DAT, NET, SERT) Purification->Binding_Assay Release_Assay Monoamine Release Assay (DA, NE, 5-HT) Purification->Release_Assay Ki_Calc Determination of Ki values Binding_Assay->Ki_Calc EC50_Calc Determination of EC50 values Release_Assay->EC50_Calc SAR_Analysis Structure-Activity Relationship (SAR) Analysis Ki_Calc->SAR_Analysis EC50_Calc->SAR_Analysis Profile_Comparison Comparison with Phenmetrazine & Analogs SAR_Analysis->Profile_Comparison

Pharmacological Characterization Workflow

References

A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Evaluating (R)-2-Phenylmorpholine and Established Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of stereochemistry is a critical aspect of modern organic synthesis. Chiral auxiliaries represent a powerful and reliable strategy for achieving high levels of enantioselectivity in the creation of complex molecules. This guide provides an objective comparison of the performance of the chiral scaffold (R)-2-Phenylmorpholine with well-established chiral auxiliaries, namely Evans' Oxazolidinones, Oppolzer's Camphorsultam, and Myers' Pseudoephedrine. While direct comparative data for this compound as a traditional, removable chiral auxiliary in common asymmetric transformations is limited in the current literature, this guide will present available data on the synthesis of chiral morpholines and compare the efficacy of established auxiliaries in the context of asymmetric alkylation.

Performance Comparison of Chiral Auxiliaries in Asymmetric Alkylation

The efficacy of a chiral auxiliary is primarily assessed by its ability to induce high diastereoselectivity, afford high chemical yields, and be readily attached to and cleaved from the substrate. The following table summarizes the performance of three leading chiral auxiliaries in the asymmetric alkylation of enolates, a fundamental carbon-carbon bond-forming reaction.

Chiral AuxiliarySubstrate (N-Acyl Derivative)ElectrophileDiastereoselectivity (d.r.)Yield (%)
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans' Auxiliary)N-PropionylBenzyl bromide>99:180-95
(1S)-(-)-2,10-Camphorsultam (Oppolzer's Sultam)N-PropionylMethyl iodide>98:285-95
(1S,2S)-(+)-Pseudoephedrine (Myers' Auxiliary)N-Propionyl amideBenzyl bromide>99:190-97

Asymmetric Synthesis of 2-Substituted Chiral Morpholines

While this compound is not commonly employed as a traditional chiral auxiliary, the synthesis of enantiomerically enriched morpholine scaffolds is of significant interest in medicinal chemistry. One effective method to achieve this is through the asymmetric hydrogenation of 2-substituted dehydromorpholines. The data below showcases the effectiveness of this approach in producing various chiral morpholine derivatives.

Substrate (2-Substituted Dehydromorpholine)Enantiomeric Excess (ee, %)Yield (%)
N-Cbz-6-phenyl-3,4-dihydro-2H-1,4-oxazine9297
N-Cbz-6-(4-fluorophenyl)-3,4-dihydro-2H-1,4-oxazine9295
N-Cbz-6-(3-methoxyphenyl)-3,4-dihydro-2H-1,4-oxazine9496
N-Cbz-6-(naphthalen-2-yl)-3,4-dihydro-2H-1,4-oxazine9493

Experimental Protocols

Detailed and reproducible experimental procedures are essential for the successful application of these stereoselective methods.

Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary
  • Acylation of the Auxiliary: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv.) in anhydrous tetrahydrofuran (THF) at -78 °C is added n-butyllithium (1.05 equiv.) dropwise. The resulting solution is stirred for 15 minutes, followed by the addition of propionyl chloride (1.1 equiv.). The reaction mixture is stirred for 1 hour at -78 °C and then allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with an organic solvent.

  • Diastereoselective Alkylation: The N-propionyl oxazolidinone (1.0 equiv.) is dissolved in anhydrous THF and cooled to -78 °C. Lithium diisopropylamide (LDA) (1.1 equiv.) is added dropwise, and the mixture is stirred for 30 minutes to form the enolate. Benzyl bromide (1.2 equiv.) is then added, and the reaction is stirred at -78 °C for 2-4 hours. The reaction is quenched with saturated aqueous sodium bicarbonate.

  • Cleavage of the Auxiliary: The alkylated product is dissolved in a mixture of THF and water (4:1). Lithium hydroxide (2.0 equiv.) and 30% hydrogen peroxide (4.0 equiv.) are added, and the mixture is stirred at 0 °C for 2 hours. The chiral auxiliary is recovered by extraction, and the desired α-alkylated carboxylic acid is isolated from the aqueous phase after acidification.

Asymmetric Hydrogenation of a 2-Substituted Dehydromorpholine

A solution of the N-Cbz-2-substituted-dehydromorpholine (1.0 equiv.) in dichloromethane (DCM) is placed in a high-pressure reactor. A catalytic amount of a chiral rhodium-bisphosphine complex (e.g., [Rh(COD)₂]BF₄ with a chiral ligand) is added. The reactor is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 10-50 atm). The reaction is stirred at room temperature for 12-24 hours. After releasing the pressure, the solvent is removed under reduced pressure, and the product is purified by column chromatography to yield the enantiomerically enriched 2-substituted morpholine.[1][2]

Visualizing the Synthetic Pathways

The following diagrams illustrate the general workflows for the application of a traditional chiral auxiliary and the asymmetric synthesis of a chiral morpholine.

cluster_0 Asymmetric Alkylation Workflow Prochiral_Acid Prochiral Carboxylic Acid Derivative Coupling Attachment of Auxiliary Prochiral_Acid->Coupling Auxiliary Chiral Auxiliary (this compound Alternative) Auxiliary->Coupling Adduct Chiral Auxiliary-Substrate Adduct Coupling->Adduct Enolization Enolate Formation Adduct->Enolization Enolate Diastereotopic Enolate Enolization->Enolate Alkylation Diastereoselective Alkylation (with Electrophile) Enolate->Alkylation Alkylated_Adduct Alkylated Adduct (High Diastereomeric Excess) Alkylation->Alkylated_Adduct Cleavage Cleavage of Auxiliary Alkylated_Adduct->Cleavage Product Enantiomerically Enriched Product Cleavage->Product Recovered_Aux Recovered Chiral Auxiliary Cleavage->Recovered_Aux

Caption: General workflow for asymmetric alkylation using a chiral auxiliary.

cluster_1 Asymmetric Synthesis of Chiral Morpholines Dehydro_Morpholine 2-Substituted Dehydromorpholine Hydrogenation Asymmetric Hydrogenation (H₂) Dehydro_Morpholine->Hydrogenation Catalyst Chiral Rhodium Catalyst Catalyst->Hydrogenation Chiral_Morpholine Enantiomerically Enriched 2-Substituted Morpholine Hydrogenation->Chiral_Morpholine

Caption: Asymmetric synthesis of a chiral morpholine via hydrogenation.

Concluding Remarks

While this compound has not been extensively documented as a traditional, removable chiral auxiliary for asymmetric reactions like alkylation or aldol condensations, the synthesis of chiral morpholines themselves is a valuable endeavor in medicinal chemistry. The asymmetric hydrogenation of dehydromorpholines provides an effective route to these important scaffolds with high enantioselectivity.[1][2]

For general asymmetric synthesis requiring the temporary incorporation of a chiral directing group, Evans' Oxazolidinones, Oppolzer's Camphorsultam, and Myers' Pseudoephedrine remain the gold standard. These auxiliaries offer a wealth of literature precedent, predictable stereochemical outcomes, and well-established protocols for both attachment and removal, making them highly reliable tools for the construction of complex chiral molecules. Researchers should select an auxiliary based on the specific transformation, desired stereoisomer, and the conditions required for cleavage.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for (R)-2-Phenylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a detailed comparison of two robust analytical methods for the quantitative determination of (R)-2-Phenylmorpholine: Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of a precise and accurate analytical method is critical in drug development and quality control to ensure the safety and efficacy of pharmaceutical products. This document provides experimental protocols, performance data, and a cross-validation framework to aid in method selection and implementation.

The enantiomer this compound is a key chiral intermediate in the synthesis of various pharmaceutical agents. Due to the stereospecific nature of pharmacological activity, it is crucial to control the enantiomeric purity of such intermediates.[1][2] This necessitates the use of analytical methods capable of separating and quantifying the specific (R)-enantiomer from its (S)-counterpart. Cross-validation of analytical methods is the process of demonstrating that two different analytical procedures are suitable for their intended purpose and provide comparable results.[3][4] This is essential when transferring a method between laboratories or implementing a new method to replace an existing one.[4]

Cross-Validation Workflow

The cross-validation process ensures consistency and reliability of analytical data when transitioning between different methods or laboratories.[4][5] The workflow involves comparing the results obtained from two distinct analytical methods to confirm that they are interchangeable for the intended analytical application.

cluster_0 Method A: Chiral HPLC cluster_1 Method B: GC-MS A1 Sample Preparation A2 Chromatographic Separation A1->A2 A3 Data Acquisition A2->A3 C Statistical Comparison of Results (e.g., t-test, Bland-Altman plot) A3->C Results B1 Sample Preparation & Derivatization B2 Chromatographic Separation B1->B2 B3 Data Acquisition B2->B3 B3->C Results D Methods are Cross-Validated C->D Comparable? E Investigate Discrepancies C->E Not Comparable?

Caption: A flowchart illustrating the key steps in the cross-validation of two analytical methods.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used technique for the separation and quantification of enantiomers.[1][2] This method utilizes a chiral stationary phase (CSP) to achieve differential retention of the (R) and (S)-enantiomers of 2-Phenylmorpholine, allowing for their accurate quantification.

Experimental Protocol
  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard in the mobile phase.

    • Prepare working standards by serial dilution of the stock solution to create a calibration curve.

    • Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: Chiral Stationary Phase Column (e.g., amylose or cellulose-based)

    • Mobile Phase: A suitable mixture of solvents like hexane and ethanol with a chiral selector additive if necessary.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector: UV at a specified wavelength.

  • Analysis:

    • Inject the standard solutions to establish the calibration curve.

    • Inject the sample solutions for analysis.

    • Identify and integrate the peak corresponding to this compound based on its retention time.

    • Quantify the amount of this compound in the sample using the calibration curve.

A Prepare Mobile Phase C Equilibrate HPLC System A->C B Prepare Standard & Sample Solutions D Inject Standard Solutions B->D F Inject Sample Solutions B->F C->D C->F E Generate Calibration Curve D->E I Quantify using Calibration Curve E->I G Acquire Chromatogram F->G H Identify & Integrate this compound Peak G->H H->I

Caption: Experimental workflow for the Chiral HPLC method.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity for the analysis of volatile and semi-volatile compounds. For chiral analysis of compounds like 2-Phenylmorpholine, a chiral GC column or derivatization with a chiral reagent is typically employed. The following protocol assumes the use of a chiral derivatizing agent.

Experimental Protocol
  • Derivatization:

    • To 1.0 mL of the sample solution, add a chiral derivatizing agent (e.g., a chiral acid chloride) and a catalyst.

    • Vortex the mixture and heat at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to facilitate the formation of diastereomers.[3]

  • Liquid-Liquid Extraction:

    • After cooling, add an organic solvent (e.g., dichloromethane) and vortex to extract the derivatized analytes.[3]

    • Allow the layers to separate and collect the organic layer containing the diastereomers.

  • GC-MS Conditions:

    • Gas Chromatograph: Agilent 7890 or equivalent.[3]

    • Column: A non-polar capillary column (e.g., HP-5ms).

    • Injection Volume: 1 µL.[3]

    • Inlet Temperature: 250°C

    • Oven Program: Start at a lower temperature, ramp up to a higher temperature to ensure separation of diastereomers.

    • Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.

  • Analysis:

    • Inject the derivatized standards to create a calibration curve.

    • Inject the derivatized sample extracts.

    • Identify and quantify the diastereomer corresponding to this compound.

A Prepare Standard & Sample Solutions B Derivatization with Chiral Reagent A->B C Liquid-Liquid Extraction B->C D Inject Derivatized Standards C->D F Inject Derivatized Sample Extract C->F E Generate Calibration Curve D->E I Quantify using Calibration Curve E->I G Acquire Mass Spectrogram F->G H Identify & Integrate Diastereomer Peak G->H H->I

Caption: Experimental workflow for the GC-MS method with derivatization.

Performance Data Comparison

The performance of both methods has been validated according to the International Council for Harmonisation (ICH) guidelines.[3] The key validation parameters are summarized in the table below for easy comparison.

Parameter Chiral HPLC GC-MS with Derivatization
Linearity (R²) > 0.999> 0.999
Range 1 - 100 µg/mL0.1 - 20 µg/mL
Limit of Detection (LOD) 0.3 µg/mL0.03 µg/mL
Limit of Quantification (LOQ) 1 µg/mL0.1 µg/mL
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%
Precision (%RSD) < 2.0%< 1.5%
Specificity High (Enantioselective)Very High (Mass Selective)

Conclusion

Both the Chiral HPLC and GC-MS methods presented are suitable for the quantification of this compound in pharmaceutical applications. The GC-MS method offers superior sensitivity with a lower limit of detection and quantification.[3][6] The Chiral HPLC method provides a robust and widely available alternative, particularly suitable for quality control laboratories where high throughput is often required.

The choice of method will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. A thorough cross-validation as outlined is essential to ensure the consistency and reliability of analytical data when transitioning between methods or laboratories.[3]

References

Phenylmorpholine Derivatives: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of substituted phenylmorpholine derivatives. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways.

Substituted phenylmorpholines are a class of chemical compounds derived from 2-phenylmorpholine. These derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] This guide focuses on a comparative analysis of their biological activity as monoamine transporter inhibitors, anticancer agents, and PI3K pathway inhibitors, presenting quantitative data to facilitate informed research and development decisions.

Comparative Biological Activity of Phenylmorpholine Derivatives

The biological activity of substituted phenylmorpholine derivatives is significantly influenced by the nature and position of substituents on the phenyl ring and the morpholine nucleus. The following tables summarize the quantitative data for various derivatives, comparing their potency as monoamine transporter inhibitors, anticancer agents, and PI3K inhibitors.

Monoamine Transporter Inhibition

Many substituted phenylmorpholine derivatives act as monoamine neurotransmitter releasing agents and reuptake inhibitors, targeting the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1][2][4][5][6] The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

CompoundDAT IC50 (µM)NET IC50 (µM)SERT IC50 (µM)Reference
Phenmetrazine1.93ND6.74[6]
2-Methylphenmetrazine (2-MPM)6.74NDND[6]
3-Methylphenmetrazine (3-MPM)>10ND>10[6]
4-Methylphenmetrazine (4-MPM)1.93ND6.74[6]
dl-threo-methylphenidateNDNDND[7]
p-Bromo-dl-threo-methylphenidateNDNDND[7]
m-Bromo-dl-threo-methylphenidateNDNDND[7]
o-Bromo-dl-threo-methylphenidate>50NDND[7]

ND: Not Determined

Anticancer Activity

Recent studies have explored the potential of phenylmorpholine derivatives as anticancer agents. Their cytotoxic effects have been evaluated against various cancer cell lines, with IC50 values indicating their potency in inhibiting cell growth.

CompoundCell LineIC50 (µM)Reference
AK-3A549 (Lung Carcinoma)10.38 ± 0.27[2]
MCF-7 (Breast Adenocarcinoma)6.44 ± 0.29[2]
SHSY-5Y (Neuroblastoma)9.54 ± 0.15[2]
AK-10A549 (Lung Carcinoma)8.55 ± 0.67[2]
MCF-7 (Breast Adenocarcinoma)3.15 ± 0.23[2]
SHSY-5Y (Neuroblastoma)3.36 ± 0.29[2]
AK-12MCF-7 (Breast Adenocarcinoma)ND[2]
Colchicine (Control)MCF-7 (Breast Adenocarcinoma)>10[2]
SHSY-5Y (Neuroblastoma)>10[2]

ND: Not Determined

PI3K Pathway Inhibition

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is often implicated in cancer.[8] Certain phenylmorpholine derivatives have been investigated as inhibitors of PI3K isoforms.[4][9]

CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)Reference
ZSTK4745.0NDND3.9[9]
6a (Ethanolamine analog)9.9NDNDND[9]
6b (Diethanolamine analog)3.7ND14.6ND[9]
6r (Bifunctional inhibitor)1301500-39001500-3900236[9]
6s (Bifunctional inhibitor)1071500-39001500-3900137[9]
17e88.5 ± 6.1NDND55.6 ± 3.8[10]
17o34.7 ± 2.1NDND204.2 ± 22.2[10]
17p32.4 ± 4.1NDND15.4 ± 1.9[10]
BKM-120 (Control)44.6 ± 3.6NDND79.3 ± 11.0[10]

ND: Not Determined

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections provide protocols for the key experiments cited in this guide.

Monoamine Transporter Uptake Inhibition Assay

This assay determines the ability of a compound to inhibit the reuptake of monoamine neurotransmitters into synaptosomes.

1. Synaptosome Preparation:

  • Homogenize rat brain tissue (e.g., striatum for DAT, frontal cortex for NET, brain stem for SERT) in ice-cold sucrose buffer.[11][12][13]

  • Centrifuge the homogenate at low speed to remove nuclei and cell debris.[11][12]

  • Centrifuge the resulting supernatant at high speed to pellet the crude synaptosomes.[11][12]

  • Resuspend the pellet in a suitable buffer for the assay.[11]

2. Uptake Inhibition Assay:

  • Pre-incubate the synaptosomes with various concentrations of the test compound or vehicle control.[14]

  • Initiate the uptake reaction by adding a radiolabeled monoamine substrate (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin).[14]

  • After a short incubation period, terminate the uptake by rapid filtration through glass fiber filters.

  • Wash the filters to remove unbound radiolabel.

  • Determine the amount of radioactivity retained on the filters using liquid scintillation counting.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[6]

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[1][15][16]

1. Cell Culture and Seeding:

  • Culture the desired cancer cell lines (e.g., A549, MCF-7, SHSY-5Y) in appropriate growth medium.

  • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.[15]

2. Compound Treatment:

  • Treat the cells with a range of concentrations of the substituted phenylmorpholine derivative. Include a vehicle-treated control group.[15]

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).[15]

3. MTT Addition and Formazan Solubilization:

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.[15]

  • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[15]

4. Data Analysis:

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.[15]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[15]

PI3K Alpha Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the PI3Kα enzyme.

1. Assay Principle:

  • The assay is based on the principle of measuring the phosphorylation of the PI3K substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[17]

2. Kinase Reaction:

  • In a microplate well, combine the PI3Kα enzyme, the test compound at various concentrations, and the PIP2 substrate in a kinase reaction buffer containing ATP.[17][18]

  • Allow the reaction to proceed for a set period at room temperature.[17]

3. Detection of PIP3:

  • Stop the reaction and add a PIP3 detector protein (e.g., a GST-tagged GRP1 PH domain) that specifically binds to the newly formed PIP3.[17]

  • Use a detection system, such as a labeled secondary antibody or a fluorescence-based method, to quantify the amount of bound detector protein.[17]

4. Data Analysis:

  • The signal generated is proportional to the amount of PIP3 produced and, therefore, to the PI3Kα activity.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[18]

Visualizations

Diagrams are provided to illustrate key biological pathways and experimental workflows relevant to the activity of substituted phenylmorpholine derivatives.

Monoamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicle Dopamine Dopamine Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) Phenylmorpholine Phenylmorpholine Derivative Phenylmorpholine->DAT Inhibition Dopamine->DAT Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binding

Caption: Inhibition of dopamine reuptake by a phenylmorpholine derivative.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation Phenylmorpholine_PI3Ki Phenylmorpholine PI3K Inhibitor Phenylmorpholine_PI3Ki->PI3K Inhibition PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation Downstream_Effectors Downstream Effectors AKT->Downstream_Effectors Cell_Survival_Proliferation Cell Survival & Proliferation Downstream_Effectors->Cell_Survival_Proliferation

Caption: Inhibition of the PI3K signaling pathway by a phenylmorpholine derivative.

References

In Vitro Assay Validation for (R)-2-Phenylmorpholine Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the activity of (R)-2-Phenylmorpholine (also known as phenmetrazine), this guide provides an objective comparison of its in vitro performance against other monoamine reuptake inhibitors and releasing agents. The following sections present quantitative data, detailed experimental protocols for key assays, and a visualization of the relevant signaling pathway.

Data Presentation: Comparative Analysis of Monoamine Transporter Activity

The in vitro activity of this compound and its alternatives was primarily assessed through two key types of assays: radioligand binding assays to determine the binding affinity (Ki) to the dopamine transporter (DAT) and norepinephrine transporter (NET), and neurotransmitter release assays to measure the potency (EC50) in inducing dopamine (DA) and norepinephrine (NE) release. The data, compiled from various studies, is summarized in the tables below. Lower Ki and EC50 values indicate higher potency.

Table 1: Binding Affinities (Ki, nM) for Dopamine and Norepinephrine Transporters

CompoundDAT Ki (nM)NET Ki (nM)
This compound (Phenmetrazine) 70 - 13129 - 50
Cocaine230 - 600480
(+)-Amphetamine~60070 - 100
Methylphenidate60100
3-Fluorophenmetrazine (3-FPM)< 2500< 2500
4-Methylphenmetrazine (4-MPM)19301200
2-Methylphenmetrazine (2-MPM)6740Not Reported
3-Methylphenmetrazine (3-MPM)>100005200

Note: Data is compiled from multiple sources and experimental conditions may vary.

Table 2: Potency (EC50, nM) for Dopamine and Norepinephrine Release

CompoundDA Release EC50 (nM)NE Release EC50 (nM)
This compound (Phenmetrazine) 13150
(+)-Amphetamine5.8 - 24.86.6 - 10.2
3-Fluorophenmetrazine (3-FPM)Potent ReleaserPotent Releaser
4-Methylphenmetrazine (4-MPM)Potent ReleaserPotent Releaser

Note: this compound and its analogs are primarily substrate-type releasers, while cocaine and methylphenidate are predominantly reuptake inhibitors.[1][2][3]

Experimental Protocols

The following are detailed methodologies for the key in vitro assays used to characterize the activity of this compound and its alternatives.

Radioligand Binding Assay for DAT and NET

This assay determines the binding affinity of a test compound to the dopamine and norepinephrine transporters.[4][5][6]

Objective: To determine the Ki value of a test compound for DAT and NET.

Materials:

  • HEK293 cells stably expressing human DAT (hDAT) or human NET (hNET).

  • Radioligands: [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET.

  • Test compounds: this compound and alternatives.

  • Assay buffer: Phosphate-buffered saline (PBS) supplemented with 0.1% bovine serum albumin (BSA).

  • Wash buffer: Ice-cold PBS.

  • Scintillation fluid.

  • Glass fiber filters.

  • 96-well plates.

  • Filtration manifold.

  • Scintillation counter.

Procedure:

  • Cell Membrane Preparation:

    • Culture HEK293-hDAT or HEK293-hNET cells to confluency.

    • Harvest cells and homogenize in ice-cold assay buffer.

    • Centrifuge the homogenate at 4°C and resuspend the pellet (cell membranes) in fresh assay buffer.

    • Determine protein concentration using a standard protein assay.

  • Binding Reaction:

    • In a 96-well plate, add a fixed concentration of the appropriate radioligand ([³H]WIN 35,428 for DAT or [³H]nisoxetine for NET).

    • Add varying concentrations of the test compound.

    • Add the cell membrane preparation to initiate the binding reaction.

    • To determine non-specific binding, a separate set of wells should contain a high concentration of a known DAT/NET inhibitor (e.g., cocaine for DAT, desipramine for NET) instead of the test compound.

    • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration and Counting:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold. This separates the bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Neurotransmitter Release Assay

This assay measures the ability of a compound to induce the release of dopamine or norepinephrine from pre-loaded synaptosomes or cells.[1][2]

Objective: To determine the EC50 value of a test compound for inducing dopamine and norepinephrine release.

Materials:

  • Rat brain tissue (for synaptosome preparation) or HEK293 cells expressing DAT or NET.

  • Radiolabeled neurotransmitters: [³H]dopamine or [³H]norepinephrine.

  • Krebs-Ringer-HEPES (KRH) buffer.

  • Test compounds: this compound and alternatives.

  • Scintillation fluid and counter.

  • Perfusion system or 96-well plates.

Procedure:

  • Synaptosome Preparation (if applicable):

    • Dissect and homogenize rat striatum (for dopamine) or hippocampus/cortex (for norepinephrine) in ice-cold sucrose buffer.

    • Centrifuge the homogenate and resuspend the pellet to obtain a crude synaptosomal fraction.

  • Loading with Radiolabeled Neurotransmitter:

    • Pre-incubate the synaptosomes or cells in KRH buffer.

    • Add a low concentration of [³H]dopamine or [³H]norepinephrine and incubate to allow for uptake into the vesicles.

  • Release Experiment:

    • Wash the loaded synaptosomes or cells to remove excess extracellular radiolabel.

    • Resuspend in fresh KRH buffer.

    • Add varying concentrations of the test compound to initiate neurotransmitter release.

    • Incubate for a short period (e.g., 5-10 minutes).

  • Quantification of Release:

    • Separate the extracellular medium (containing the released neurotransmitter) from the synaptosomes or cells by centrifugation or filtration.

    • Measure the radioactivity in the supernatant and in the cell pellet using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of total radioactivity that was released for each concentration of the test compound.

    • Plot the percentage of release as a function of the test compound concentration to generate a dose-response curve.

    • Determine the EC50 value (the concentration of the test compound that produces 50% of the maximal release).

Mandatory Visualization

Signaling Pathway of this compound

The primary mechanism of action of this compound is the release of dopamine and norepinephrine from presynaptic neurons by acting as a substrate for their respective transporters, DAT and NET. This leads to an increase in the extracellular concentrations of these neurotransmitters.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle (Dopamine/Norepinephrine) DA_intra Intracellular Dopamine vesicle->DA_intra Storage NE_intra Intracellular Norepinephrine vesicle->NE_intra Storage DAT Dopamine Transporter (DAT) DA_extra Extracellular Dopamine DAT->DA_extra Release NET Norepinephrine Transporter (NET) NE_extra Extracellular Norepinephrine NET->NE_extra Release R2P This compound R2P->DAT Substrate R2P->NET Substrate DA_intra->DAT Reverse Transport NE_intra->NET Reverse Transport DA_extra->DAT Reuptake (Inhibited) DA_receptor Dopamine Receptors DA_extra->DA_receptor Binding NE_extra->NET Reuptake (Inhibited) NE_receptor Norepinephrine Receptors NE_extra->NE_receptor Binding signaling Downstream Signaling (e.g., cAMP, Ca²⁺) DA_receptor->signaling NE_receptor->signaling

Caption: Mechanism of this compound as a monoamine releasing agent.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the key steps involved in a competitive radioligand binding assay.

G start Start prep_membranes Prepare Cell Membranes (Expressing DAT or NET) start->prep_membranes add_reagents Add Radioligand, Test Compound, and Membranes to Plate prep_membranes->add_reagents incubate Incubate to Reach Binding Equilibrium add_reagents->incubate filter Rapid Filtration to Separate Bound and Free Ligand incubate->filter count Scintillation Counting of Bound Radioligand filter->count analyze Data Analysis: IC50 and Ki Determination count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

References

A Comparative Guide to the Spectroscopic Data of (R)- and (S)-2-Phenylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic data for the enantiomers (R)- and (S)-2-Phenylmorpholine. As these molecules are enantiomers, their physical and spectroscopic properties are identical in an achiral environment. This guide will present the expected spectroscopic data for 2-phenylmorpholine and discuss the analytical techniques required to differentiate between the (R) and (S) forms.

Spectroscopic Data Comparison: (R)- vs. (S)-2-Phenylmorpholine

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. A fundamental principle of stereochemistry dictates that enantiomers exhibit identical physical and chemical properties in an achiral environment. This includes their spectroscopic signatures in standard Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Therefore, the ¹H NMR, ¹³C NMR, IR, and MS spectra of (R)-2-Phenylmorpholine are identical to those of (S)-2-Phenylmorpholine under achiral conditions.

Below are the expected spectroscopic data for 2-phenylmorpholine.

Table 1: Predicted ¹H NMR Spectroscopic Data for 2-Phenylmorpholine
ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Phenyl-H7.25-7.45m-
H-2~4.5dd-
H-6 (axial)~4.0ddd-
H-6 (equatorial)~3.8dt-
H-3 (axial)~3.2ddd-
H-3 (equatorial)~3.0dt-
H-5 (axial)~2.9ddd-
H-5 (equatorial)~2.7dt-
NHVariablebr s-

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-Phenylmorpholine
CarbonChemical Shift (δ, ppm)
Phenyl C (quaternary)~140
Phenyl CH~128-129
C-2~78
C-6~67
C-3~50
C-5~46

Note: Chemical shifts are approximate and can vary based on solvent.

Table 3: Predicted Infrared (IR) Spectroscopic Data for 2-Phenylmorpholine
Wavenumber (cm⁻¹)Vibration
3300-3400N-H stretch
3000-3100Aromatic C-H stretch
2850-2960Aliphatic C-H stretch
1600, 1495, 1450Aromatic C=C stretch
1110-1130C-O-C stretch (ether)
700, 750Aromatic C-H bend
Table 4: Predicted Mass Spectrometry (MS) Data for 2-Phenylmorpholine
m/zInterpretation
163[M]⁺ (Molecular Ion)
132[M - CH₂NH]⁺
104[C₆H₅CH=NH₂]⁺
91[C₇H₇]⁺ (Tropylium ion)
77[C₆H₅]⁺ (Phenyl cation)

Differentiation of (R)- and (S)-2-Phenylmorpholine

To distinguish between the (R) and (S) enantiomers, chiral analytical techniques must be employed. These methods create a chiral environment in which the two enantiomers interact differently, leading to distinct observable signals.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers. By using a chiral stationary phase (CSP), the (R) and (S) enantiomers will have different retention times, allowing for their separation and quantification. The choice of CSP and mobile phase is crucial for achieving good separation.

NMR Spectroscopy with Chiral Solvating Agents

In an achiral solvent, the NMR spectra of (R)- and (S)-2-Phenylmorpholine are identical. However, the addition of a chiral solvating agent (CSA) to the NMR sample can lead to the formation of transient diastereomeric complexes. These diastereomeric complexes have different magnetic environments, which can result in separate signals for the corresponding protons and carbons of the (R) and (S) enantiomers in the NMR spectrum. This allows for the determination of enantiomeric excess.

G Spectroscopic Analysis of 2-Phenylmorpholine Enantiomers cluster_enantiomers Enantiomers cluster_achiral Achiral Spectroscopic Methods cluster_chiral Chiral Analytical Methods This compound This compound NMR (achiral solvent) NMR (achiral solvent) This compound->NMR (achiral solvent) IR IR This compound->IR Mass Spectrometry Mass Spectrometry This compound->Mass Spectrometry Chiral HPLC Chiral HPLC This compound->Chiral HPLC NMR (chiral solvating agent) NMR (chiral solvating agent) This compound->NMR (chiral solvating agent) (S)-2-Phenylmorpholine (S)-2-Phenylmorpholine (S)-2-Phenylmorpholine->NMR (achiral solvent) (S)-2-Phenylmorpholine->IR (S)-2-Phenylmorpholine->Mass Spectrometry (S)-2-Phenylmorpholine->Chiral HPLC (S)-2-Phenylmorpholine->NMR (chiral solvating agent) Identical Spectra Identical Spectra NMR (achiral solvent)->Identical Spectra IR->Identical Spectra Mass Spectrometry->Identical Spectra Differentiation Differentiation Chiral HPLC->Differentiation NMR (chiral solvating agent)->Differentiation

Caption: Logical workflow for the spectroscopic analysis of 2-phenylmorpholine enantiomers.

Experimental Protocols

The following are general experimental protocols for the acquisition of spectroscopic data for organic compounds like 2-phenylmorpholine.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the low natural abundance of ¹³C.

  • Data Processing: Apply a Fourier transform to the free induction decay (FID) to obtain the spectrum. Phase and baseline correct the spectrum and reference it to the TMS signal (0 ppm) or the residual solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • Solid (KBr pellet): Grind a small amount of the solid sample with dry KBr powder and press it into a thin, transparent pellet.

    • Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) and place the solution in a liquid sample cell.

  • Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum. A background spectrum of the empty sample holder (or solvent) should be acquired and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common methods include direct infusion, gas chromatography (GC-MS), or liquid chromatography (LC-MS).

  • Ionization: Ionize the sample using an appropriate method, such as electron ionization (EI) or electrospray ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Detection: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

A Head-to-Head Study: (R)-2-Phenylmorpholine and Other Chiral Building Blocks in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. Chiral building blocks are fundamental tools for introducing stereocenters with high fidelity. This guide provides a comprehensive comparison of (R)-2-Phenylmorpholine, a notable chiral synthon, with other widely used chiral auxiliaries. We will delve into their synthesis, performance in key asymmetric transformations, and the biological relevance of the scaffolds they help create, supported by experimental data and detailed protocols.

Introduction to this compound

This compound is a chiral heterocyclic compound belonging to the morpholine class. The morpholine scaffold is a privileged structure in medicinal chemistry, frequently found in drugs targeting the central nervous system (CNS) due to its favorable physicochemical properties that can improve brain permeability and metabolic stability.[1][2] The phenyl group at the C2 position introduces a key stereocenter and provides a handle for further functionalization. Its derivatives, such as phenmetrazine, are known to act as monoamine releasing agents, interacting with dopaminergic and noradrenergic pathways.[3][4]

Synthesis of this compound

The enantioselective synthesis of 2-substituted morpholines is a topic of significant research interest. One effective method to produce this compound is through the asymmetric hydrogenation of a 2-phenyl-3,4-dihydro-2H-1,4-oxazine precursor. This method has been shown to achieve high yields and excellent enantioselectivity.[5][6][7]

Table 1: Performance in the Asymmetric Synthesis of this compound

PrecursorCatalyst SystemYieldEnantiomeric Excess (ee)Reference
2-Phenyl-3,4-dihydro-2H-1,4-oxazine[Rh(COD)₂]BF₄ / (R)-SKP ligand>99%92%[8]

Comparative Performance of Chiral Building Blocks

While this compound is a valuable chiral synthon, its direct application as a chiral auxiliary in common asymmetric reactions like alkylations, aldol reactions, and Diels-Alder reactions is not as extensively documented as for other established auxiliaries. Therefore, we will compare its potential utility against three pillars of asymmetric synthesis: Evans' Oxazolidinones, Oppolzer's Camphorsultam, and Myers' Pseudoephedrine.

Asymmetric Alkylation

Asymmetric alkylation is a fundamental C-C bond-forming reaction. Chiral auxiliaries are employed to control the stereoselective addition of an alkyl group to a prochiral enolate.

Table 2: Performance Comparison in Asymmetric Alkylation

Chiral AuxiliarySubstrate (N-Acyl Derivative)ElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference(s)
This compound (Hypothetical) N-Acyl MorpholineAlkyl Halide---
Evans' Oxazolidinone ((S)-4-benzyl-2-oxazolidinone)N-propionyl-oxazolidinoneBenzyl bromide≥99:194[9]
Myers' Pseudoephedrine ((+)-(1S,2S)-Pseudoephedrine)N-propionamideBenzyl bromide98:291[9]
Oppolzer's Camphorsultam N-acylsultamVarious alkyl halidesHighHigh[9]

Discussion: Evans', Myers', and Oppolzer's auxiliaries have demonstrated exceptional and predictable stereocontrol in asymmetric alkylations.[8][10][11][12] A hypothetical N-acyl derivative of this compound could potentially offer good diastereoselectivity due to the steric hindrance provided by the phenyl group. However, the flexibility of the morpholine ring compared to the rigid structures of the other auxiliaries might lead to lower levels of stereocontrol.

Asymmetric Aldol Reactions

The aldol reaction is another critical method for C-C bond formation, creating a β-hydroxy carbonyl moiety with up to two new stereocenters.

Table 3: Performance Comparison in Asymmetric Aldol Reactions

Chiral AuxiliarySubstrate (N-Acyl Derivative)AldehydeDiastereoselectivity (syn:anti)Yield (%)Reference(s)
This compound (Hypothetical) N-Acyl Morpholine----
Evans' Oxazolidinone ((4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone)N-PropionylIsobutyraldehyde>99:180-95[13]
Oppolzer's Camphorsultam ((2R)-Bornane-10,2-sultam)N-PropionylBenzaldehyde98:2 (anti:syn)85[9]

Discussion: Evans' auxiliaries are particularly renowned for their high 'syn' selectivity in boron-mediated aldol reactions, proceeding through a well-defined chair-like transition state.[14][15][16][17] Oppolzer's camphorsultam can also provide excellent levels of stereocontrol.[18] The stereochemical outcome using a morpholine-based auxiliary would be less predictable without experimental data.

Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. Chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the cycloaddition.

Table 4: Performance Comparison in Asymmetric Diels-Alder Reactions

Chiral AuxiliaryDienophileDieneLewis AcidDiastereomeric Excess (d.e.) (%)Yield (%)Reference(s)
This compound (Hypothetical) N-Acryloyl Morpholine-----
Oppolzer's Camphorsultam N-acryloyl camphor-sultamCyclopentadieneEt₂AlCl>9895[19]

Discussion: Oppolzer's camphorsultam is highly effective in controlling the stereochemistry of Diels-Alder reactions, often leading to excellent diastereoselectivities.[20][21] The rigid sultam framework effectively blocks one face of the dienophile.

Experimental Protocols

Detailed experimental protocols are crucial for reproducibility. Below are representative procedures for the synthesis of this compound and for an asymmetric alkylation using an Evans' auxiliary.

Protocol 1: Asymmetric Hydrogenation for the Synthesis of this compound

This protocol is based on the rhodium-catalyzed asymmetric hydrogenation of 2-phenyl-3,4-dihydro-2H-1,4-oxazine.[8]

Materials:

  • 2-Phenyl-3,4-dihydro-2H-1,4-oxazine

  • [Rh(COD)₂]BF₄

  • (R)-SKP ligand

  • Anhydrous Dichloromethane (DCM)

  • Hydrogen gas

  • Autoclave

Procedure:

  • In a glovebox, charge a Schlenk tube with [Rh(COD)₂]BF₄ (1.0 mg, 0.0025 mmol) and (R)-SKP (1.6 mg, 0.00275 mmol) in anhydrous DCM (1.0 mL).

  • Stir the mixture at room temperature for 30 minutes to form the catalyst solution.

  • In a separate vial, dissolve 2-phenyl-3,4-dihydro-2H-1,4-oxazine (40.3 mg, 0.25 mmol) in anhydrous DCM (1.0 mL).

  • Transfer the substrate solution to the catalyst solution.

  • Transfer the resulting mixture to a stainless-steel autoclave.

  • Purge the autoclave with hydrogen gas three times and then pressurize to 50 atm of hydrogen.

  • Stir the reaction at room temperature for 24 hours.

  • After releasing the pressure, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 5:1) to afford this compound.

Protocol 2: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary

This is a general protocol for the diastereoselective alkylation of an N-acyl oxazolidinone.[22][23]

Materials:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi)

  • Acyl chloride (e.g., propionyl chloride)

  • Lithium diisopropylamide (LDA)

  • Alkyl halide (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Acylation: Dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at 0 °C. Add n-BuLi (1.05 eq) dropwise and stir for 15 minutes. Add the acyl chloride (1.1 eq) and allow the reaction to warm to room temperature and stir for 2 hours. Quench with saturated aqueous NH₄Cl and extract the product.

  • Alkylation: Dissolve the N-acyloxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C. Add a solution of LDA (1.1 eq) dropwise and stir for 30 minutes. Add the alkyl halide (1.2 eq) and stir at -78 °C for 4 hours.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify by flash chromatography.

  • Cleavage: The chiral auxiliary can be cleaved, for example, by hydrolysis with lithium hydroxide and hydrogen peroxide to yield the chiral carboxylic acid.[13]

Mandatory Visualizations

Dopaminergic and Noradrenergic Signaling Pathways

Derivatives of 2-phenylmorpholine, such as phenmetrazine, are known to interact with the dopaminergic and noradrenergic systems by acting as releasing agents and uptake inhibitors at the dopamine transporter (DAT) and norepinephrine transporter (NET).[24][25][26][27] This modulation of neurotransmitter levels in the synaptic cleft is central to their pharmacological effects.

Monoamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine DDC NE Norepinephrine Dopamine->NE DBH Vesicle Synaptic Vesicle Dopamine->Vesicle NE->Vesicle Vesicle->Dopamine_Released Release Vesicle->NE_Released Release D_Receptor Dopamine Receptor (GPCR) G_Protein_D G-Protein D_Receptor->G_Protein_D A_Receptor Adrenergic Receptor (GPCR) G_Protein_A G-Protein A_Receptor->G_Protein_A Effector_D Effector (e.g., Adenylyl Cyclase) G_Protein_D->Effector_D Effector_A Effector (e.g., Adenylyl Cyclase) G_Protein_A->Effector_A Second_Messenger_D Second Messenger (e.g., cAMP) Effector_D->Second_Messenger_D Second_Messenger_A Second Messenger (e.g., cAMP) Effector_A->Second_Messenger_A Cellular_Response_D Cellular Response Second_Messenger_D->Cellular_Response_D Cellular_Response_A Cellular Response Second_Messenger_A->Cellular_Response_A DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) Dopamine_Released->D_Receptor Binds Dopamine_Released->DAT Reuptake NE_Released->A_Receptor Binds NE_Released->NET Reuptake

Caption: Simplified Dopaminergic and Noradrenergic Signaling Pathways.

General Experimental Workflow for Asymmetric Synthesis Using a Chiral Auxiliary

The use of a chiral auxiliary in asymmetric synthesis follows a general, logical workflow, from attachment of the auxiliary to its final cleavage and recovery.

Asymmetric_Synthesis_Workflow Start Prochiral Substrate (e.g., Carboxylic Acid Derivative) Attach Attachment of Chiral Auxiliary Start->Attach Auxiliary Chiral Auxiliary (e.g., this compound) Auxiliary->Attach Chiral_Substrate Chiral Auxiliary-Substrate Adduct Attach->Chiral_Substrate Reaction Diastereoselective Reaction (e.g., Alkylation, Aldol) Chiral_Substrate->Reaction Product_Adduct Product-Auxiliary Adduct (Diastereomeric Mixture) Reaction->Product_Adduct Purification Purification (e.g., Chromatography) Product_Adduct->Purification Pure_Product_Adduct Single Diastereomer Purification->Pure_Product_Adduct Cleavage Cleavage of Chiral Auxiliary Pure_Product_Adduct->Cleavage Final_Product Enantiomerically Pure Product Cleavage->Final_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Conclusion

This compound is a valuable chiral building block, particularly for the synthesis of CNS-active compounds, leveraging the privileged nature of the morpholine scaffold. While its direct application as a chiral auxiliary for a broad range of asymmetric reactions is not as well-established as for workhorses like Evans' oxazolidinones, Oppolzer's camphorsultam, and Myers' pseudoephedrine, its inherent chirality and synthetic accessibility make it an important tool for drug discovery. The established chiral auxiliaries provide a benchmark for performance, consistently delivering high levels of stereocontrol in key transformations. The choice of a chiral building block will ultimately depend on the specific synthetic strategy, the desired target molecule, and the required level of stereochemical control. Further research into the application of chiral morpholine derivatives as auxiliaries could open new avenues in asymmetric synthesis.

References

Confirming the Absolute Configuration of (R)-2-Phenylmorpholine: A Comparative Guide to Key Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of chiral molecules is a critical step in ensuring the safety, efficacy, and novelty of pharmaceutical compounds. This guide provides an objective comparison of three powerful techniques for confirming the absolute stereochemistry of chiral molecules like (R)-2-Phenylmorpholine: Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Single-Crystal X-ray Crystallography.

Due to the limited availability of published experimental data for the absolute configuration determination of this compound itself, this guide will utilize well-documented examples for each technique to illustrate their application and comparative strengths. This approach provides a clear and practical overview of the methodologies and data interpretation involved in assigning the absolute configuration of chiral compounds.

At a Glance: Comparison of Analytical Techniques

FeatureVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)Single-Crystal X-ray Crystallography
Principle Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule in solution.Anomalous dispersion of X-rays by atoms in a single crystal.
Sample State Solution or neat liquidSolutionSingle crystal
Sample Amount 1-10 mg0.1-1 mg< 1 mg (ideal crystal)
Applicability Most chiral molecules, including those without a UV-Vis chromophore.Chiral molecules with a UV-Vis chromophore.Molecules that can be crystallized.
Data Output VCD and IR spectraECD and UV-Vis spectra3D molecular structure, Flack parameter
Confidence Level High, based on comparison with quantum chemical calculations.High, for molecules with suitable chromophores.Very high, considered the "gold standard."

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared (IR) light by a chiral molecule. Since enantiomers absorb left and right circularly polarized light differently, they produce mirror-image VCD spectra. By comparing the experimental VCD spectrum of an unknown enantiomer to a spectrum predicted by quantum chemical calculations for a known absolute configuration (e.g., R), the absolute configuration of the sample can be unambiguously determined.

Experimental Protocol: VCD

A common procedure for determining absolute configuration by VCD involves the following steps:

  • Sample Preparation: A solution of the chiral molecule (typically 1-10 mg/mL) is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to minimize solvent interference in the IR region.

  • Instrumentation: A dedicated VCD spectrometer is used, which is a Fourier-transform infrared (FTIR) spectrometer equipped with a photoelastic modulator (PEM) to generate the circularly polarized light.

  • Data Acquisition: The VCD and IR spectra are recorded simultaneously. Data is typically collected for several hours to achieve a good signal-to-noise ratio.

  • Quantum Chemical Calculation: The VCD spectrum for one enantiomer (e.g., the R-enantiomer) is calculated using density functional theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).

  • Spectral Comparison: The experimental VCD spectrum is compared with the calculated spectrum for the R-enantiomer and its mirror image (the S-enantiomer). A good match in the sign and relative intensity of the VCD bands confirms the absolute configuration.

Experimental Workflow: VCD

VCD_Workflow cluster_experimental Experimental Measurement cluster_computational Computational Prediction cluster_analysis Analysis Sample Chiral Sample in Solution VCD_Spec VCD Spectrometer Sample->VCD_Spec Exp_VCD Experimental VCD Spectrum VCD_Spec->Exp_VCD Comparison Spectral Comparison Exp_VCD->Comparison R_Config Assumed (R)-Configuration DFT_Calc DFT Calculation R_Config->DFT_Calc Calc_VCD_R Calculated VCD for (R) DFT_Calc->Calc_VCD_R Mirror Mirror Image Calc_VCD_R->Mirror Calc_VCD_R->Comparison Calc_VCD_S Calculated VCD for (S) Mirror->Calc_VCD_S Calc_VCD_S->Comparison Assignment Absolute Configuration Assignment Comparison->Assignment

VCD Experimental Workflow

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized ultraviolet-visible (UV-Vis) light. This technique is particularly useful for chiral molecules containing a chromophore, which is a part of the molecule that absorbs UV-Vis light. Similar to VCD, enantiomers produce mirror-image ECD spectra, and the absolute configuration can be determined by comparing the experimental spectrum with that predicted by quantum chemical calculations.

Experimental Protocol: ECD

The experimental procedure for ECD is as follows:

  • Sample Preparation: A dilute solution of the chiral molecule (typically 0.1-1 mg/mL) is prepared in a UV-transparent solvent (e.g., methanol, acetonitrile).

  • Instrumentation: An ECD spectropolarimeter is used, which is a UV-Vis spectrophotometer equipped with a device to produce circularly polarized light.

  • Data Acquisition: The ECD and UV-Vis spectra are recorded. The concentration and path length of the sample cell are chosen to optimize the signal.

  • Quantum Chemical Calculation: The ECD spectrum for one enantiomer is calculated using time-dependent density functional theory (TD-DFT).

  • Spectral Comparison: The experimental ECD spectrum is compared with the calculated spectra for both enantiomers to assign the absolute configuration.

Logical Relationship: ECD Analysis

ECD_Analysis cluster_data Data Acquisition cluster_logic Logical Comparison cluster_conclusion Conclusion Exp_ECD Experimental ECD Spectrum of Sample Match_R Match with (R)? Exp_ECD->Match_R Match_S Match with (S)? Exp_ECD->Match_S Calc_R Calculated ECD of (R)-Enantiomer Calc_R->Match_R Calc_S Calculated ECD of (S)-Enantiomer Calc_S->Match_S Is_R Absolute Configuration is (R) Match_R->Is_R Yes Is_S Absolute Configuration is (S) Match_S->Is_S Yes

ECD Data Analysis Logic

Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is considered the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. The technique relies on the diffraction of X-rays by a well-ordered single crystal of the compound. The absolute configuration is determined by analyzing the anomalous dispersion of X-rays by the atoms in the crystal.

Experimental Protocol: X-ray Crystallography

The steps involved in determining absolute configuration by X-ray crystallography are:

  • Crystallization: A high-quality single crystal of the chiral molecule is grown. This is often the most challenging step.

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the Bijvoet pairs in the diffraction data. The Flack parameter is a key indicator, with a value close to 0 confirming the correct absolute configuration and a value close to 1 indicating that the inverted structure is correct.

Experimental Workflow: X-ray Crystallography

XRay_Workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Analysis & Confirmation Crystallization Grow Single Crystal Diffractometer X-ray Diffractometer Crystallization->Diffractometer Diff_Data Collect Diffraction Data Diffractometer->Diff_Data Solve_Structure Solve & Refine Structure Diff_Data->Solve_Structure Flack_Param Calculate Flack Parameter Solve_Structure->Flack_Param Final_Structure Confirm Absolute Configuration Flack_Param->Final_Structure

A Comparative Benchmarking of Synthetic Routes to (R)-2-Phenylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-2-Phenylmorpholine is a chiral scaffold of significant interest in medicinal chemistry, forming the core of various biologically active compounds. Its stereospecific synthesis is crucial for the development of effective and selective therapeutics. This guide provides an objective comparison of prominent synthetic methodologies for this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable approach for their specific needs.

Quantitative Data Summary

The following table summarizes the key performance indicators for different synthetic routes to this compound, offering a direct comparison of their efficiency and stereoselectivity.

Synthesis MethodKey Starting MaterialOverall YieldEnantiomeric Excess (ee)Key Reagents/CatalystsNumber of Steps
Asymmetric Hydrogenation N-Cbz-2-phenyl-5,6-dihydro-4H-1,4-oxazine>99%[1]92%[1][Rh(COD)₂]BF₄, (R)-SKP ligand, H₂2 (from precursor)
Chiral Pool Synthesis (S)-Styrene oxide~70-80% (estimated)>98% (expected)Ethanolamine, TsCl, Base3
Organocatalytic Synthesis Phenylacetaldehyde35-60% (overall)[2]75-98%[2]Chiral amine catalyst, NCS, NaBH₄, etc.5
Reductive Amination & Cyclization 2-bromoacetophenoneModerateRacemic (requires resolution)Ethanolamine, NaBH₄, H₂SO₄3

Experimental Protocols

Asymmetric Hydrogenation of a Dehydromorpholine Precursor

This method provides a highly efficient and enantioselective route to this compound through the hydrogenation of a prochiral enamine precursor.

Experimental Protocol:

  • Catalyst Preparation: In a glovebox, a Schlenk tube is charged with [Rh(COD)₂]BF₄ (1.0 mg, 0.0025 mmol) and (R)-SKP ligand (1.6 mg, 0.00275 mmol) in anhydrous dichloromethane (1.0 mL). The mixture is stirred at room temperature for 30 minutes.

  • Hydrogenation: In a separate vial, N-Cbz-2-phenyl-5,6-dihydro-4H-1,4-oxazine (0.25 mmol) is dissolved in anhydrous dichloromethane (1.0 mL). This solution is then transferred to the catalyst solution.

  • The resulting mixture is transferred to a stainless-steel autoclave. The autoclave is purged with hydrogen gas three times and then pressurized to 50 atm of hydrogen.

  • The reaction is stirred at room temperature for 24 hours.

  • Work-up and Purification: After releasing the pressure, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 5:1) to afford the desired N-Cbz-(R)-2-phenylmorpholine.

  • Deprotection: The Cbz protecting group is removed under standard hydrogenolysis conditions (e.g., H₂, Pd/C in methanol) to yield this compound.

Chiral Pool Synthesis from (S)-Styrene Oxide

This approach utilizes a readily available chiral starting material, (S)-styrene oxide, to establish the desired stereochemistry.

Experimental Protocol:

  • Ring-opening of Epoxide: To a solution of (S)-styrene oxide (1.0 equiv) in a suitable solvent such as methanol or water, add ethanolamine (1.2 equiv). The reaction mixture is stirred at room temperature or gently heated (e.g., 50 °C) until the epoxide is consumed (monitored by TLC). The solvent is then removed under reduced pressure to yield the crude (R)-2-(2-hydroxyethylamino)-1-phenylethanol.

  • Activation of the Primary Alcohol: The crude amino alcohol is dissolved in a suitable solvent like dichloromethane or toluene. A base such as triethylamine or pyridine (1.5 equiv) is added, and the mixture is cooled to 0 °C. p-Toluenesulfonyl chloride (TsCl) (1.1 equiv) is added portion-wise, and the reaction is stirred at room temperature until the starting material is consumed.

  • Intramolecular Cyclization: To the reaction mixture, a strong base such as sodium hydride or potassium tert-butoxide (2.0 equiv) is added carefully at 0 °C. The mixture is then stirred at room temperature or heated to effect the intramolecular Williamson ether synthesis. The reaction is monitored by TLC for the formation of this compound.

  • Work-up and Purification: Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography.

Multi-step Organocatalytic Synthesis

This method builds the chiral morpholine core through a sequence of organocatalyzed reactions, offering a versatile route to various substituted morpholines.

Experimental Protocol (Generalized):

  • α-Chlorination of Aldehyde: To a solution of phenylacetaldehyde (1.0 equiv) in a suitable solvent, a chiral amine catalyst (e.g., a proline derivative, 10-20 mol%) and N-chlorosuccinimide (NCS) (1.2 equiv) are added. The reaction is stirred at room temperature until complete conversion to the α-chloro aldehyde.

  • Reduction to Chloroalcohol: The crude α-chloro aldehyde is directly reduced with sodium borohydride (NaBH₄) (1.5 equiv) in methanol at 0 °C to yield the corresponding chiral chloroalcohol.

  • Activation of the Alcohol: The hydroxyl group of the chloroalcohol is activated, for example, by conversion to a mesylate or tosylate using the corresponding sulfonyl chloride and a base.

  • Nucleophilic Substitution and Cyclization: The activated chloroalcohol is then reacted with a suitable N-protected 2-aminoethanol derivative. This is followed by a base-mediated intramolecular cyclization to form the protected morpholine ring.

  • Deprotection: The final step involves the removal of the protecting group(s) to yield this compound.

Visualizing the Synthetic Pathways

The following diagrams illustrate the generalized workflows and key transformations in the discussed synthetic methods.

cluster_hydrogenation Asymmetric Hydrogenation cluster_chiral_pool Chiral Pool Synthesis cluster_organocatalytic Organocatalytic Synthesis start_H Dehydromorpholine Precursor prod_H This compound start_H->prod_H [Rh]-SKP, H₂ start_C (S)-Styrene Oxide inter_C Amino-alcohol Intermediate start_C->inter_C Ethanolamine prod_C This compound inter_C->prod_C 1. TsCl, Base 2. Strong Base start_O Phenylacetaldehyde inter_O1 α-Chloro Aldehyde start_O->inter_O1 Chiral Catalyst, NCS inter_O2 Chloroalcohol inter_O1->inter_O2 Reduction inter_O3 Protected Morpholine inter_O2->inter_O3 Multi-step Cyclization prod_O This compound inter_O3->prod_O Deprotection

Caption: Comparative workflows for the synthesis of this compound.

start Starting Material key_step Key Stereochemistry- Defining Step start->key_step cyclization Ring Formation key_step->cyclization product This compound cyclization->product

Caption: Generalized logical flow of a chiral synthesis.

References

Comparative In Silico Docking Analysis of Phenylmorpholine Analogs and Related Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of in silico docking studies on phenylmorpholine analogs and structurally related morpholine derivatives. By consolidating data from various computational chemistry studies, this document aims to illuminate the structure-activity relationships (SAR) that underpin the therapeutic potential of this class of compounds. The following sections detail quantitative docking data, comprehensive experimental protocols from cited research, and visualizations of relevant biological pathways and computational workflows.

Comparative Docking Performance of Morpholine Derivatives

The therapeutic potential of molecules containing the morpholine scaffold has been investigated through numerous in silico docking studies against a variety of biological targets. These computational evaluations offer critical insights into the binding affinities and interaction patterns of these compounds, marking them as promising candidates for the development of novel therapeutic agents.

While a direct comparative study on a series of phenylmorpholine analogs was not available in the reviewed literature, a study on morpholine-derived thiazoles provides a valuable reference for understanding the docking behavior of this class of compounds. The following table summarizes the docking scores and experimentally determined inhibitory concentrations (IC50) of a series of morpholine-thiazole derivatives against bovine carbonic anhydrase-II.[1]

Compound IDStructureDocking Score (kcal/mol)IC50 (µM)
Analog 1 4-(5-fluoro-2-(substituent)-1H-benzimidazol-6-yl)morpholine derivative with methoxy group on the phenyl ringNot SpecifiedNot Specified
Analog 2 1-benzyl-3-((2-(substituent)phenyl)amino)-2oxoethyl)-2-(morpholinomethyl)-1H-benzimidazol-3-ium chlorideNot SpecifiedNot Specified
Acarbose (Standard) Not Applicable-13.87Not Specified
Compound 5d N-methylmorpholine-substituted benzimidazolium salt-12.1 to -13.15Not Specified
Compound 5f N-methylmorpholine-substituted benzimidazolium salt-12.1 to -13.15Not Specified
Compound 5g N-methylmorpholine-substituted benzimidazolium salt-12.1 to -13.15Not Specified
Compound 5h N-methylmorpholine-substituted benzimidazolium salt-12.1 to -13.15Not Specified
Compound 5k N-methylmorpholine-substituted benzimidazolium salt-12.1 to -13.15Not Specified

Note: The docking scores for compounds 5d, 5f, 5g, 5h, and 5k were found to be close to the docking score of the standard drug, acarbose.[2]

Experimental Protocols

The methodologies employed in the in silico docking studies of morpholine derivatives are crucial for the reproducibility and validation of the findings. Below are detailed protocols based on the cited literature for performing such computational analyses.

Protein Preparation
  • Source: The three-dimensional crystal structure of the target protein is typically obtained from the Protein Data Bank (PDB). For instance, in the study of morpholine derived thiazoles, the crystal structure of bovine carbonic anhydrase II was used.[1]

  • Preparation: The raw PDB file is prepared for docking by removing water molecules, adding polar hydrogen atoms, and assigning appropriate charges (e.g., Kollman charges). This process ensures that the protein structure is in a chemically correct state for the docking simulation.

Ligand Preparation
  • Structure Generation: The 2D structures of the phenylmorpholine analogs or other morpholine derivatives are drawn using chemical drawing software such as ChemDraw or MarvinSketch.

  • 3D Conversion and Optimization: These 2D structures are then converted to 3D and their geometries are optimized using computational chemistry software. This often involves energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

Molecular Docking Simulation
  • Software: A variety of software can be used for molecular docking, with AutoDock, AutoDock Vina, and Glide being common choices.[1]

  • Grid Box Definition: A grid box is defined around the active site of the target protein. This box specifies the search space for the ligand during the docking process. The size and center of the grid box are chosen to encompass the entire binding pocket.

  • Docking Algorithm: The docking is typically performed using a genetic algorithm or other stochastic search methods to explore various conformations and orientations of the ligand within the active site.

  • Scoring Function: The binding affinity of each ligand pose is estimated using a scoring function, which calculates a score based on the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between the ligand and the protein. The results are often expressed in kcal/mol, with lower values indicating a more favorable binding affinity.

Analysis of Results
  • Pose Selection: The docking results are analyzed to identify the best binding pose for each ligand, which is typically the one with the lowest binding energy.

  • Interaction Analysis: The interactions between the ligand and the amino acid residues in the active site are visualized and analyzed to understand the molecular basis of the binding. This includes identifying key hydrogen bonds and hydrophobic interactions.

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate a typical workflow for a comparative docking study and a relevant signaling pathway targeted by phenylmorpholine analogs.

experimental_workflow cluster_prep Preparation cluster_docking Docking & Analysis cluster_output Output & Validation Target_Selection Target Protein Selection (e.g., from PDB) Target_Prep Target Preparation (Add Hydrogens, Assign Charges) Target_Selection->Target_Prep Ligand_Design Ligand Library Design (Phenylmorpholine Analogs) Ligand_Prep Ligand Preparation (3D Conversion, Energy Minimization) Ligand_Design->Ligand_Prep Docking Molecular Docking (e.g., AutoDock Vina) Target_Prep->Docking Ligand_Prep->Docking Scoring Binding Affinity Calculation (Scoring Function) Docking->Scoring Analysis Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) Scoring->Analysis Data_Table Comparative Data Table (Docking Scores, Binding Energies) Analysis->Data_Table SAR Structure-Activity Relationship (SAR) Analysis Data_Table->SAR Hit_Selection Hit Compound Selection SAR->Hit_Selection signaling_pathway cluster_transporter Dopamine Transporter (DAT) cluster_ligand Phenylmorpholine Analog Action cluster_effect Cellular Effect DAT DAT Dopamine_in Dopamine (Intracellular) DAT->Dopamine_in Increased_Dopamine Increased Synaptic Dopamine Concentration DAT->Increased_Dopamine Blocked Reuptake Dopamine_out Dopamine (Extracellular) Dopamine_out->DAT Reuptake Phenylmorpholine Phenylmorpholine Analog Phenylmorpholine->DAT Inhibition Receptor_Activation Postsynaptic Dopamine Receptor Activation Increased_Dopamine->Receptor_Activation Signaling Downstream Signaling Receptor_Activation->Signaling

References

Validating the Mechanism of Action of (R)-2-Phenylmorpholine: A Comparative Experimental Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for experimentally validating the mechanism of action of (R)-2-Phenylmorpholine, a substituted phenylmorpholine derivative. By comparing its in vitro and in vivo pharmacological profile with established compounds possessing distinct mechanisms, researchers can elucidate its function as a norepinephrine-dopamine releasing agent (NDRA). This document is intended for researchers, scientists, and drug development professionals.

This compound is an analogue of phenmetrazine and is hypothesized to exert its stimulant effects by promoting the release of dopamine (DA) and norepinephrine (NE) from presynaptic neurons. This is achieved by interacting with the dopamine transporter (DAT) and the norepinephrine transporter (NET), respectively. To experimentally confirm this mechanism, a series of in vitro and in vivo studies are proposed, comparing this compound with a norepinephrine-dopamine reuptake inhibitor (methylphenidate), a selective norepinephrine reuptake inhibitor (atomoxetine), and a selective serotonin reuptake inhibitor (fluoxetine).

Comparative Pharmacological Data

Table 1: In Vitro Monoamine Transporter Binding Affinities (Ki, nM)

CompoundDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)
(rac)-2-PhenylmorpholineData not availableData not availableData not available
Methylphenidate110 - 193[1][2]38 - 514[1][3]>10,000[2]
Atomoxetine708 - 2000[4]3.4 - 5[5]390
Fluoxetine3,000 - 10,000[6]~5,0001.1 - 1.4

Table 2: In Vitro Monoamine Release Potencies (EC50, nM)

CompoundDopamine ReleaseNorepinephrine ReleaseSerotonin Release
(rac)-2-Phenylmorpholine86[1]79[1]20,260[1]
MethylphenidateDoes not induce releaseDoes not induce releaseDoes not induce release
AtomoxetineDoes not induce releaseDoes not induce releaseDoes not induce release
FluoxetineDoes not induce releaseDoes not induce releaseDoes not induce release

Experimental Protocols

In Vitro Monoamine Transporter Binding Assay

This assay determines the binding affinity (Ki) of a test compound for the dopamine, norepinephrine, and serotonin transporters.

Methodology:

  • Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing human DAT, NET, or SERT.

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of the test compound.

  • Incubation: Allow the binding to reach equilibrium (e.g., 1-2 hours at room temperature).

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from unbound radioligand.

  • Scintillation Counting: Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the Ki value using the Cheng-Prusoff equation, which relates the IC50 (concentration of test compound that inhibits 50% of radioligand binding) to the affinity of the radioligand.

In Vitro Neurotransmitter Release Assay

This assay measures the ability of a test compound to induce the release of dopamine, norepinephrine, or serotonin from pre-loaded synaptosomes.

Methodology:

  • Synaptosome Preparation: Isolate synaptosomes from specific rat brain regions (e.g., striatum for dopamine, hippocampus for norepinephrine).

  • Radiolabel Loading: Incubate the synaptosomes with a radioactive neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine).

  • Superfusion: Place the loaded synaptosomes in a superfusion apparatus and continuously perfuse with buffer.

  • Compound Application: Introduce varying concentrations of the test compound into the perfusion buffer.

  • Fraction Collection: Collect fractions of the superfusate over time.

  • Scintillation Counting: Measure the radioactivity in each fraction to determine the amount of neurotransmitter released.

  • Data Analysis: Calculate the EC50 value, which is the concentration of the test compound that elicits 50% of the maximal release response.

In Vivo Microdialysis

This technique measures the extracellular levels of neurotransmitters in the brain of a freely moving animal, providing an in vivo assessment of a compound's effect on neurotransmitter release.

Methodology:

  • Probe Implantation: Surgically implant a microdialysis probe into a specific brain region of a rat (e.g., nucleus accumbens for dopamine, prefrontal cortex for norepinephrine).

  • Perfusion: Continuously perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow flow rate.

  • Sample Collection: Collect dialysate samples at regular intervals.

  • Compound Administration: Administer the test compound (e.g., via intraperitoneal injection).

  • Neurotransmitter Analysis: Analyze the concentration of dopamine and norepinephrine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Express the neurotransmitter levels as a percentage of the baseline levels before drug administration.

Visualizations

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (DA/NE) DA_NE DA / NE Vesicle->DA_NE Release DAT Dopamine Transporter (DAT) DAT->Vesicle Reuptake Inhibition NET Norepinephrine Transporter (NET) NET->Vesicle Reuptake Inhibition R2P This compound R2P->DAT Interaction R2P->NET Interaction Receptor Postsynaptic Receptors DA_NE->Receptor Binding

Caption: Proposed mechanism of this compound action.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay cluster_data Data Analysis Binding Transporter Binding Assays (DAT, NET, SERT) Ki Determine Ki values Binding->Ki Release Neurotransmitter Release Assays (DA, NE, 5-HT) EC50 Determine EC50 values Release->EC50 Microdialysis Microdialysis in Rodents (DA & NE Measurement) Concentration Measure Extracellular Neurotransmitter Levels Microdialysis->Concentration

Caption: Experimental workflow for mechanism of action validation.

Logical_Relationship cluster_predictions Predicted Experimental Outcomes cluster_comparison Comparison with Alternatives Hypothesis Hypothesis: This compound is a Norepinephrine-Dopamine Releasing Agent p1 High affinity for DAT and NET (Low Ki) Hypothesis->p1 p2 Potent induction of DA and NE release (Low EC50) Hypothesis->p2 p3 Increased extracellular DA and NE in vivo Hypothesis->p3 p4 Low affinity for SERT and minimal 5-HT release Hypothesis->p4 c1 Different profile from reuptake inhibitors (e.g., Methylphenidate, Atomoxetine) p1->c1 p2->c1 p3->c1 c2 Different profile from SSRIs (e.g., Fluoxetine) p4->c2

Caption: Logical framework for validating the mechanism of action.

References

Safety Operating Guide

Navigating the Safe Disposal of (R)-2-Phenylmorpholine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of (R)-2-Phenylmorpholine, a compound utilized in organic synthesis.

This compound is classified as an acute oral toxicant (Category 4) and requires careful management to mitigate risks. [1] While it is considered non-hazardous for transport, adherence to proper disposal protocols is essential.[1]

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that all relevant personnel are familiar with the safety data sheet (SDS) for this compound and are equipped with the appropriate Personal Protective Equipment (PPE).

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryRequired Equipment
Eye/Face Protection Chemical safety goggles or a face shield.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
Respiratory Protection Work in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary if ventilation is inadequate.
Spill and Exposure Procedures

In the event of a spill, immediate and appropriate action is crucial to prevent contamination and exposure.

  • Evacuate and Ventilate: Immediately clear the area of the spill and ensure adequate ventilation to disperse any vapors.

  • Containment: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.

  • Collection: Carefully collect the absorbed material into a labeled, sealed container for disposal.[2]

  • Decontamination: Clean the spill area thoroughly with soap and water.[1]

In case of personal exposure, follow these first-aid measures:

  • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[1]

  • Skin: Wash off with soap and plenty of water.[1]

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1][2]

  • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1][2]

Detailed Disposal Protocol

The proper disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and the protection of the environment. The following workflow outlines the necessary steps.

Step 1: Waste Segregation

Proper segregation of waste is the first and most critical step in the disposal process.

  • Contaminated Materials: All materials that have come into contact with this compound, including gloves, absorbent pads, and empty containers, should be considered hazardous waste.

  • Liquid Waste: Unused or waste this compound should be collected in a designated, labeled, and sealed container. Do not mix with other chemical waste unless compatibility has been confirmed.

  • Solid Waste: Contaminated solids should be placed in a separate, clearly labeled container.

Step 2: Waste Container Labeling

All waste containers must be clearly and accurately labeled to prevent accidental misuse and ensure proper handling by waste management personnel. The label should include:

  • "Hazardous Waste"

  • The full chemical name: "this compound"

  • Associated hazards (e.g., "Acute Toxicity - Oral")

  • The date the waste was first added to the container.

Step 3: Storage

Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

Step 4: Disposal Method Selection

Consult with your institution's Environmental Health and Safety (EHS) department to determine the approved disposal method. The preferred method for pharmaceutical and chemical waste is high-temperature incineration.[3][4] If incineration is not available, landfilling may be an alternative, but this should be confirmed with local authorities.[4]

Step 5: Arrange for Pickup

Contact a licensed hazardous waste disposal contractor to arrange for the pickup and transport of the waste containers. Ensure that the contractor provides a manifest for tracking the waste from your facility to the final disposal site.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_segregation Segregation & Labeling cluster_storage Storage & Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe spill Spill Occurs? ppe->spill spill_proc Follow Spill Procedures spill->spill_proc Yes collect Collect Waste spill->collect No spill_proc->collect segregate Segregate Waste (Liquid, Solid, Contaminated PPE) collect->segregate label_waste Label Waste Container ('Hazardous Waste', Chemical Name, Hazards, Date) segregate->label_waste store Store in Designated Secure Area label_waste->store consult_ehs Consult Institutional EHS for Approved Disposal Method store->consult_ehs disposal_method Disposal Method? consult_ehs->disposal_method incineration High-Temperature Incineration disposal_method->incineration Preferred landfill Landfill (if approved) disposal_method->landfill Alternative arrange_pickup Arrange for Licensed Contractor Pickup incineration->arrange_pickup landfill->arrange_pickup end End: Disposal Complete arrange_pickup->end

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling (R)-2-Phenylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount to ensuring a safe laboratory environment. This guide provides essential, immediate safety and logistical information for the handling of (R)-2-Phenylmorpholine, including detailed personal protective equipment (PPE) protocols, operational plans, and disposal procedures.

Personal Protective Equipment (PPE) Recommendations

A comprehensive PPE strategy is critical when working with this compound to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound. While specific quantitative data for this compound is not extensively available, these recommendations are based on safety data sheets for the compound and its parent, morpholine, as well as best practices for handling potent pharmaceutical compounds.

PPE CategoryItemRecommended Specifications
Hand Protection Chemical-resistant glovesMaterial: Nitrile or Butyl rubber is recommended. Double gloving is a mandatory practice.[1] Selection: Choose gloves rated for good to excellent protection against aromatic amines and morpholine. Always inspect gloves for any signs of degradation or puncture before use.
Body Protection Laboratory Coat or GownA disposable, fluid-resistant laboratory coat or gown with long sleeves and tight-fitting cuffs should be worn. For procedures with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.
Eye and Face Protection Safety Goggles and/or Face ShieldChemical splash goggles are required for all handling procedures.[2] In situations where there is a significant risk of splashing, a full-face shield must be worn in addition to safety goggles.
Respiratory Protection Air-Purifying RespiratorFor handling small quantities within a certified chemical fume hood, respiratory protection may not be necessary. However, for larger quantities, or if there is a potential for aerosolization, a NIOSH-approved air-purifying respirator with organic vapor cartridges is essential. A proper fit test must be conducted before use. For morpholine, a type A filter is recommended for short-term operations.[3]

Operational Plan: Donning and Doffing of PPE

A systematic approach to putting on (donning) and taking off (doffing) PPE is crucial to prevent contamination of the user and the laboratory environment.

Donning (Putting On) PPE Workflow
  • Hand Hygiene: Thoroughly wash and dry hands.

  • Gown/Lab Coat: Put on the gown or lab coat, ensuring it is securely fastened.

  • Respirator (if required): Put on the respirator and perform a user seal check to ensure a proper fit.

  • Eye and Face Protection: Put on safety goggles, followed by a face shield if the procedure warrants it.

  • Gloves: Don the first pair of gloves, ensuring the cuffs are tucked under the sleeves of the gown. Don the second, outer pair of gloves, pulling the cuffs over the sleeves of the gown.

Doffing (Taking Off) PPE Workflow
  • Outer Gloves: Before exiting the immediate work area, remove the outer pair of gloves by peeling them off from the cuff downwards, turning them inside out.

  • Gown/Lab Coat: Remove the gown by unfastening it and rolling it down from the shoulders, ensuring the contaminated outer surface is folded inward.

  • Hand Hygiene: Perform hand hygiene.

  • Face Shield/Goggles: Remove eye and face protection by handling the strap from the back of the head.

  • Respirator (if used): Remove the respirator without touching the front of the mask.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as for the outer gloves.

  • Hand Hygiene: Immediately and thoroughly wash hands with soap and water.

Disposal Plan for Contaminated PPE

Proper disposal of contaminated PPE is critical to prevent secondary exposure and environmental contamination.

  • All disposable PPE, including gloves, gowns, and respirator cartridges, that has come into contact with this compound must be treated as hazardous waste.

  • Place all contaminated disposable items in a designated, clearly labeled, and sealed hazardous waste container.

  • Reusable PPE, such as face shields and goggles, must be decontaminated according to your institution's approved procedures before reuse.

  • Follow all local, state, and federal regulations for the disposal of chemical waste.

Visual Guidance: PPE Selection Workflow

The following diagram provides a logical workflow for selecting the appropriate PPE when handling this compound, based on the nature of the experimental procedure.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Risk Assessment cluster_ppe PPE Level cluster_action Proceed start Start: Plan to Handle This compound assess_procedure Evaluate Experimental Procedure: - Scale of work - Potential for splashes or aerosols start->assess_procedure level_1 Standard PPE: - Double Nitrile/Butyl Gloves - Lab Coat - Safety Goggles assess_procedure->level_1 Small scale, low risk of splash/aerosol level_2 Enhanced PPE: - Standard PPE + - Face Shield - Chemical-Resistant Apron assess_procedure->level_2 Potential for splashes level_3 Maximum Protection: - Enhanced PPE + - Air-Purifying Respirator assess_procedure->level_3 Potential for aerosolization proceed Proceed with Caution level_1->proceed level_2->proceed level_3->proceed

Caption: PPE selection workflow for handling this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.